molecular formula C8H10FNO B1499382 2-(2-Amino-6-fluorophenyl)ethanol CAS No. 132715-66-3

2-(2-Amino-6-fluorophenyl)ethanol

Cat. No.: B1499382
CAS No.: 132715-66-3
M. Wt: 155.17 g/mol
InChI Key: FDEQBCHWVVZYMQ-UHFFFAOYSA-N
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Description

2-(2-Amino-6-fluorophenyl)ethanol (CAS 132715-66-3) is a fluorinated aromatic compound of significant interest in organic synthesis and drug discovery. This chemical serves as a versatile building block, particularly in the development of novel pharmaceutical agents. Its molecular formula is C 8 H 10 FNO, and it has a molecular weight of 155.17 g/mol . The structure features both an amino group and an ethanol chain on a fluorinated benzene ring, making it a valuable intermediate for constructing more complex molecules. Related fluorophenyl ethanol derivatives have been identified as key precursors in synthesizing compounds with potent biological activity. For instance, structurally similar anthranilate-like compounds and fluorophenylbenzohydrazides have shown promising antimycobacterial activity by inhibiting tryptophan biosynthesis in Mycobacterium tuberculosis , highlighting the therapeutic potential of this chemical class . This product is offered with a high purity of 95% to 99% and requires specific storage conditions: it must be kept sealed in a dry environment at 2-8°C to maintain stability . It is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEQBCHWVVZYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657783
Record name 2-(2-Amino-6-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132715-66-3
Record name 2-(2-Amino-6-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Amino-6-halophenyl)ethanol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Introduction: In the landscape of pharmaceutical research and development, halogenated anilines and their derivatives represent a cornerstone class of molecules. Their unique electronic properties and steric profiles make them invaluable synthons for a diverse array of therapeutic agents. This technical guide addresses the chemical properties of 2-(2-Amino-6-fluorophenyl)ethanol. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant scarcity of specific data for this exact molecule.

Therefore, this guide will provide an in-depth analysis of the closely related and better-documented analogue, 2-(2-Amino-6-chlorophenyl)ethanol , as a primary reference. By examining its known chemical properties, synthesis, and reactivity, we can extrapolate and provide expert insights into the likely characteristics of the target fluoro-analogue. This comparative approach, supplemented with data from other structurally similar fluorinated compounds, offers a robust foundational understanding for researchers navigating this chemical space.

Core Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of 2-(2-Amino-6-chlorophenyl)ethanol and Related Analogues

Property2-(2-Amino-6-chlorophenyl)ethanol(S)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol
CAS Number 100376-53-2[1][2]1269773-22-9[3]496856-52-1[4]
Molecular Formula C₈H₁₀ClNO[1][2]C₈H₁₁ClFNO[3]C₈H₉ClFNO[4]
Molecular Weight 171.62 g/mol [1][2]191.63 g/mol [3]189.62 g/mol [4]
Appearance SolidNot specifiedNot specified
Storage Not specifiedRoom temperature[3]Keep in dark place, inert atmosphere, 2-8°C[4]

Expert Analysis on the Fluoro-Analogue: The substitution of a chlorine atom with fluorine is expected to introduce significant changes in the physicochemical properties of this compound. Fluorine's high electronegativity and smaller atomic radius compared to chlorine will likely lead to:

  • Lower Molecular Weight: Approximately 155.17 g/mol .

  • Altered Polarity and Intermolecular Interactions: The C-F bond is more polar than the C-Cl bond, which could influence melting point, boiling point, and solubility.

  • Modified Lipophilicity (logP): The replacement of chlorine with fluorine generally increases lipophilicity, which is a critical parameter in drug design for cell membrane permeability.

Synthesis and Reactivity

The synthesis of 2-(2-amino-6-halophenyl)ethanol derivatives typically involves the reduction of a corresponding carbonyl compound. A plausible synthetic route is outlined below.

G cluster_0 Synthetic Pathway Start 2-Amino-6-fluorobenzoic acid Intermediate1 2-Amino-6-fluorobenzoyl chloride Start->Intermediate1 SOCl₂ Intermediate2 2-Amino-6-fluoro-α-diazoacetophenone Intermediate1->Intermediate2 CH₂N₂ Intermediate3 2-(2-Amino-6-fluorophenyl)acetic acid Intermediate2->Intermediate3 H₂O, Ag₂O (Wolff Rearrangement) Intermediate4 Methyl 2-(2-amino-6-fluorophenyl)acetate Intermediate3->Intermediate4 CH₃OH, H⁺ Product This compound Intermediate4->Product LiAlH₄

Caption: Plausible synthetic route to this compound.

Causality in Experimental Choices:

  • Starting Material: 2-Amino-6-fluorobenzoic acid is a commercially available starting material.

  • Reduction: The use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is crucial for the reduction of the ester to the primary alcohol.

  • Reaction Conditions: Anhydrous conditions are essential when working with LiAlH₄ to prevent its violent reaction with water.

The amino and hydroxyl groups in this compound are the primary sites of reactivity. The amino group can act as a nucleophile in reactions such as acylation and alkylation. The hydroxyl group can undergo esterification and etherification. The aromatic ring can participate in electrophilic substitution reactions, with the positions of substitution directed by the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR:

  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically 6.5-7.5 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

  • Ethanol Protons: The two methylene groups (-CH₂CH₂OH) will likely appear as triplets, with the one adjacent to the hydroxyl group being more downfield. The hydroxyl proton will be a broad singlet.

  • Amino Protons: The amino (-NH₂) protons will also appear as a broad singlet.

¹³C NMR:

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Aliphatic Carbons: Two signals will be present for the ethanol side chain.

IR Spectroscopy:

  • N-H Stretch: A characteristic broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.[5]

  • O-H Stretch: A broad absorption in the region of 3200-3600 cm⁻¹ for the alcohol.

  • C-F Stretch: A strong absorption in the region of 1000-1400 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Applications in Drug Development

Derivatives of 2-aminophenylethanol are important intermediates in the synthesis of various pharmaceuticals. For instance, 2-(2-Amino-6-chlorophenyl)ethanol is used in the production of benzodiazepine derivatives, which possess anxiolytic, anticonvulsant, and sedative properties.[1] The introduction of a fluorine atom can significantly modulate the pharmacological properties of a molecule, including its metabolic stability, binding affinity, and bioavailability. Therefore, this compound is a promising building block for the synthesis of novel drug candidates.

G Start This compound Intermediate Pharmaceutical Intermediate Start->Intermediate Chemical Modification Product Active Pharmaceutical Ingredient (API) Intermediate->Product Further Synthesis

Caption: Role as a building block in drug development.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, based on the hazard classifications of similar compounds like (2-Amino-6-chlorophenyl)methanol, it should be handled with care.[6]

Predicted Hazards:

  • Harmful if swallowed.[6]

  • Causes skin irritation.[6]

  • Causes serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Recommended Handling Procedures:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion and Future Outlook

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery, largely due to the advantageous properties imparted by the fluorine atom. Although direct experimental data is currently lacking in the public domain, this in-depth analysis of its chloro-analogue and other related structures provides a solid, scientifically grounded framework for researchers. The predicted properties and synthetic pathways outlined in this guide offer a valuable starting point for the synthesis, characterization, and application of this promising building block. Further research is warranted to isolate and characterize this compound to fully unlock its potential in the development of next-generation therapeutics.

References

  • (PDF) 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol - ResearchGate. Available at: [Link]

  • 2-(2-Amino-6-chlorophenyl)ethanol - MySkinRecipes. Available at: [Link]

  • (2-Amino-6-chlorophenyl)methanol | C7H8ClNO | CID 21925574 - PubChem. Available at: [Link]

  • 2-(2-Amino-6-chlorophenyl)ethanol - Amerigo Scientific. Available at: [Link]

  • 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954 - PubChem. Available at: [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents.
  • 2-Amino-6-fluorophenol | C6H6FNO | CID 643562 - PubChem. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(2-Amino-6-fluorophenyl)ethanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-(2-Amino-6-fluorophenyl)ethanol. As a molecule that is not readily commercially available and lacks an assigned CAS number, this document serves as a foundational resource for researchers interested in its synthesis, purification, characterization, and potential applications. We present a proposed synthetic route, detailed analytical methodologies for structural confirmation, and a discussion of its potential utility in medicinal chemistry and drug development, drawing parallels with structurally related fluorinated aminophenylethanol derivatives.

Introduction and Molecular Structure

This compound is an aromatic amino alcohol featuring a phenyl ring substituted with both an amino and a fluoro group at positions 2 and 6, respectively, and an ethanol side chain at position 1. The presence of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀FNO

  • Molecular Weight: 155.17 g/mol

  • CAS Number: Not assigned.

The chemical structure of this compound is presented below:

Chemical structure of this compound

(Note: Image is a representation of the structure based on the IUPAC name.)

Proposed Synthesis of this compound

Given the absence of a commercially available source for this compound, a de novo synthetic approach is necessary. A plausible and efficient synthetic route would involve the reduction of a suitable acetophenone precursor. A similar strategy has been successfully employed for the synthesis of other 2-amino-1-phenylethanol derivatives.[2]

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 2'-amino-6'-fluoroacetophenone. The key transformation is the reduction of the ketone functionality to a hydroxyl group.

Synthesis_Pathway start 2'-Amino-6'-fluoroacetophenone intermediate This compound start->intermediate NaBH4, Methanol, 0°C to rt

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 2'-Amino-6'-fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-amino-6'-fluoroacetophenone (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution to 0°C using an ice bath. To this stirring solution, add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethanol side chain, and the protons of the amino and hydroxyl groups. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will provide a definitive confirmation of the presence of the fluorine atom and can give insights into its chemical environment.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-F stretch1000-1400
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which should correspond to the calculated mass of C₈H₁₀FNO. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Potential Applications in Drug Development

While the specific biological activity of this compound has not yet been reported, its structural motifs suggest several potential applications in drug discovery and development.

Building Block for Novel Therapeutics

This compound can serve as a valuable building block for the synthesis of more complex molecules. The amino and hydroxyl groups provide reactive handles for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.

Potential as a Bioactive Molecule

Fluorinated organic compounds often exhibit enhanced biological activity.[3] The introduction of a fluorine atom can improve metabolic stability by blocking sites of enzymatic oxidation and can also lead to stronger binding interactions with target proteins due to the high electronegativity of fluorine.[1] Structurally related aminophenylethanol derivatives have been investigated for a range of pharmacological activities, including as adrenergic receptor agonists and antagonists.

Precursor for Bioisosteric Replacements

The fluorinated phenyl ring in this compound can be used as a bioisostere for other aromatic systems in known drug molecules. This can lead to the development of new drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Conclusion

This technical guide has outlined the fundamental information required for the synthesis, characterization, and exploration of this compound. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a standard organic chemistry laboratory. The analytical data obtained from the recommended characterization techniques will be crucial for confirming the structure and purity of this novel compound. The potential applications discussed herein provide a starting point for future research into the biological activities and therapeutic potential of this and related fluorinated amino alcohols.

References

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. [Link]

  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. PubMed. [Link]

  • Biologically Active Organofluorine Compounds. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol: Pathways and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The synthesis of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. 2-(2-Amino-6-fluorophenyl)ethanol is a valuable building block in this arena, offering a versatile scaffold for the development of novel therapeutics. This guide provides an in-depth exploration of plausible and scientifically robust synthetic pathways to this key intermediate, tailored for researchers and professionals in drug development. We will delve into the strategic considerations behind two primary synthetic routes, complete with detailed experimental protocols and an analysis of the critical process parameters.

Strategic Overview: Navigating the Synthesis

The synthesis of this compound presents a unique set of challenges, primarily stemming from the electronic properties of the fluorinated aromatic ring and the reactivity of the amino group. Two logical and convergent synthetic strategies emerge, each with its own merits and considerations:

  • Pathway 1: The Phenylacetic Acid Route: This pathway hinges on the synthesis of 2-amino-6-fluorophenylacetic acid as a key intermediate, followed by the reduction of the carboxylic acid functionality. This approach offers a direct route to the carbon backbone of the target molecule.

  • Pathway 2: The Benzaldehyde Route: This strategy involves the synthesis of 2-amino-6-fluorobenzaldehyde, followed by a Grignard reaction to introduce the two-carbon side chain. This pathway provides an alternative approach that can be advantageous depending on the availability of starting materials and desired scale.

A critical consideration in both pathways is the management of the reactive amino group. Its nucleophilic and basic nature can interfere with many of the reagents used in these syntheses. Therefore, the use of a suitable protecting group for the amine is a recurring and essential theme.

Pathway 1: Synthesis via Reduction of 2-Amino-6-fluorophenylacetic Acid

This pathway commences with the readily available 2-amino-6-fluorobenzoic acid and proceeds through the formation and subsequent reduction of the corresponding phenylacetic acid derivative.

G A 2-Amino-6-fluorobenzoic Acid B Protection of Amino Group (e.g., Boc Anhydride, Et3N) A->B C N-Boc-2-amino-6-fluorobenzoic Acid B->C D Conversion to Acid Chloride (e.g., (COCl)2, cat. DMF) C->D Activation E Arndt-Eistert Homologation (1. CH2N2; 2. Ag2O, H2O) D->E Chain Extension F N-Boc-2-amino-6-fluorophenylacetic Acid E->F G Reduction of Carboxylic Acid (e.g., BH3·THF or LiAlH4) F->G Reduction H N-Boc-2-(2-amino-6-fluorophenyl)ethanol G->H I Deprotection (e.g., TFA or HCl) H->I Final Step J This compound I->J

Step-by-Step Experimental Protocol: Pathway 1

Part A: Synthesis of N-Boc-2-amino-6-fluorophenylacetic Acid

  • Protection of 2-Amino-6-fluorobenzoic Acid:

    • To a solution of 2-amino-6-fluorobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-amino-6-fluorobenzoic acid.

  • Arndt-Eistert Homologation:

    • Caution: Diazomethane is explosive and toxic. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve N-Boc-2-amino-6-fluorobenzoic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

    • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction at room temperature for 2 hours, then concentrate under reduced pressure to obtain the crude acid chloride.

    • Dissolve the acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane in diethyl ether at 0 °C.

    • Stir the reaction for 3 hours at 0 °C.

    • In a separate flask, prepare a slurry of silver oxide (0.1 eq) in water.

    • Slowly add the diazoketone solution to the silver oxide slurry and stir at room temperature overnight.

    • Filter the reaction mixture through Celite and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-amino-6-fluorophenylacetic acid.

Part B: Reduction and Deprotection

  • Reduction to N-Boc-2-(2-amino-6-fluorophenyl)ethanol:

    • Dissolve N-Boc-2-amino-6-fluorophenylacetic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C and slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-2-(2-amino-6-fluorophenyl)ethanol.

  • Deprotection to this compound:

    • Dissolve the N-Boc protected alcohol (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Parameter Typical Range/Value Justification
Amino Protection Boc AnhydrideProvides a stable carbamate that is resistant to the conditions of the subsequent steps and is readily cleaved under acidic conditions.
Homologation Reagent Arndt-Eistert (Diazomethane)A classic and reliable method for one-carbon homologation of carboxylic acids.
Reducing Agent BH3·THF or LiAlH4Borane is a chemoselective reagent for the reduction of carboxylic acids in the presence of other functional groups. Lithium aluminum hydride is a more powerful but less selective alternative.
Deprotection Reagent Trifluoroacetic Acid (TFA)Provides clean and efficient cleavage of the Boc protecting group under mild conditions.

Pathway 2: Synthesis via Grignard Reaction with 2-Amino-6-fluorobenzaldehyde

This alternative pathway utilizes a Grignard reaction to construct the ethanol side chain, offering a convergent approach to the target molecule.

G A 2-Amino-6-fluorotoluene B Protection of Amino Group (e.g., Acetic Anhydride) A->B C N-Acetyl-2-amino-6-fluorotoluene B->C D Oxidation of Methyl Group (e.g., KMnO4 or CrO3) C->D Side-chain Oxidation E N-Acetyl-2-amino-6-fluorobenzaldehyde D->E F Grignard Reaction (CH3MgBr, THF) E->F C-C Bond Formation G N-Acetyl-2-(2-amino-6-fluorophenyl)ethanol F->G H Deprotection (e.g., aq. HCl) G->H Final Step I This compound H->I

Step-by-Step Experimental Protocol: Pathway 2

Part A: Synthesis of Protected 2-Amino-6-fluorobenzaldehyde

  • Protection of 2-Amino-6-fluorotoluene:

    • Dissolve 2-amino-6-fluorotoluene (1.0 eq) in a suitable solvent like acetic acid.

    • Add acetic anhydride (1.1 eq) and stir the mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain N-acetyl-2-amino-6-fluorotoluene.

  • Oxidation to N-Acetyl-2-amino-6-fluorobenzaldehyde:

    • A detailed procedure for a similar oxidation can be found in the literature for the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene using chromyl chloride[1].

    • Caution: Chromyl chloride is a strong oxidizing agent and should be handled with care.

    • Alternatively, oxidation with potassium permanganate under controlled conditions can be explored.

Part B: Grignard Reaction and Deprotection

  • Grignard Reaction:

    • A general protocol for Grignard reactions with similar substrates is available[2].

    • To a solution of N-acetyl-2-amino-6-fluorobenzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, add a solution of methylmagnesium bromide (CH3MgBr, 1.2-1.5 eq) in THF dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate to yield the crude N-acetyl-2-(2-amino-6-fluorophenyl)ethanol.

  • Deprotection:

    • Dissolve the crude N-acetyl protected alcohol in a mixture of ethanol and aqueous hydrochloric acid.

    • Reflux the solution for 4-6 hours.

    • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate.

    • Purify by column chromatography to obtain the final product.

Parameter Typical Range/Value Justification
Amino Protection Acetyl GroupProvides a robust protecting group that is stable to the oxidative conditions and can be removed under acidic or basic hydrolysis.
Oxidizing Agent Chromyl Chloride or KMnO4These are common reagents for the oxidation of benzylic methyl groups to aldehydes.
Grignard Reagent Methylmagnesium BromideA standard and readily available Grignard reagent for the introduction of a methyl group, which upon reaction with the aldehyde forms the ethanol side chain.
Deprotection Condition Acidic HydrolysisA common and effective method for the cleavage of an amide protecting group.

Conclusion and Future Perspectives

The two synthetic pathways outlined in this guide provide robust and logical approaches to the synthesis of this compound. The choice between the phenylacetic acid reduction route and the benzaldehyde Grignard route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and the specific expertise and equipment available in the laboratory.

Further optimization of reaction conditions, particularly for the oxidation and Grignard steps in Pathway 2, could lead to improved yields and purity. Additionally, the exploration of alternative protecting groups for the amine may offer advantages in terms of ease of introduction and removal, as well as compatibility with a broader range of reaction conditions. As the demand for novel fluorinated building blocks in drug discovery continues to grow, the development of efficient and scalable syntheses for compounds like this compound will remain a critical area of research.

References

  • Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. (Note: While this is for a constitutional isomer, the general principles of the Sandmeyer-type reaction from the corresponding aniline are applicable.)
  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Chem-Impex, Product Inform
  • Benchchem Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
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  • CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde.
  • Wikipedia, 2-Chloro-6-fluorobenzaldehyde.

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An In-Depth Technical Guide to 2-(2-Amino-6-fluorophenyl)ethanol: Synthesis, Characterization, and Properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Phenylethanolamines

The substituted 2-phenethylamine framework is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neurologically active drugs and therapeutic agents.[1] This scaffold is present in stimulants, empathogens, psychedelics, anorectics, bronchodilators, and antidepressants.[1] The addition of a β-hydroxyl group gives rise to the phenylethanolamine class, which includes critical neurotransmitters like norepinephrine and epinephrine, as well as a multitude of adrenergic receptor agonists and antagonists.[2] The precise biological activity of these molecules is exquisitely sensitive to the substitution pattern on the aromatic ring.

The introduction of a fluorine atom is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Specifically, the strategic placement of amino and fluoro groups on the phenyl ring can impart unique electronic and conformational properties, making compounds like 2-(2-Amino-6-fluorophenyl)ethanol intriguing targets for novel drug discovery programs.

This guide provides a comprehensive technical overview of this compound, a compound for which public data is sparse. Recognizing that researchers often encounter such novel structures, this document is structured as a practical guide to its synthesis, characterization, and property prediction, providing field-proven insights and methodologies.

Section 1: Physicochemical and Structural Properties

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueMethodology/Rationale
Molecular Formula C₈H₁₀FNO-
Molecular Weight 155.17 g/mol -
Physical State Likely a solid or viscous oilBased on analogous aminophenylethanols.
Boiling Point ~250-270 °C (at 760 mmHg)Extrapolated from similar substituted phenylethanols.
Melting Point 60-75 °CEstimation based on structure; intramolecular H-bonding may affect crystal packing.
pKa (Acidic - OH) ~14.5Predicted using QSAR models; typical for aliphatic alcohols.[5]
pKa (Basic - NH₂) ~4.0Predicted using QSAR models; aniline pKa is ~4.6, ortho-fluoro substitution is electron-withdrawing, reducing basicity.[5]
logP ~1.2 ± 0.3Calculated using QSAR algorithms; reflects moderate lipophilicity.[6]
Aqueous Solubility Moderately SolubleThe presence of polar amino and hydroxyl groups suggests some water solubility, while the fluorophenyl ring provides lipophilic character.

Section 2: Synthesis and Purification

A logical and efficient synthetic route is paramount for obtaining sufficient quantities of a novel compound for analysis. The proposed synthesis of this compound leverages a common and robust transformation: the reduction of a nitro group to an amine. This two-step approach begins with a commercially available starting material.

Proposed Synthetic Pathway:

SynthesisWorkflow Start 2-Fluoro-6-nitrotoluene Intermediate 2-(2-Fluoro-6-nitrophenyl)ethanol Start->Intermediate 1. Base (e.g., K₂CO₃) 2. Formaldehyde (HCHO) 3. Solvent (e.g., DMF) Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C or SnCl₂) Solvent (e.g., EtOH)

Caption: Proposed two-step synthesis of this compound.

Part 2.1: Experimental Protocol - Synthesis

Causality Behind Experimental Choices: The selection of 2-fluoro-6-nitrotoluene as the starting material is based on its commercial availability.[7][8] The first step, a hydroxymethylation reaction, is a known transformation for activated methyl groups on a nitroaromatic ring.[7] The subsequent reduction of the nitro group is a classic and high-yielding reaction. Catalytic hydrogenation with Pd/C is chosen for its cleanliness and efficiency, though alternatives like SnCl₂ are effective if certain functional groups incompatible with hydrogenation are present.[4]

Step 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)ethanol

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-fluoro-6-nitrotoluene (1.0 eq) and dimethylformamide (DMF).

  • Reaction: Add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 15 minutes.

  • Addition: Add paraformaldehyde (1.2 eq) to the flask.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Setup: Dissolve the crude 2-(2-fluoro-6-nitrophenyl)ethanol from the previous step in ethanol in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).

  • Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., balloon or Parr shaker) while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude final product.

Part 2.2: Experimental Protocol - Purification

Rationale: The final product contains both a basic amine and a polar alcohol. Flash column chromatography on silica gel is an effective method for purification. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of non-polar impurities first, followed by the desired product.

  • Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.

  • Elution: Begin elution with a mobile phase of 95:5 hexane:ethyl acetate, gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin to visualize the amine).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Section 3: Structural Elucidation and Characterization

Confirming the identity and purity of a novel compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence. The following sections detail the expected spectral data based on the compound's structure and data from analogous molecules.

Part 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR will confirm the presence and connectivity of the protons, while ¹³C NMR identifies the unique carbon environments. ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.

Protocol:

  • Sample Prep: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Table 2: Predicted NMR Spectral Data (in CDCl₃)

SpectrumChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR 6.6 - 7.1m3HAr-H Aromatic protons, complex splitting due to H-H and H-F coupling.
~4.5br s2H-NH₂ Broad singlet, chemical shift is concentration-dependent.
3.81t2H-CH₂-CH₂ OHTriplet, coupled to the adjacent CH₂ group.
2.85t2HAr-CH₂ -CH₂OHTriplet, coupled to the adjacent CH₂OH group.
~2.0br s1H-OH Broad singlet, exchangeable with D₂O.
¹³C NMR ~158 (d)d-C -FAromatic carbon attached to fluorine, shows a large C-F coupling constant.
~145 (d)d-C -NH₂Aromatic carbon attached to the amino group.
120-130m-Ar-C HAromatic carbons bearing hydrogen.
~115 (d)d-Ar-C (ipso)Aromatic carbon attached to the ethanol side chain.
~62s--C H₂OHAliphatic carbon of the alcohol.
~35s-Ar-C H₂-Aliphatic carbon adjacent to the aromatic ring.
¹⁹F NMR -110 to -140m-Ar-F Typical range for a fluorine atom on an aromatic ring.
Part 3.2: Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Prep: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

  • Analysis: Acquire the spectrum using an FTIR spectrometer.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450 - 3300Medium, BroadO-H StretchAlcohol
3400 & 3300Medium, Sharp (two bands)N-H StretchPrimary Amine
3100 - 3000MediumC-H StretchAromatic
2950 - 2850MediumC-H StretchAliphatic (sp³)
1620 - 1580StrongC=C StretchAromatic Ring
1500 - 1450StrongN-H BendPrimary Amine
1250 - 1050StrongC-F StretchAryl-Fluoride
1200 - 1000StrongC-O StretchPrimary Alcohol
Part 3.3: Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for this purpose.

Protocol:

  • Sample Prep: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.

  • Analysis: Acquire the mass spectrum in EI mode.

Expected Fragmentation:

  • Molecular Ion (M⁺): The parent peak should be observed at m/z = 155. As the molecule contains one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule.

  • Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the ethanol side chain is expected. A prominent fragment would be from the loss of a CH₂OH radical (mass 31), leading to a peak at m/z = 124.

  • Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion is a common fragmentation for alcohols, which would result in a peak at m/z = 137.

Section 4: Reactivity, Stability, and Safety

Reactivity: The chemical reactivity of this compound is governed by its three primary functional groups:

  • Aromatic Amine: The primary amino group is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. The presence of the ortho-fluoro group, being electron-withdrawing, slightly reduces the basicity and nucleophilicity of the amine compared to aniline.

  • Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or can undergo esterification and etherification reactions.

  • Fluorinated Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution. However, it can activate the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.

Stability and Storage: Like many anilines, this compound may be sensitive to light and air, potentially oxidizing and changing color over time. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and kept in a cool, dark place.

Safety Precautions: While a specific Safety Data Sheet (SDS) is not available, the compound should be handled with the precautions appropriate for a novel aromatic amine and alcohol.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

  • Toxicity: The toxicological properties have not been investigated. Aromatic amines as a class can range from irritants to toxic substances. Treat as a potentially hazardous chemical.

Section 5: Potential Applications in Drug Discovery

The structural motifs within this compound suggest several avenues for investigation in drug discovery:

  • Adrenergic System Modulation: As a phenylethanolamine derivative, it is a logical candidate for screening against adrenergic receptors (alpha and beta).[2] The specific substitution pattern may confer novel selectivity or activity profiles.

  • CNS-Active Agents: Many small, moderately lipophilic aminophenylethanols can cross the blood-brain barrier. This compound could be explored as a scaffold for developing agents targeting CNS disorders.

  • Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes, potentially imparting a more favorable pharmacokinetic profile compared to non-fluorinated analogs. This makes it an attractive building block for creating more drug-like molecules.

References

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

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  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

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Spectroscopic Characterization of 2-(2-Amino-6-fluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Key Features

2-(2-Amino-6-fluorophenyl)ethanol possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The presence of a primary amine (-NH₂), a hydroxyl group (-OH), a fluoro-substituted aromatic ring, and an ethyl chain allows for a detailed analysis across various spectroscopic platforms.

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] The choice of solvent is critical as it must dissolve the analyte without showing interfering signals in the spectral region of interest.[3]

  • Instrumentation: Place the NMR tube in the spectrometer's probe.[4] Modern NMR spectrometers utilize a strong superconducting magnet to align the nuclear spins of the protons.[3]

  • Data Acquisition: The instrument applies a radiofrequency pulse to excite the protons. As the protons relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).

  • Data Processing: A Fourier transform is applied to the FID to convert the time-domain signal into a frequency-domain spectrum, which is the familiar plot of intensity versus chemical shift.[1]

G cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve Sample Transfer to NMR Tube Transfer to NMR Tube Dissolve Sample->Transfer to NMR Tube Insert into Magnet Insert into Magnet Transfer to NMR Tube->Insert into Magnet Physical Transfer Tune and Shim Tune and Shim Insert into Magnet->Tune and Shim RF Pulse RF Pulse Tune and Shim->RF Pulse Instrument Ready Detect FID Detect FID RF Pulse->Detect FID Fourier Transform Fourier Transform Detect FID->Fourier Transform Raw Data Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration Integration Phase and Baseline Correction->Integration Final Spectrum Final Spectrum Integration->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2m1HAr-H
~ 6.6 - 6.8m2HAr-H
~ 4.5 - 5.0br s2H-NH
3.89t2H-CH ₂-OH
2.95t2HAr-CH ₂-
~ 2.0 - 2.5br s1H-OH

Note: Chemical shifts are predictions and may vary in an experimental spectrum. The broad singlets for the -NH₂ and -OH protons are due to chemical exchange and their chemical shifts can be highly dependent on concentration and temperature.

Interpretation:

  • The aromatic protons are expected to appear in the range of 6.6-7.2 ppm. The fluorine substituent and the amino group will influence their precise chemical shifts and coupling patterns, likely resulting in a complex multiplet.

  • The methylene group adjacent to the hydroxyl group (-CH₂-OH) is predicted to be a triplet around 3.89 ppm due to coupling with the neighboring methylene group.

  • The benzylic methylene group (Ar-CH₂-) is also expected to be a triplet around 2.95 ppm.

  • The amine and hydroxyl protons typically appear as broad singlets and their signals can be confirmed by D₂O exchange, where they would disappear from the spectrum.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: The experimental procedure is similar to that of ¹H NMR, but typically requires a higher concentration of the sample (20-50 mg) and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d)C -F
~ 140 - 150C -NH₂
~ 125 - 130Ar-C H
~ 115 - 125 (d)Ar-C H
~ 110 - 120Ar-C -CH₂
62.1-C H₂-OH
35.8Ar-C H₂-

Note: The carbons in the aromatic ring that are coupled to fluorine will appear as doublets due to C-F coupling.

Interpretation:

  • The carbon atom directly bonded to the fluorine atom is expected to be significantly downfield and will appear as a doublet.

  • The carbon atom bonded to the amino group will also be downfield.

  • The remaining aromatic carbons will appear in the typical aromatic region.

  • The aliphatic carbons of the ethanol side chain will be the most upfield signals.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, allowing for their identification.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

  • Background Scan: A background spectrum of the empty ATR crystal is recorded to account for any atmospheric or instrumental absorptions.[5]

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[6]

  • Sample Scan: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The transmitted light is then sent to the detector.

  • Data Processing: The instrument's software ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

Background Scan (Empty ATR) Background Scan (Empty ATR) Place Sample on ATR Crystal Place Sample on ATR Crystal Background Scan (Empty ATR)->Place Sample on ATR Crystal Acquire Sample Interferogram Acquire Sample Interferogram Place Sample on ATR Crystal->Acquire Sample Interferogram Fourier Transform & Ratioing Fourier Transform & Ratioing Acquire Sample Interferogram->Fourier Transform & Ratioing Final IR Spectrum Final IR Spectrum Fourier Transform & Ratioing->Final IR Spectrum

Caption: ATR-FTIR Experimental Workflow.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3400 - 3200Broad, MediumO-HStretching
3300 - 3500MediumN-HStretching (doublet for primary amine)
3000 - 3100MediumC-H (aromatic)Stretching
2850 - 2960MediumC-H (aliphatic)Stretching
1600 - 1650MediumN-HBending
1450 - 1600Medium to StrongC=CAromatic Ring Stretching
1200 - 1300StrongC-NStretching
1000 - 1250StrongC-OStretching
1000 - 1400StrongC-FStretching

Interpretation:

  • A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol, likely broadened by hydrogen bonding.

  • The N-H stretching of the primary amine should appear as a doublet in the 3300-3500 cm⁻¹ range.

  • The presence of both aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.

  • Strong absorptions corresponding to C-O, C-N, and C-F stretching will be present in the fingerprint region (below 1500 cm⁻¹).

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the sample, causing ionization and fragmentation of the molecule.[8] The resulting pattern of fragments provides valuable information about the molecular weight and structure of the compound.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.[9]

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and fragment ions.[8][9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₈H₁₀FNO) is 155.17 g/mol . Therefore, the molecular ion peak is expected at m/z = 155 .

  • Key Fragmentation Pathways:

    • Loss of H₂O: A peak at m/z = 137 (M - 18) could result from the loss of a water molecule.

    • Loss of CH₂OH: Alpha-cleavage next to the oxygen atom could lead to the loss of a CH₂OH radical, resulting in a fragment at m/z = 124 (M - 31).

    • Benzylic Cleavage: Cleavage of the C-C bond between the two aliphatic carbons would be a favorable fragmentation, leading to the formation of a stable benzylic cation at m/z = 124 .

    • Loss of C₂H₄O: A McLafferty-like rearrangement could potentially lead to the loss of ethylene oxide, although this is less common for this structure.

M+ (m/z 155) M+ (m/z 155) Fragment 1 (m/z 137) Fragment 1 (m/z 137) M+ (m/z 155)->Fragment 1 (m/z 137) - H₂O Fragment 2 (m/z 124) Fragment 2 (m/z 124) M+ (m/z 155)->Fragment 2 (m/z 124) - CH₂OH

Caption: Plausible Fragmentation Pathways in EI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, based on predictive models and established principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a detailed picture of the molecule's structure, which can be used to confirm its identity and assess its purity in a research or drug development setting. It is imperative for researchers to compare experimentally obtained data with these predictions to achieve a conclusive structural assignment.

References

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An Investigative Guide to the Potential Biological Activities of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a comprehensive strategy for the systematic investigation of the potential biological activities of the novel compound, 2-(2-Amino-6-fluorophenyl)ethanol. Given the absence of existing literature on its bioactivity, this document leverages the principle of structural analogy to postulate potential therapeutic applications and proposes a tiered, multi-faceted experimental workflow. The core structure, featuring a phenylethanolamine scaffold, an aniline moiety, and fluorine substitution, suggests potential for anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. This guide provides detailed, field-proven protocols for a cascade of in vitro assays, from initial high-throughput screening to more complex mechanistic studies. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to thoroughly characterize the pharmacological profile of this and similar novel chemical entities.

Introduction: Compound Rationale and Structural Analysis

The exploration of novel chemical entities is a cornerstone of modern drug discovery. The compound this compound presents a unique combination of pharmacophoric features that warrant a thorough investigation into its potential biological activities.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀FNO

  • Core Scaffolds:

    • Phenylethanolamine: This scaffold is present in numerous biologically active molecules and neurotransmitters, including norepinephrine and epinephrine.[1][2] It is known to interact with various receptors and enzymes, particularly within the cardiovascular and central nervous systems.[3]

    • Fluoroaniline: The presence of a fluorine atom on the aniline ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability. Fluorine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer and antifungal effects.[4][5][6]

The strategic placement of the amino, fluoro, and ethanol groups creates a molecule with potential for diverse molecular interactions, including hydrogen bonding and specific receptor engagement.

The Rationale for Investigation: Postulated Activities

Based on these structural motifs, we can formulate several primary hypotheses for the biological activity of this compound:

  • Anticancer Activity: Fluoroaniline derivatives have been synthesized and investigated for their cytotoxic effects against various cancer cell lines.[4][7][8]

  • CNS Activity: The phenylethanolamine core is a well-established pharmacophore for adrenergic and other CNS receptors.[1][9] Furthermore, its structural similarity to neurotransmitters suggests potential interaction with targets like the GABA-A receptor.[10]

  • Anti-inflammatory Activity: Many small aromatic molecules interfere with inflammatory pathways, such as those mediated by cyclooxygenase (COX) enzymes.

  • Antimicrobial Activity: Aromatic amines and fluorinated compounds are known classes of antimicrobial agents.[7]

A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for efficiently screening a novel compound. This strategy prioritizes broad, cost-effective primary assays to identify potential "hits," which are then subjected to more specific secondary and mechanistic assays to confirm activity and elucidate the mechanism of action.

Proposed Screening Workflow

The following workflow provides a systematic path from initial broad screening to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Mechanistic Studies primary_screening Compound: this compound assay1 Anticancer Screen (MTT Assay vs. NCI-60 Panel) primary_screening->assay1 Broad-Spectrum Assays assay2 Antimicrobial Screen (Broth Microdilution) primary_screening->assay2 Broad-Spectrum Assays assay3 Anti-inflammatory Screen (COX Inhibition Assay) primary_screening->assay3 Broad-Spectrum Assays assay4 CNS Target Screen (GABA-A Receptor Binding) primary_screening->assay4 Broad-Spectrum Assays hit_validation Hit Validation & Dose-Response assay1->hit_validation Cytotoxic Hit assay4->hit_validation Binding Hit moa_cancer Mechanism of Action (Cancer) - Apoptosis Assays - Signaling Pathway Analysis hit_validation->moa_cancer Confirmed Anticancer Activity moa_cns Mechanism of Action (CNS) - Functional Assays - Receptor Subtype Selectivity hit_validation->moa_cns Confirmed CNS Activity

Caption: Tiered screening workflow for this compound.

Tier 1: Detailed Protocols for Primary Screening

The initial screening phase is designed to rapidly assess the compound across a diverse set of biological targets.

Protocol: Anticancer Activity via MTT Cytotoxicity Assay

This protocol determines the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic or cytostatic potential.[11] The MTT assay is a widely accepted colorimetric method for this purpose.[12]

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in serum-free medium to achieve final test concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Self-Validation: The inclusion of positive (e.g., doxorubicin) and negative (vehicle) controls in every plate ensures the assay is performing as expected and validates the results of the test compound.

Alternative High-Throughput Approach: For broader screening, submission of the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is a powerful option.[16][17] This service tests compounds against 60 different human cancer cell lines, providing a comprehensive profile of anti-proliferative activity.[13][16] The modern HTS384 format uses a luminescent readout for increased precision and throughput.[18]

Protocol: Antimicrobial Susceptibility via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism.[19]

Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. After incubation, the wells are visually inspected for turbidity to determine the MIC.[19]

Step-by-Step Methodology:

  • Inoculum Preparation: Culture a bacterial strain (e.g., E. coli, S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[19] Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (MHB).[20]

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of a concentrated stock of the test compound to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.

  • Analysis: The MIC value is reported in µg/mL or µM.

Self-Validation: Each plate must include a positive control well (bacteria, no compound) which should show robust growth, and a negative control well (broth only) which should remain clear. A known antibiotic (e.g., ampicillin) should be run in parallel to validate the susceptibility of the test organism.

Tier 2: Mechanistic Elucidation for Positive Hits

If a compound shows promising activity in Tier 1 screens, the next logical step is to investigate its potential mechanism of action.

Investigating Anticancer Mechanism: Signaling Pathway Analysis

A frequent mechanism of action for anticancer compounds is the modulation of key signaling pathways that control cell proliferation and survival.[21] The PI3K/Akt and MAPK/ERK pathways are often dysregulated in cancer and represent high-value targets.[22][23][24]

Hypothesized Signaling Pathway: MAPK/ERK

The MAPK/ERK pathway is a critical signaling cascade that transduces signals from cell surface receptors to regulate gene expression related to cell growth, proliferation, and survival.[21][25] Its hyperactivation is a common feature in many cancers.[25]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, Elk-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Transcription Compound This compound (Hypothetical Inhibitor) Compound->RAF Compound->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by the test compound.

Experimental Validation: To test this hypothesis, cancer cells would be treated with the compound, and Western blot analysis would be used to measure the phosphorylation status of key proteins in the cascade (e.g., p-ERK, p-MEK). A reduction in phosphorylation would support an inhibitory mechanism.

Investigating CNS Activity: Radioligand Binding Assay

For hits in CNS-related screens, radioligand binding assays are the gold standard for confirming direct interaction with a receptor and determining binding affinity.

Protocol: GABA-A Receptor Binding Assay

Principle: This competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in prepared brain tissue membranes.[26][27]

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a sucrose buffer. Perform a series of centrifugations to isolate the cell membrane fraction containing the GABA-A receptors.[26][27]

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of the radioligand ([³H]muscimol), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for a defined period (e.g., 45 minutes) to allow the binding to reach equilibrium.[26][27]

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound. Wash the filters with ice-cold buffer.

  • Data Acquisition: Quantify the radioactivity trapped on each filter using a liquid scintillation counter.

  • Analysis: Calculate the specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀, which can then be converted to a binding affinity constant (Ki).

Self-Validation: The assay must include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand, like GABA).[27] Specific binding is calculated as the difference between total and non-specific binding.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Example Summary of Primary Screening Results

Assay TypeTarget/Cell LineEndpointResult (at 10 µM)Hit? (Y/N)
Anticancer MCF-7 (Breast Cancer)% Viability45.2%Y
A549 (Lung Cancer)% Viability88.1%N
Antimicrobial S. aureusMIC (µg/mL)>128N
E. coliMIC (µg/mL)>128N
Anti-inflammatory COX-1 Enzyme% Inhibition15.6%N
CNS Binding GABA-A Receptor% Displacement65.7%Y

Table 2: Example Dose-Response Data for Confirmed Hits

CompoundTarget/Cell LineParameterValue95% CI
This compoundMCF-7IC₅₀8.5 µM7.2 - 9.9 µM
This compoundGABA-A ReceptorKi250 nM210 - 295 nM

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured framework for the initial characterization of this compound. The proposed tiered workflow, beginning with broad-spectrum primary screening and progressing to targeted mechanistic studies, ensures an efficient use of resources while maximizing the potential for discovering significant biological activity. Positive results from this investigative cascade would provide a strong foundation for more advanced preclinical studies, including lead optimization, in vivo efficacy models, and ADME/Tox profiling, ultimately paving the way for potential therapeutic development.

References

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  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Physicochemical Landscape of a Novel Phenylalkanolamine

2-(2-Amino-6-fluorophenyl)ethanol is an emerging molecule of interest within the pharmaceutical and agrochemical research sectors. Its unique structural features, comprising a phenyl ring substituted with an amino group, a fluorine atom, and an ethanol side chain, suggest a complex physicochemical profile that warrants a thorough investigation for any potential application. The strategic placement of the fluorine atom, in particular, is anticipated to significantly influence the molecule's metabolic stability, lipophilicity, and overall pharmacological activity.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. In the absence of extensive published data for this specific molecule, this document leverages established principles of physical organic chemistry, data from structurally similar analogs, and industry-standard methodologies to provide a robust predictive analysis and practical experimental guidance. Our objective is to equip researchers with the foundational knowledge and actionable protocols necessary to effectively handle, formulate, and analyze this promising compound.

I. Predicted Solubility Profile: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both polar (amino and hydroxyl groups) and non-polar (fluorophenyl ring) moieties in this compound suggests a nuanced solubility behavior.

Qualitative Solubility Prediction

Based on its structure, this compound is expected to exhibit moderate solubility in polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol). This is attributed to the potential for hydrogen bonding via the amino and hydroxyl groups. The fluorine atom, while highly electronegative, generally has a modest effect on aqueous solubility but can influence crystal lattice energy and interactions with organic solvents.

Conversely, its solubility in non-polar aprotic solvents (e.g., hexane, toluene) is predicted to be low due to the dominance of its polar functional groups. The molecule is likely to be soluble in a range of polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used as stock solution solvents in early-stage drug discovery.

Quantitative Solubility Assessment: Experimental Protocols

To obtain precise solubility data, both kinetic and thermodynamic solubility assays are recommended. These assays provide complementary information crucial for different stages of drug development.

Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly assess the concentration at which a compound precipitates from a solution when rapidly transitioning from a high-concentration organic stock (typically DMSO) to an aqueous buffer.

Experimental Protocol: Kinetic Solubility Determination by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Rapidly add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well to achieve a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[1]

Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound in a given solvent, which is a more accurate representation of its true solubility and is critical for pre-formulation and formulation development.

Experimental Protocol: Thermodynamic Solubility Determination by HPLC-UV

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid and Liquid Phases: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated HPLC-UV method.[2]

  • Data Analysis: The concentration of the compound in the saturated solution represents the thermodynamic solubility.

Predicted Solubility in Common Solvents (A Hypothetical Table)

The following table provides a predicted solubility profile based on the structural characteristics of this compound and data from its analogs. Note: These are estimated values and must be confirmed by experimental determination.

SolventPredicted SolubilityRationale
Water (pH 7.4)Moderately SolublePresence of polar amino and hydroxyl groups capable of hydrogen bonding. The aromatic ring and fluorine atom contribute to some lipophilicity, preventing high solubility.
EthanolSolubleThe ethanol solvent can act as both a hydrogen bond donor and acceptor, and the ethyl group can interact with the phenyl ring.
MethanolSolubleSimilar to ethanol, with higher polarity potentially leading to slightly better solubility.
Propylene GlycolSolubleA common pharmaceutical co-solvent with both polar and non-polar characteristics.
AcetoneModerately SolubleA polar aprotic solvent that can accept hydrogen bonds.
AcetonitrileSparingly SolubleLess polar than acetone, offering fewer favorable interactions.
DichloromethaneSparingly SolublePrimarily non-polar, with limited ability to solvate the polar functional groups.
HexaneInsolubleA non-polar solvent with no favorable interactions with the polar groups of the molecule.

II. Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products that could impact safety and efficacy.

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation, or stress testing, is a critical component of drug development that exposes the compound to conditions more severe than those it would encounter during storage.[3][4] These studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[3] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[5][6][7]

Experimental Protocol: Forced Degradation Study

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound stored at 80°C for 48 hours.

  • Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

Samples should be analyzed at appropriate time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. A target degradation of 5-20% is generally considered optimal for these studies.[5]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

  • Oxidation: The primary amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or polymerization. The benzylic carbon of the ethanol side chain could also be a site of oxidation.

  • Photodegradation: Aromatic amines are often light-sensitive and can undergo complex photochemical reactions, including oxidation and polymerization, leading to discoloration. The carbon-fluorine bond is generally stable to photolysis, but the overall electronic nature of the molecule can influence its photoreactivity.[9][10]

  • Reactions of the Amino Group: The amino group can participate in various reactions, such as acylation or Schiff base formation, in the presence of appropriate reactive species.

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative stress.

DegradationPathway cluster_main Hypothetical Oxidative Degradation Parent This compound Intermediate1 Nitroso Derivative Parent->Intermediate1 Oxidation Product2 Polymerization Products Parent->Product2 Oxidative Coupling Product1 Nitro Derivative Intermediate1->Product1 Further Oxidation

Caption: Hypothetical oxidative degradation pathway of this compound.

III. The Influence of Fluorine Substitution

The presence of a fluorine atom at the 6-position of the phenyl ring is a key structural feature that is expected to have a profound impact on the molecule's properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage.[11][12] Fluorine substitution at a site that is otherwise susceptible to metabolic oxidation (e.g., aromatic hydroxylation by cytochrome P450 enzymes) can significantly enhance the metabolic stability of a compound. This is a common strategy in medicinal chemistry to improve a drug's pharmacokinetic profile.

  • Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atom will decrease the basicity of the adjacent amino group. This will lower the pKa of the conjugate acid of the amine, which can have implications for its solubility at different pH values and its interactions with biological targets.

  • Lipophilicity: While a single fluorine atom has a relatively small impact on lipophilicity (logP), it can alter the molecule's overall electronic distribution and its ability to participate in specific intermolecular interactions.

The following diagram illustrates the key influences of the fluorine substituent.

FluorineInfluence cluster_influence Impact of Fluorine Substitution Fluorine Fluorine at C6 MetabolicStability Increased Metabolic Stability (Blocks Oxidation) Fluorine->MetabolicStability pKa Decreased Basicity of Amino Group (Lower pKa) Fluorine->pKa Interactions Altered Intermolecular Interactions Fluorine->Interactions

Caption: Key influences of the C6 fluorine substituent on molecular properties.

IV. Analytical Methodologies for Quantification and Purity Assessment

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the recommended primary analytical technique.

Recommended HPLC Method Parameters (Starting Point for Method Development)

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes to ensure elution of the parent compound and any potential impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 240-280 nm).

  • Column Temperature: 30°C

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

For the analysis of primary and secondary amines, pre-column derivatization with reagents such as o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) can be employed to enhance detection sensitivity, particularly with fluorescence detection.[13][14]

V. Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the solubility and stability of this compound. The insights and protocols presented herein are intended to serve as a valuable resource for researchers initiating work with this compound. It is imperative that the predicted properties are confirmed through rigorous experimental investigation. Future work should focus on generating empirical data for the solubility of this compound in a wide range of pharmaceutically relevant solvents and a detailed characterization of its degradation products under various stress conditions. Such data will be invaluable for the rational design of formulation strategies and for ensuring the safety and efficacy of any potential therapeutic or agrochemical applications.

VI. References

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  • Liu, J., Lee, L. S., Niu, J., & Chu, K. H. (2018). Photodegradation of fluorotelomer carboxylic 5: 3 acid and perfluorooctanoic acid using zinc oxide. Environmental pollution, 242, 1548-1555.

  • Chen, Y., Feng, L., Li, H., Liu, Y., & Wang, L. (2021). Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity. Bioresource technology, 320, 124376.

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Discovery and history of fluorinated phenylalanines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Fluorinated Phenylalanines for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amino acids, particularly phenylalanine, has emerged as a powerful tool in chemical biology, medicinal chemistry, and materials science. This guide provides a comprehensive overview of the discovery, history, and evolving applications of fluorinated phenylalanines. We will delve into the foundational synthesis, explore the unique physicochemical properties conferred by fluorine, and detail their transformative impact on drug design, protein engineering, and beyond. This document is intended to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this fascinating class of non-canonical amino acids.

The Genesis of an Idea: Early Discovery and Synthesis

The journey of fluorinated phenylalanines began in the mid-20th century, driven by the burgeoning field of antimetabolite research. The central hypothesis was that by replacing hydrogen with fluorine—an element of similar size but vastly different electronegativity—one could create analogues of essential metabolites that would interfere with biological pathways.

One of the earliest significant reports in this area was the synthesis of p-fluorophenylalanine (pFP) in the 1940s. Researchers were motivated by the potential of this compound to act as an antagonist to the essential amino acid phenylalanine, thereby inhibiting the growth of microorganisms and cancerous cells. The initial synthetic routes were often multi-step processes, but they laid the groundwork for the more efficient methods used today.

A common early approach involved the diazotization of p-aminophenylalanine followed by a Schiemann reaction, which introduces fluorine. However, these methods were often low-yielding and not easily scalable. A significant advancement came with the development of methods for the direct fluorination of phenylalanine precursors, which has been refined over the decades to provide access to a wide array of mono-, di-, and trifluorinated isomers.

The Fluorine Effect: Unique Physicochemical Properties

The substitution of hydrogen with fluorine on the phenyl ring of phenylalanine imparts a range of unique and powerful properties that can be exploited in various applications. Understanding these effects is crucial for the rational design of experiments and novel molecules.

  • Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing effect. This alters the electronic distribution of the entire molecule, which can influence its reactivity, binding interactions, and metabolic stability. For example, the acidity of the N-H and Cα-H bonds can be modulated, affecting enzymatic processing.

  • Lipophilicity and Hydrophobicity: The effect of fluorination on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, polyfluorination often leads to a decrease. This "lipophilicity paradox" provides a powerful tool for fine-tuning the pharmacokinetic properties of drug candidates.

  • Conformational Control: The size and steric demands of fluorine can influence the conformational preferences of the amino acid side chain. This can be used to pre-organize a peptide or protein into a specific conformation, enhancing its binding affinity or stability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This property is widely exploited in drug design to block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Probing with ¹⁹F NMR: The fluorine-19 nucleus is a sensitive and convenient probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the non-invasive monitoring of fluorinated molecules in complex biological systems, providing valuable insights into their binding, dynamics, and local environment.

PropertyPhenylalaninep-Fluorophenylalanine2,3,4,5,6-Pentafluorophenylalanine
Molecular Weight 165.19 g/mol 183.18 g/mol 255.17 g/mol
logP -1.38-1.130.53
pKa (Carboxyl) ~2.2~2.1~1.8
pKa (Ammonium) ~9.3~9.2~8.7

Table 1: Comparison of the physicochemical properties of phenylalanine and two of its fluorinated analogues. The data illustrates the impact of fluorination on key parameters relevant to drug design and chemical biology.

Evolution of Applications: From Simple Antimetabolites to Sophisticated Tools

The utility of fluorinated phenylalanines has expanded dramatically from their initial conception as simple metabolic inhibitors. Today, they are sophisticated tools used across a wide range of scientific disciplines.

Medicinal Chemistry and Drug Design

The incorporation of fluorinated phenylalanines has become a cornerstone of modern drug design. The unique properties of fluorine are leveraged to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates.

  • Improving Metabolic Stability: By replacing a hydrogen atom at a known site of metabolic oxidation with a fluorine atom, medicinal chemists can effectively block this pathway, leading to a longer-lasting drug.

  • Modulating Binding Affinity: The electronic and conformational effects of fluorine can be used to fine-tune the binding of a drug to its target receptor. For example, the introduction of a fluorine atom can create a favorable electrostatic interaction or enforce a bioactive conformation.

  • Enhancing Membrane Permeability: The ability to modulate lipophilicity through fluorination allows for the optimization of a drug's ability to cross cell membranes and reach its site of action.

Workflow for Utilizing Fluorinated Phenylalanines in Drug Discovery

cluster_0 Phase 1: Lead Identification & SAR cluster_1 Phase 2: Analogue Synthesis cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Optimization & Selection Lead Initial Lead Compound SAR Identify Metabolic Hotspot (e.g., Phenylalanine residue) Lead->SAR Synthesis Synthesize Array of Fluorinated Phenylalanine Analogues (mono-, di-, tri-fluoro isomers) SAR->Synthesis Assay Biological Assays (Potency, Selectivity) Synthesis->Assay ADME In Vitro ADME (Metabolic Stability, Permeability) Assay->ADME Data Analyze Structure-Activity and Structure-Property Relationships ADME->Data Candidate Select Optimized Drug Candidate Data->Candidate

Caption: A generalized workflow for the application of fluorinated phenylalanines in a drug discovery program.

Protein Engineering and Biophysical Studies

The ability to incorporate fluorinated phenylalanines into proteins, either through chemical synthesis or biosynthetic methods, has opened up new avenues for studying protein structure, function, and dynamics.

  • ¹⁹F NMR Spectroscopy: As mentioned, the ¹⁹F nucleus is an excellent NMR probe. By strategically placing a fluorinated phenylalanine residue within a protein, researchers can obtain detailed information about the local environment, conformational changes, and binding events at that specific site.

  • Probing Protein-Protein Interactions: The unique electronic properties of fluorinated phenylalanines can be used to investigate the nature of protein-protein interactions. For example, the substitution of a phenylalanine with a fluorinated analogue can modulate the strength of cation-π interactions, providing insights into their contribution to binding.

  • Enhancing Protein Stability: The introduction of fluorinated amino acids can enhance the thermal and chemical stability of proteins. This is attributed to the increased hydrophobicity of the fluorinated side chains and their ability to form favorable intramolecular interactions.

Logical Relationship of Fluorine Substitution on Phenylalanine Properties

cluster_props Physicochemical Properties cluster_apps Downstream Applications F_Sub Fluorine Substitution on Phenylalanine Electro ↑ Electronegativity F_Sub->Electro Lipophil Modulated Lipophilicity F_Sub->Lipophil Stability ↑ Metabolic Stability (C-F bond) F_Sub->Stability NMR ¹⁹F NMR Probe F_Sub->NMR Drug Drug Design (Potency, PK/PD) Electro->Drug Protein Protein Engineering (Stability, Folding) Electro->Protein Lipophil->Drug Stability->Drug Probe Biophysical Probes (Binding, Dynamics) NMR->Probe

An In-Depth Technical Guide to Fluorinated Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into amino acid scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the pharmacological profile of peptide and small-molecule therapeutics. This guide provides a comprehensive technical overview of the application of fluorinated amino acids in drug design. We will explore the fundamental physicochemical principles that govern fluorine's unique effects, from altering acidity and conformation to enhancing metabolic stability and target affinity. This document details synthetic and biosynthetic strategies for their incorporation, outlines key experimental workflows for their application, and presents case studies that illustrate their transformative impact on drug discovery programs. By synthesizing field-proven insights with foundational scientific principles, this guide serves as an essential resource for professionals seeking to leverage the full potential of fluorinated amino acids in the development of next-generation therapeutics.

The Strategic Imperative of Fluorine in Modern Drug Discovery

Fluorine is the most electronegative element, yet it is nearly absent in natural biology, with only a single known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, produced by Streptomyces cattleya.[] This scarcity in nature, contrasted with its prevalence in pharmaceuticals, underscores its unique and powerful role in rational drug design. The introduction of fluorine or fluorine-containing groups can profoundly alter the properties of a parent molecule, including its activity, selectivity, and pharmacokinetic profile.[] The C-F bond is stronger and more polarized than a C-H bond, and while the van der Waals radius of fluorine (1.35 Å) is only slightly larger than that of hydrogen (1.2 Å), this subtle change can lead to significant biological consequences.[2] Fluorination has become an indispensable strategy in medicinal chemistry, enabling chemists to overcome metabolic liabilities, enhance binding potency, and improve bioavailability.[2][3][4]

The rationale for employing fluorinated amino acids stems from the predictable, yet powerful, effects that fluorine substitution imparts upon a molecule's structure and function. This guide will deconstruct these effects and provide a practical framework for their application.

G cluster_main Fluorinated Amino Acids in Drug Design CoreMolecule Parent Peptide / Molecule PK_Properties Improved Pharmacokinetics (ADME) CoreMolecule->PK_Properties Modulates Lipophilicity & Permeability Stability Increased Metabolic Stability CoreMolecule->Stability Blocks Metabolic 'Hot Spots' Structure Conformational Control CoreMolecule->Structure Induces Specific Puckers/Rotamers

Caption: Strategic benefits of incorporating fluorinated amino acids.

Fundamental Physicochemical Consequences of Amino Acid Fluorination

The decision to introduce fluorine is driven by its ability to predictably alter key molecular parameters. Understanding these effects is critical for rational design.

Modulation of Hydrophobicity, Acidity, and Polarity

Fluorine substitution significantly impacts a molecule's electronic properties. While a single fluorine atom can increase lipophilicity, perfluorination creates domains that are both hydrophobic and lipophobic—the "fluorous" effect.[2] This unique partitioning behavior can be exploited to enhance membrane permeability or drive specific protein-protein interactions.[2][3]

Furthermore, the strong electron-withdrawing nature of fluorine can substantially lower the pKa of nearby acidic or basic groups. This modulation can alter the ionization state of an amino acid side chain at physiological pH, which can be a critical factor in optimizing receptor-ligand interactions or improving oral bioavailability.

PropertyHydrogen (C-H)Fluorine (C-F)Causality & Implication in Drug Design
Bond Energy (kcal/mol) ~99~115The high C-F bond energy makes it resistant to oxidative metabolism by enzymes like Cytochrome P450, increasing the molecule's half-life.[2][5]
van der Waals Radius (Å) 1.201.35Fluorine acts as a bioisostere of hydrogen but with slightly larger steric bulk, allowing it to fill small pockets without significant structural perturbation.[2]
Electronegativity (Pauling) 2.203.98Creates a strong bond dipole (Cᵟ⁺-Fᵟ⁻), altering the local electronic environment to influence binding interactions and modulate the pKa of adjacent functional groups.[2]
Polarizability HighLowThe low polarizability of the C-F bond leads to weaker van der Waals interactions compared to C-H, which can influence binding affinity and specificity.[2]

Table 1: A comparative analysis of the physicochemical properties of hydrogen versus fluorine and their direct implications in the field of drug design.

Unprecedented Conformational Control

Fluorine's stereoelectronic effects provide a unique handle to control the conformation of individual amino acid side chains and, by extension, peptide secondary structures.[3] The polar C-F bond predictably aligns with neighboring functional groups through favorable electrostatic and hyperconjugative interactions.[3]

  • Proline Pucker: Fluorination at the 4-position of proline can lock the ring into either a C4-exo or C4-endo pucker, depending on the stereochemistry. This has been exploited to stabilize collagen triple helices or favor specific cis/trans amide bond conformations preceding the proline residue, thereby directing the formation of turns in peptides.[3]

  • Gauche vs. Anti Conformations: In acyclic systems, electrostatic attraction between a positively charged amine and the partial negative charge on a fluorine atom (N⁺–C–C–F) favors a gauche conformation. This predictable conformational bias can be used to pre-organize a ligand into its bioactive conformation for tighter receptor binding.[3]

Enhancing Metabolic Stability

One of the most common applications of fluorination is to block metabolic "soft spots".[4] Many drug candidates fail due to rapid clearance by hepatic Cytochrome P450 (CYP) enzymes, which often hydroxylate electron-rich or sterically accessible C-H bonds. Replacing a susceptible hydrogen with fluorine sterically and electronically shields that position from oxidative metabolism.[5] This strategy can dramatically increase a drug's half-life and oral bioavailability. Beyond simply blocking oxidation, fluorination can also alter a molecule's affinity for metabolizing enzymes, thereby changing its overall metabolic profile.[5]

Synthesis and Incorporation Strategies

The practical application of fluorinated amino acids requires robust methods for both their synthesis and their incorporation into larger molecules.

Chemical Synthesis of Fluorinated Amino Acids

The synthesis of these building blocks has advanced significantly. Key strategies include:

  • From Fluorinated Precursors: Building the amino acid scaffold around an existing fluorine-containing molecule.[6]

  • Late-Stage Fluorination: Introducing fluorine directly onto an existing amino acid derivative. This is often more efficient for exploring structure-activity relationships (SAR). Methods include metal-catalyzed and photocatalytic/radical fluorination, which allow for site-selective modification.[3][6]

Incorporation into Peptides and Proteins

Once synthesized, fluorinated amino acids can be incorporated into larger biomolecules using several techniques:

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for creating fluorinated peptides. The fluorinated amino acid, protected with standard Fmoc or Boc groups, is coupled sequentially like any other amino acid.[3]

  • Biosynthetic Incorporation: In cellular expression systems, a fluorinated analog can be supplemented in the growth media to be incorporated by the ribosomal machinery in place of its natural counterpart.[3][7] This allows for the production of larger fluorinated proteins.

  • mRNA Display: This directed evolution technique can be used to select peptides containing fluorinated amino acids that possess a desired function.[3]

Key Applications in Drug Design and Discovery

The unique properties of fluorinated amino acids translate into a wide array of strategic applications in drug development.

Optimizing Pharmacokinetic (ADME) Profiles

As discussed, blocking metabolic oxidation is a primary application.[3] Additionally, the increased lipophilicity imparted by fluorine can enhance a drug's absorption and distribution, improving its ability to cross cellular membranes and reach its target.[3][8] This is a critical step in converting a potent compound into an effective oral therapeutic.

Engineering Protein and Peptide Structures

Fluorination is a powerful tool in protein engineering.[]

  • Stabilizing Secondary Structures: The conformational constraints imposed by fluorinated amino acids can stabilize desired secondary structures like α-helices and β-sheets.[3][9] Highly fluorinated side chains can pack into a "fluorous core," dramatically increasing the thermal and chemical stability of a protein.[2][3]

  • Modulating Protein Aggregation: By altering hydrophobicity and electrostatic interactions, fluorination can be used to either promote or inhibit the self-assembly of peptides into higher-order structures like fibrils or hydrogels.[3]

Enhancing Target Affinity and Selectivity

The C-F bond can participate in unique, non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions with aromatic rings.[3] These interactions can fine-tune binding affinity and improve selectivity for the target receptor over off-target proteins. For example, replacing a phenylalanine with a fluorophenylalanine can introduce favorable interactions that enhance binding.[3]

Use as Mechanism-Based Enzyme Inhibitors

Side-chain fluorinated amino acids are highly effective as mechanism-based, or "suicide," inhibitors.[3] A fluorine atom strategically placed at the β-position of an amino acid substrate mimic can act as a latent leaving group. When the target enzyme (e.g., a PLP-dependent transaminase) processes the inhibitor, a reactive intermediate is formed that covalently and irreversibly alkylates the enzyme's active site, leading to permanent inactivation.[3]

G cluster_mech Mechanism-Based Inhibition by β-Fluoroalanine Start β-Fluoroalanine + PLP-Enzyme SchiffBase Schiff Base Formation Abstraction α-Proton Abstraction SchiffBase->Abstraction Elimination β-Fluoride Elimination (Forms Reactive Intermediate) Abstraction->Elimination Alkylation Covalent Alkylation of Active Site Nucleophile Elimination->Alkylation End Irreversibly Inactivated Enzyme Alkylation->End

Caption: PLP-dependent enzyme inactivation by a β-fluorinated amino acid.

Core Experimental Protocols

The following protocols provide a framework for the practical application of fluorinated amino acids.

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for incorporating a protected fluorinated amino acid into a peptide sequence using an automated peptide synthesizer.

G Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Coupling1 Couple First Amino Acid (HBTU/HOBt or DIC/Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 LoopStart Repeat for each subsequent residue Wash1->LoopStart Deprotection2 Fmoc Deprotection LoopStart->Deprotection2 Next AA Cleavage Final Deprotection & Cleavage (e.g., TFA Cocktail) LoopStart->Cleavage Sequence Complete CouplingF Couple Fluorinated Amino Acid (May require extended coupling time or double coupling) Deprotection2->CouplingF Wash2 Wash CouplingF->Wash2 Wash2->LoopStart Purification Purify Peptide (RP-HPLC) Cleavage->Purification Analysis Characterize (Mass Spec, NMR) Purification->Analysis

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow.

Methodology:

  • Resin Preparation: Swell the appropriate solid-phase resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF).

  • First Amino Acid Coupling: Remove the N-terminal Fmoc protecting group from the resin using a 20% piperidine solution in DMF. Couple the first C-terminal amino acid using a standard coupling reagent like HBTU/HOBt or DIC/Oxyma.

  • Iterative Cycles: For each subsequent amino acid in the sequence, perform a cycle of: a. Fmoc deprotection. b. Coupling of the next Fmoc-protected amino acid. For the fluorinated amino acid, monitor the coupling reaction carefully (e.g., with a Kaiser test). Due to potential steric hindrance, an extended coupling time or a "double coupling" step may be necessary to ensure the reaction goes to completion. c. Thorough washing with DMF and dichloromethane (DCM) to remove excess reagents.

  • Cleavage and Global Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry and analytical HPLC.

Protocol: In Vitro Metabolic Stability Assay

This protocol assesses the stability of a fluorinated compound in the presence of liver microsomes, which contain CYP enzymes.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare human liver microsomes (HLM) in a phosphate buffer (pH 7.4). Prepare a cofactor solution containing NADPH.

  • Incubation: Pre-warm the HLM and test compound (at a final concentration of 1 µM) at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). Compare these values to a non-fluorinated control to quantify the improvement in metabolic stability.

Essential Analytical Techniques

Characterizing fluorinated molecules requires specific analytical tools.

  • ¹⁹F NMR Spectroscopy: This is a uniquely powerful technique for studying fluorinated molecules. Since fluorine is absent in most biological systems, ¹⁹F NMR provides a background-free signal.[2] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it an ideal probe for studying protein folding, conformational changes, and ligand binding without the need for other labels.[][7][10]

  • Mass Spectrometry (MS) & X-ray Crystallography: High-resolution MS is essential to confirm the successful incorporation and exact mass of the fluorinated amino acid.[10] X-ray crystallography can provide atomic-level detail on how the fluorinated residue is accommodated within the protein structure and its specific interactions, though it may selectively exclude protein molecules with subtle conformational changes induced by the fluorine.[10]

Case Study: Dabrafenib - Blocking Metabolism to Create a Cancer Therapeutic

The development of Dabrafenib, a BRAF kinase inhibitor for treating melanoma, is a textbook example of leveraging fluorination to enhance metabolic stability.[5]

  • The Problem: An early lead compound showed promising activity but suffered from very poor metabolic stability, with high intrinsic clearance in rat liver microsomes.[5]

  • The Hypothesis: The metabolic liability was likely an oxidizable position on a pendent aryl ring. The medicinal chemistry team hypothesized that blocking this position with fluorine atoms would prevent metabolism by CYP enzymes.

  • The Strategy:

    • Initial attempts with single fluorine substitutions on the aryl sulfonamide failed to sufficiently improve stability.[5]

    • Difluorinated derivatives proved much more promising. Systematic exploration showed that a 2,6-difluorination pattern was superior to a 2,5-difluorination pattern.[5]

  • The Result: The strategic difluorination successfully blocked the site of metabolism, dramatically reducing clearance and improving the pharmacokinetic profile. This optimization was a critical step in advancing the molecule, which ultimately became the FDA-approved drug Dabrafenib.[5]

CompoundSubstitution PatternRat Clint (mL/min/g)
Lead Compound (49)Unsubstituted20
Analog (54)2,5-difluoroMore promising
Dabrafenib (48) 2,6-difluoro Significantly Improved

Table 2: Impact of aryl ring fluorination on the metabolic stability of a BRAF kinase inhibitor lead compound, culminating in the development of Dabrafenib. Data conceptualized from findings in[5].

Future Perspectives and Challenges

The field of fluorinated amino acids continues to evolve. Future research will likely focus on developing more sophisticated and site-selective enzymatic and chemical methods for their synthesis and incorporation.[6][11] As our understanding of the subtle interplay between fluorination and protein structure deepens, we will be able to design novel proteins and peptides with precisely tailored functions, from hyper-stable biologics to exquisitely selective therapeutics.[12] The primary challenges remain the synthetic accessibility and cost of complex fluorinated building blocks and the need for more predictive computational models to guide their optimal placement within a drug candidate.

References

  • Tinker, A., et al. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Pike, K. G., et al. (2020). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Sabatini, R., et al. (2023). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

  • Panto, P., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]

  • Singh, I., et al. (2023). Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [Link]

  • Do, T., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Spicer, C. D. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Wiley Online Library. [Link]

  • Moschner, J., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [Link]

  • Buer, B. C., et al. (2014). Fluorine: A new element in protein design. PMC - PubMed Central. [Link]

  • Badmalia, S. D., et al. (2020). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. ResearchGate. [Link]

  • Ni, S., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. [Link]

Sources

An In-depth Technical Guide on the Safety, Handling, and Storage of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety protocols, handling procedures, and storage requirements for 2-(2-Amino-6-fluorophenyl)ethanol. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes information from safety data sheets of structurally related compounds and general chemical safety principles to provide a comprehensive resource.

Hazard Identification and Risk Assessment

Expected Hazard Profile:

  • Skin and Eye Irritation: Similar to other aminophenyl ethanol derivatives, this compound is expected to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Potential for Sensitization: Aromatic amines are known to be potential skin sensitizers.

  • Toxicity: While specific toxicity data is unavailable, related fluorinated compounds have shown varying degrees of toxicity. For instance, 6:2 fluorotelomer alcohol has an oral LD50 of 1,750 mg/kg in rats.[4][5] Chronic exposure to some fluorinated compounds has been linked to liver and kidney effects.[5][6]

  • Reactivity: The amino and hydroxyl groups can react with various substances. It is incompatible with strong oxidizing agents, strong acids, isocyanates, and acid halides.[7][8]

Quantitative Data Summary (from related compounds):

Hazard ClassificationCompoundDetailsSource
Acute Oral Toxicity6:2 Fluorotelomer AlcoholLD50 = 1,750 mg/kg (rat)[4][5]
Skin Corrosion/Irritation2-(4-Aminophenyl)ethanolCategory 2[3]
Serious Eye Damage/Irritation2-(4-Aminophenyl)ethanolCategory 2[3]
Specific target organ toxicity2-(4-Aminophenyl)ethanolCategory 3 (Respiratory irritation)[3]
Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is crucial when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Install and maintain an accessible safety shower and eyewash station.[1]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the cornerstone of safe handling.

  • Eye and Face Protection: Wear chemical safety goggles as a minimum. A face shield should be worn in addition to goggles when there is a risk of splashing.[9]

  • Skin Protection:

    • Wear a lab coat to protect personal clothing.

    • Use chemically resistant gloves. The choice of glove material should be based on the solvent used and the specific properties of the compound. Consulting the glove manufacturer's compatibility chart is recommended. For prolonged or immersive contact, double-gloving may be advisable.[9]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge.

General Hygiene Practices:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][10]

  • Do not eat, drink, or smoke in the laboratory.[10]

  • Remove contaminated clothing and wash it before reuse.[11]

Workflow for Safe Handling:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Ensure Fume Hood is Operational A->B C Weigh Compound in Fume Hood B->C D Dissolve/React in a Closed System C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

Storage and Stability

Proper storage is essential for maintaining the chemical integrity and preventing hazardous situations.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[1][3][9] Some similar compounds are stored under refrigerated conditions (2 to 8 °C).[12]

  • Keep containers tightly closed to prevent contamination and reaction with air or moisture.[1][3][10]

  • Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to air or moisture.[1][3]

  • Protect from light, as some aminophenyl derivatives are light-sensitive.[8]

Incompatible Materials:

  • Strong Oxidizing Agents: Can cause vigorous or explosive reactions.[8][13]

  • Strong Acids: Can cause exothermic reactions.[8]

  • Isocyanates, Halogenated Organics, Peroxides, Phenols (acidic), Epoxides, Anhydrides, and Acid Halides: May be incompatible.[7]

  • Reactive Metals: Avoid contact with metals that may be attacked by organic compounds.[14]

Logical Segregation for Storage:

StorageSegregation cluster_main Chemical Storage Cabinet cluster_incompatible Separate Storage Compound This compound (Inert Atmosphere, Tightly Sealed) Oxidizers Strong Oxidizing Agents Acids Strong Acids Reactives Other Incompatible Materials

Caption: Logical segregation for storing this compound away from incompatible materials.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand.[10] For solid spills, carefully sweep up the material, avoiding dust generation.[8]

  • Collect: Place the absorbed or swept material into a sealed, labeled container for proper disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them small quantities of water to drink. Seek immediate medical attention.[11][15]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Disposal Protocol:

  • Segregation: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Do not dispose of down the drain.[10]

References

  • Airgas. (2019, April 8). SAFETY DATA SHEET: Ethanol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Loveless, S. E., Serex, T., Finlay, C., Brooker, L. S., & O'Connor, J. C. (2014). Toxicological evaluation of 6:2 fluorotelomer alcohol. Toxicology, 320, 40-53. [Link]

  • U.S. Environmental Protection Agency. (2014). Toxicological evaluation of 6:2 fluorotelomer alcohol. Regulations.gov. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018, March 8). SAFETY DATA SHEET: 2-(4-Aminophenyl)ethanol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • Ph-inter. (2025, October 1). What are the storage conditions for different types of fluorinated pharmaceutical intermediates? Retrieved from [Link]

  • Rice, P. A., Narang, A. S., & Ferguson, M. S. (2023). Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound. Food and Chemical Toxicology, 182, 114333. [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]

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  • Wang, Y., et al. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

  • Jin, C., et al. (2019). 8:2 Fluorotelomer alcohol causes immunotoxicity and liver injury in adult male C57BL/6 mice. Environmental Pollution, 251, 64-73. [Link]

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Navigating the Synthesis and Characterization of 2-(2-Amino-6-fluorophenyl)ethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide on 2-(2-Amino-6-fluorophenyl)ethanol for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic amino alcohol of interest in medicinal chemistry and drug discovery. Due to its structural motifs, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this class of compounds particularly attractive for lead optimization programs.[1]

This guide addresses the current landscape of commercial availability, outlines a putative synthetic strategy, and provides detailed protocols for the analytical characterization and safe handling of this compound and related compounds.

Commercial Sourcing and Availability

Given the absence of direct commercial sources for this compound, researchers seeking to investigate this molecule will likely need to pursue custom synthesis. Several contract research organizations (CROs) and custom synthesis companies specialize in the preparation of such novel chemical entities.

Table 1: Commercial Availability of Structurally Related Compounds

Compound NameCAS NumberRepresentative Supplier(s)Notes
2-(2-Amino-6-chlorophenyl)ethanol100376-53-2Sigma-Aldrich, Amerigo ScientificAvailable for research purposes; analytical data may be limited.[2][3]
2-Amino-1-(2-fluorophenyl)ethanol3225-74-9Thermo ScientificIsomeric compound with different substitution pattern.[4]
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol496856-52-1BLDpharmChiral amino alcohol with a different substitution pattern.[5]
2-(2-Aminophenyl)ethanol5339-85-5Tokyo Chemical Industry (TCI)Non-fluorinated parent compound.

Putative Synthesis of this compound

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A plausible retro-synthetic analysis suggests that the target molecule can be derived from a corresponding nitro-substituted precursor, which in turn can be prepared from 2-fluoro-6-nitrobenzoic acid.

G Target This compound Nitro_alcohol 2-(2-Fluoro-6-nitrophenyl)ethanol Target->Nitro_alcohol Reduction of nitro group Nitro_acid 2-(2-Fluoro-6-nitrophenyl)acetic acid Nitro_alcohol->Nitro_acid Reduction of carboxylic acid Nitro_ester Methyl 2-(2-fluoro-6-nitrophenyl)acetate Nitro_acid->Nitro_ester Hydrolysis Starting_material 1-Fluoro-3-nitrobenzene Nitro_ester->Starting_material Elaboration of the side chain

Figure 1: Retrosynthetic analysis of this compound.

A potential forward synthesis is outlined below. This proposed route leverages common organic transformations and is adaptable based on laboratory-specific resources and expertise.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Fluoro-6-nitrotoluene

This step involves the nitration of 2-fluorotoluene.

  • To a stirred solution of 2-fluorotoluene in concentrated sulfuric acid, cooled to 0 °C, add concentrated nitric acid dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-fluoro-6-nitrotoluene.

Step 2: Oxidation to 2-Fluoro-6-nitrobenzoic acid

The methyl group of 2-fluoro-6-nitrotoluene is oxidized to a carboxylic acid.

  • Dissolve 2-fluoro-6-nitrotoluene in a suitable solvent system, such as a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise.

  • Continue refluxing until the purple color of the permanganate has disappeared.

  • Cool the mixture and filter off the manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 2-fluoro-6-nitrobenzoic acid.

Step 3: Reduction to 2-(2-Fluoro-6-nitrophenyl)ethanol

The carboxylic acid is reduced to the corresponding alcohol.

  • To a solution of 2-fluoro-6-nitrobenzoic acid in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a reducing agent such as borane-tetrahydrofuran complex dropwise at 0 °C.

  • Allow the reaction to proceed at room temperature overnight.

  • Carefully quench the reaction with methanol, followed by the addition of water.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Reduction of the Nitro Group to Synthesize this compound

The final step is the reduction of the nitro group to an amine.

  • Dissolve 2-(2-fluoro-6-nitrophenyl)ethanol in a suitable solvent, such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of the final compound and for monitoring the progress of the synthesis. A reverse-phase method is generally suitable for this type of aromatic amine.[6][7]

Table 2: Suggested HPLC Method Parameters

ParameterRecommended ConditionsRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid aids in protonating the amine for better peak shape.[8]
Gradient 10-90% B over 20 minutesA gradient elution is necessary to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm and 280 nmAromatic compounds typically have strong absorbance at these wavelengths.
Injection Volume 10 µLA standard injection volume.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanol side chain, the hydroxyl proton, and the amine protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. The presence of fluorine will introduce additional splitting (J-coupling). The hydroxyl and amine proton signals may be broad and their chemical shifts can be concentration-dependent.[9][10] To confirm the identity of the -OH and -NH₂ protons, a D₂O exchange experiment can be performed, which will result in the disappearance of these signals from the spectrum.[10]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[11][12]

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for this molecule and should show a prominent protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is recommended to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Figure 2: Workflow for the synthesis and analysis of this compound.

Safety and Handling

Researchers must handle this compound and its synthetic intermediates with appropriate safety precautions. Aromatic amines and fluorinated organic compounds can present significant health hazards.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

  • Toxicity: Aromatic amines are known to be toxic and may be carcinogenic.[14] Fluorinated compounds can also have toxic effects.[15] Avoid skin contact and inhalation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

While this compound is not a commercially available compound, its synthesis is achievable through established organic chemistry methodologies. This guide provides a framework for its preparation, purification, and comprehensive analytical characterization. The insights into its sourcing and the detailed protocols for its analysis and handling are intended to empower researchers in their pursuit of novel chemical entities for drug discovery and development. The unique properties conferred by the fluorine substituent make this and related compounds promising candidates for further investigation.

References

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]

  • 2-(2-Amino-6-chlorophenyl)ethanol - Amerigo Scientific. (n.d.). Retrieved January 26, 2026, from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry. (2019). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed. (2022). Retrieved January 26, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Retrieved January 26, 2026, from [Link]

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  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved January 26, 2026, from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un - SciHorizon. (2025). Retrieved January 26, 2026, from [Link]

  • Fluorinated Aromatic Compounds - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein - PubMed. (2013). Retrieved January 26, 2026, from [Link]

  • Synthesis and characterization of Pd/NHCF complexes with fluorinated aryl groups - Dalton Transactions (RSC Publishing). (2022). Retrieved January 26, 2026, from [Link]

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  • H-NMR Spectra of Ethanol explained (peak splitting) - YouTube. (2024). Retrieved January 26, 2026, from [Link]

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  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

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  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories | Request PDF - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

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  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved January 26, 2026, from [Link]

  • ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2025). Retrieved January 26, 2026, from [Link]

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

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2-(2-Amino-6-fluorophenyl)ethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(2-Amino-6-fluorophenyl)ethanol

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated aromatic amino alcohol of significant interest to researchers and professionals in drug development. This document covers its fundamental properties, a reasoned synthetic approach, analytical characterization, and prospective applications, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

This compound belongs to the phenylethanolamine class of compounds.[1] The strategic placement of amino, fluoro, and hydroxyl functional groups on a phenyl scaffold makes it a valuable building block in medicinal chemistry. The fluorine atom, in particular, can significantly influence properties such as metabolic stability, membrane permeability, and binding affinity through electronic and conformational effects.[2][3][4]

Based on its chemical structure, the fundamental properties of this compound have been determined and are summarized below.

PropertyValueSource
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₀FNOCalculated
Molecular Weight 155.17 g/mol Calculated[5]
CAS Number Not assigned for this specific isomer.N/A

Proposed Synthesis Pathway

While a documented synthesis for this specific isomer is not prevalent in public literature, a logical and efficient synthetic route can be designed based on established organic chemistry transformations. The causality behind this proposed pathway is to utilize commercially available starting materials and high-yielding reactions to construct the target molecule.

A plausible approach begins with the reduction of a nitro group and subsequent elaboration of a side chain.

Proposed Retrosynthetic Analysis:

G Target This compound Intermediate1 2-(2-Amino-6-fluorophenyl)acetic acid Target->Intermediate1 Reduction (e.g., LiAlH4) Intermediate2 2-(2-Nitro-6-fluorophenyl)acetic acid Intermediate1->Intermediate2 Reduction (e.g., H2/Pd-C) StartingMaterial 1-Fluoro-3-nitrobenzene Intermediate2->StartingMaterial Side-chain addition

Fig. 1: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol:

  • Nitration and Halogenation (Starting Material Synthesis): A common precursor, 2-fluoro-6-nitroaniline, can be synthesized from commercially available materials through established electrophilic aromatic substitution protocols.

  • Diazotization and Sandmeyer Reaction: The amino group of 2-fluoro-6-nitroaniline can be converted to an iodo group via diazotization followed by a Sandmeyer reaction with potassium iodide. This introduces a handle for subsequent carbon-carbon bond formation.

  • Sonogashira Coupling: The resulting 1-fluoro-2-iodo-3-nitrobenzene can be coupled with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst. Deprotection would yield 1-ethynyl-2-fluoro-6-nitrobenzene.

  • Hydration of the Alkyne: The ethynyl group can be hydrated to a carbonyl group (ketone) using reagents like mercury(II) sulfate in aqueous sulfuric acid.

  • Reduction of Ketone and Nitro Group: A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce the ketone to a secondary alcohol and the nitro group to a primary amine. This one-pot reduction is efficient but requires careful control due to the high reactivity of the reagent. Alternatively, a two-step reduction can be employed for better control: first, selective reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C), followed by the reduction of the ketone with a milder reducing agent like sodium borohydride.

This proposed synthesis is designed to be robust and adaptable, allowing for optimization at each step.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Core Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and connectivity of hydrogen atoms. Expected signals would include distinct aromatic protons, methylene protons of the ethanol chain, and exchangeable protons from the amino and hydroxyl groups.

    • ¹³C NMR: Shows the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: This is crucial for confirming the presence and environment of the fluorine atom, which will appear as a singlet (or a multiplet if coupled to nearby protons).

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₈H₁₀FNO) with high accuracy.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. Characteristic stretches for O-H (alcohol), N-H (amine), C-F, and aromatic C=C bonds are expected.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase method with a C18 column is typically suitable.

Standard HPLC Protocol for Purity Assessment:

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • Start with 5% Mobile Phase B for 2 minutes.

    • Ramp to 95% Mobile Phase B over 10 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • Return to 5% Mobile Phase B over 1 minute and equilibrate for 4 minutes.

  • Data Analysis: Integrate the peak area of the main component and any impurities to calculate the percentage purity. The use of TFA helps to sharpen peaks by protonating the basic amine.

Applications in Research and Drug Development

The this compound scaffold is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Bioisosteric Replacement: The fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, which can lead to improved metabolic stability by blocking sites of oxidative metabolism.[3]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amino group.[2][4] This can be strategically used to optimize the ionization state of a drug candidate at physiological pH, thereby improving its absorption and distribution properties.

  • Pharmacological Scaffolds: Phenylethanolamines are a well-known class of compounds with a wide range of biological activities, often targeting adrenergic and serotonergic receptors.[1][6] This molecule can serve as a starting point for the development of new agonists or antagonists for these receptor systems.

  • Positron Emission Tomography (PET) Imaging: The fluorine atom can be substituted with the radioactive isotope ¹⁸F.[4] This allows the molecule to be used as a PET tracer to visualize and quantify biological processes in vivo, which is a powerful tool in both preclinical and clinical drug development.[7]

G Core This compound App1 CNS Receptor Ligands Core->App1 Amine for receptor binding App2 Metabolically Stable Analogs Core->App2 Fluoro-group blocks metabolism App3 18F PET Tracers Core->App3 18F incorporation App4 Cardiovascular Agents Core->App4 Phenylethanolamine scaffold

Fig. 2: Potential applications derived from the core structure.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this compound is not available, general precautions for amino alcohols should be followed.[8][9]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

  • Incompatibilities: Amino alcohols can be incompatible with strong oxidizing agents, acids, and acid halides.[12]

In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

References

  • Švenc, J., & Brezovský, J. (2019). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PMC, National Center for Biotechnology Information. [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. [Link]

  • Google Patents. (n.d.). Process for preparation of 2-amino-6-(alkyl) amino-4,5,6,7-tetrahydrobenzothiazoles.
  • Wikipedia. (n.d.). Phenylethanolamine. [Link]

  • Nippon Nyukazai Co., Ltd. (2015). SAFETY DATA SHEET: AMINO ALCOHOL 2A. [Link]

  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. [Link]

  • MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. [Link]

  • PubMed. (n.d.). Pharmacological analysis of the neurotransmitter mechanisms regulating phenylethanolamine N-methyltransferase in the adrenal gland. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • National Center for Biotechnology Information. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-amino-6-bromopyridine.
  • PubChem, National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-(2-Amino-6-fluorophenyl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Building Block for Complex Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The presence of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2][3] The subject of this guide, 2-(2-Amino-6-fluorophenyl)ethanol, is a bifunctional building block that masterfully combines the synthetic versatility of an ortho-amino ethanol aniline with the pharmacological advantages of fluorine substitution. This unique arrangement of functional groups—a primary amine, a hydroxyl group, and a strategically placed fluorine atom—renders it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds, which are prevalent in many biologically active molecules.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound. We will delve into detailed protocols for its use in constructing privileged medicinal chemistry scaffolds and explain the underlying principles that make it a superior choice for modern drug discovery programs.

Physicochemical Properties and Design Rationale

The utility of this compound stems from its distinct chemical features. The table below summarizes its key properties.

PropertyValue/DescriptionSignificance in Medicinal Chemistry
Molecular Formula C₈H₁₀FNOProvides a compact and efficient building block.
Molecular Weight 155.17 g/mol Falls within the desirable range for fragment-based drug design.
Functional Groups Primary Arylamine, Primary Alcohol, Aryl FluorideOffers multiple points for chemical modification and cyclization reactions.
Fluorine Substitution Ortho to the amino groupThe fluorine atom can increase metabolic stability by blocking potential sites of oxidation and can modulate the pKa of the adjacent amino group, influencing its binding characteristics.[1][6]
Bioisosterism Can be considered a bioisostere of 2-(2-Amino-6-chlorophenyl)ethanolAllows for fine-tuning of electronic and steric properties in lead optimization, often with improved metabolic stability compared to its chloro-analog.[7][8]

The strategic placement of the fluorine atom ortho to the amine is a key design feature. This substitution can shield the amine from certain metabolic enzymes and lower its basicity, which can be advantageous for optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects.

Synthesis Protocol: A Reliable Pathway

A robust and scalable synthesis of this compound can be achieved via a two-step process starting from the commercially available 1-fluoro-3-nitrotoluene. This protocol is based on well-established organic chemistry methodologies.[9][10]

Step 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)ethanol

This step involves the reaction of 1-fluoro-3-nitrotoluene with formaldehyde in the presence of a base.

  • Reagents and Materials:

    • 1-fluoro-3-nitrotoluene

    • Formaldehyde (as paraformaldehyde or aqueous solution)

    • A basic catalyst (e.g., sodium hydroxide, potassium carbonate)

    • Solvent (e.g., Dimethyl sulfoxide - DMSO)

    • Standard laboratory glassware for organic synthesis

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-fluoro-3-nitrotoluene in DMSO.

    • Add the basic catalyst to the solution.

    • Slowly add formaldehyde to the reaction mixture.

    • Heat the mixture to the temperature specified in analogous literature procedures (typically in the range of 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(2-fluoro-6-nitrophenyl)ethanol.

Step 2: Reduction to this compound

The nitro group of the intermediate is then reduced to the corresponding primary amine.

  • Reagents and Materials:

    • 2-(2-Fluoro-6-nitrophenyl)ethanol

    • Reducing agent (e.g., Catalytic hydrogenation with H₂/Pd-C, or chemical reduction with SnCl₂·2H₂O)

    • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate for hydrogenation; or concentrated HCl for SnCl₂ reduction)

    • Standard hydrogenation apparatus or reaction flask

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-(2-fluoro-6-nitrophenyl)ethanol in a suitable solvent in a hydrogenation vessel.

    • Add a catalytic amount of Palladium on carbon (Pd-C, typically 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature.

    • Monitor the reaction until the consumption of hydrogen ceases.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography or recrystallization.

Synthesis_Pathway cluster_step1 Step 1: Hydroxymethylation cluster_step2 Step 2: Nitro Reduction 1_fluoro_3_nitrotoluene 1-Fluoro-3-nitrotoluene intermediate 2-(2-Fluoro-6-nitrophenyl)ethanol 1_fluoro_3_nitrotoluene->intermediate + formaldehyde Formaldehyde formaldehyde->intermediate base Base base->intermediate final_product This compound intermediate->final_product reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->final_product

Caption: Proposed two-step synthesis of this compound.

Applications in Heterocyclic Synthesis: Protocols and Rationale

The true power of this compound lies in its ability to serve as a versatile precursor for a variety of heterocyclic scaffolds that are of high interest in medicinal chemistry.

Application 1: Synthesis of Fluorinated Quinolines

Quinolines are a prominent class of heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[11][12][13] The Friedländer annulation is a classic method for quinoline synthesis, and this compound can be a key starting material after oxidation of its alcohol functionality.

  • Protocol for the Synthesis of a 5-Fluoro-quinoline Precursor:

    • Oxidation: Oxidize the primary alcohol of this compound to the corresponding aldehyde, 2-amino-6-fluorobenzaldehyde, using a mild oxidizing agent like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).

    • Friedländer Annulation:

      • In a reaction vessel, combine the synthesized 2-amino-6-fluorobenzaldehyde with a ketone containing an α-methylene group (e.g., acetone, acetophenone).

      • Add a catalytic amount of a base (e.g., sodium hydroxide, potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

      • Heat the reaction mixture in a suitable solvent (e.g., ethanol, toluene) and monitor by TLC.

      • Upon completion, perform a standard aqueous workup followed by purification to yield the corresponding 5-fluoro-quinoline derivative.

Quinoline_Synthesis start_material This compound aldehyde 2-Amino-6-fluorobenzaldehyde start_material->aldehyde oxidation Oxidation (e.g., MnO₂) oxidation->aldehyde quinoline 5-Fluoro-quinoline Derivative aldehyde->quinoline + ketone α-Methylene Ketone ketone->quinoline cyclization Friedländer Annulation cyclization->quinoline

Caption: Pathway for the synthesis of 5-fluoro-quinoline derivatives.

Application 2: Synthesis of Fluorinated Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs and are also explored for other therapeutic applications.[14] The ortho-amino group and the ethanol side chain of our title compound can be utilized to construct the seven-membered diazepine ring.

  • Protocol for the Synthesis of a Fluorinated Dihydrodibenzo[b,e][4][7]diazepine Scaffold:

    • N-Alkylation: React this compound with a suitable 2-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene) under basic conditions to form the corresponding diarylamine intermediate.

    • Nitro Reduction: Reduce the nitro group of the diarylamine intermediate to a primary amine using standard conditions (e.g., H₂/Pd-C or SnCl₂/HCl).

    • Cyclization: The resulting diamine can be cyclized to form the benzodiazepine ring. This can be achieved by reacting it with a suitable carbonyl compound or its equivalent, often under acidic or basic conditions, to form the seven-membered ring.

Application 3: Precursor for Kinase Inhibitors

The 2-aminophenyl scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase.[15][16][17][18] this compound can be elaborated into more complex structures that target various kinases.

  • General Workflow for Kinase Inhibitor Synthesis:

    • Scaffold Elaboration: The primary amine of this compound can be acylated or reacted with a suitable heterocyclic halide (e.g., a chloropyrimidine) to introduce a core structure known to bind to kinases.

    • Side Chain Modification: The primary alcohol can be converted into other functional groups (e.g., ethers, esters, or replaced with other substituents) to explore the solvent-exposed region of the kinase binding pocket and improve potency and selectivity.

    • Structure-Activity Relationship (SAR) Studies: The fluorine atom's position can be varied, or additional substituents can be introduced on the phenyl ring to optimize the compound's activity and pharmacokinetic properties.

Kinase_Inhibitor_Workflow start This compound amine_reaction Reaction at Amine (e.g., with Chloropyrimidine) start->amine_reaction intermediate Elaborated Scaffold amine_reaction->intermediate alcohol_reaction Modification at Alcohol (e.g., Etherification) sar SAR Optimization alcohol_reaction->sar intermediate->alcohol_reaction inhibitor Potent Kinase Inhibitor sar->inhibitor

Caption: General workflow for developing kinase inhibitors.

Conclusion: A Strategic Asset in Drug Discovery

This compound represents a highly valuable and versatile building block for modern medicinal chemistry. Its unique combination of reactive functional groups and the presence of a strategically positioned fluorine atom provides a powerful tool for the synthesis of complex heterocyclic scaffolds with enhanced pharmacological properties. The protocols and applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery endeavors. The logical application of such fluorinated building blocks is a key strategy in the development of safer and more effective medicines.[19][20]

References

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Miller, A. K., & McCluskey, A. (2019). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1635-1639. [Link]

  • Wang, W., Tang, S., Guo, C., Luan, C., & Du, R. (2011). 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 1), o96. [Link]

  • Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. [Link]

  • Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol 3a. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed. Retrieved January 26, 2026, from [Link]

  • Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

  • Process for preparing 2-(o-aminophenyl)ethanol. (n.d.). Google Patents.
  • The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

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  • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Asano, T., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-7785. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]

  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Retrieved January 26, 2026, from [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Multi kinase inhibitors. (n.d.). Otava Chemicals. Retrieved January 26, 2026, from [Link]

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  • 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

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  • Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]

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Sources

The Enigmatic Chiral Synthon: A Practical Guide to the Synthesis, Resolution, and Application of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Uncharted Territory of a Niche Chiral Building Block

This guide, therefore, ventures into this less-documented territory. It is designed for the pioneering researcher, the scientist tasked with exploring the synthetic potential of novel chiral building blocks. Instead of a rigid recitation of established protocols for this specific molecule, we will provide a comprehensive, experience-driven framework for its synthesis, chiral resolution, and strategic application. The methodologies presented are grounded in well-established principles of asymmetric synthesis and are supported by authoritative references for analogous systems. This document serves as both a practical manual and a strategic roadmap for unlocking the synthetic value of 2-(2-Amino-6-fluorophenyl)ethanol and similar chiral synthons.

I. The Strategic Importance of the this compound Scaffold

The value of a chiral building block is dictated by the chemical "handles" it offers and the stereochemical information it carries. The this compound scaffold is particularly compelling for several reasons:

  • Chiral Vicinal Amino Alcohol Moiety: This is a privileged motif in a vast array of pharmaceuticals and natural products. The vicinal (1,2-) relationship between the amino and hydroxyl groups provides a versatile platform for the synthesis of ligands for metal-catalyzed reactions, chiral auxiliaries, and key pharmacophores.

  • Fluorinated Aromatic Ring: The presence of a fluorine atom on the aniline ring can significantly modulate the physicochemical properties of a target molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and alter pKa.

  • Orthogonally Reactive Functional Groups: The primary amine, the secondary alcohol, and the aromatic ring offer distinct sites for chemical modification, allowing for a stepwise and controlled elaboration of the building block into more complex structures.

The logical workflow for harnessing this building block is clear: first, an efficient synthesis of the racemic material is required, followed by a robust method for its chiral resolution, and finally, the application of the enantiopure material in the synthesis of target molecules.

II. Synthesis of Racemic this compound: A Proposed Pathway

A logical and practical synthetic route to the racemic parent compound would likely commence from a commercially available substituted aniline. The following proposed synthesis is based on standard, high-yielding transformations common in medicinal chemistry.

G cluster_0 Proposed Synthesis of Racemic this compound A 2-Fluoro-6-nitroaniline B 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethane A->B 1. Diazotization (NaNO2, HBr) 2. Sandmeyer-type reaction (CuBr) C 2-(2-Fluoro-6-nitrophenyl)acetonitrile B->C Nucleophilic Substitution (NaCN, DMSO) D 2-(2-Fluoro-6-nitrophenyl)acetic acid C->D Acid Hydrolysis (conc. HCl, reflux) E Ethyl 2-(2-fluoro-6-nitrophenyl)acetate D->E Esterification (EtOH, cat. H2SO4) F 2-(2-Fluoro-6-nitrophenyl)ethanol E->F Reduction (LiAlH4, THF) G This compound F->G Reduction of Nitro Group (H2, Pd/C)

Figure 1. A plausible synthetic pathway to racemic this compound.

Protocol 1: Proposed Synthesis of Racemic this compound

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)acetate (E)

  • Diazotization and Bromination of 2-Fluoro-6-nitroaniline (A): To a cooled (0-5 °C) solution of 2-fluoro-6-nitroaniline in aqueous HBr, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Subsequently, add this diazonium salt solution to a solution of copper(I) bromide to yield 1-bromo-2-fluoro-6-nitrobenzene.

  • Cyanation: React the resulting bromo derivative with sodium cyanide in a polar aprotic solvent like DMSO to introduce the cyano group, yielding 2-(2-fluoro-6-nitrophenyl)acetonitrile (C).

  • Hydrolysis and Esterification: Hydrolyze the nitrile (C) to the corresponding carboxylic acid (D) using a strong acid like concentrated HCl under reflux. Subsequently, esterify the carboxylic acid to the ethyl ester (E) using ethanol and a catalytic amount of sulfuric acid.

Step 2: Reduction to 2-(2-Fluoro-6-nitrophenyl)ethanol (F)

  • To a solution of ethyl 2-(2-fluoro-6-nitrophenyl)acetate (E) in anhydrous THF at 0 °C, slowly add a solution of lithium aluminum hydride (LiAlH4) in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain the crude 2-(2-fluoro-6-nitrophenyl)ethanol (F).

Step 3: Reduction of the Nitro Group to Yield this compound (G)

  • Dissolve the crude alcohol (F) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the target racemic this compound (G).

III. Chiral Resolution: Isolating the Enantiomers

With the racemic material in hand, the next critical step is the separation of the enantiomers. Several strategies can be employed, with enzymatic kinetic resolution and diastereomeric salt formation being the most common and scalable approaches.

A. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of an alcohol, allowing for the separation of the acylated and unreacted enantiomers.

G cluster_0 Enzymatic Kinetic Resolution Workflow Racemate Racemic this compound Reaction Enzymatic Acylation Racemate->Reaction Enzyme Lipase (e.g., Candida antarctica lipase B) Enzyme->Reaction AcylDonor Acyl Donor (e.g., Vinyl acetate) AcylDonor->Reaction Separation Chromatographic Separation Reaction->Separation S_Ester (S)-2-(2-Amino-6-fluorophenyl)ethyl acetate Separation->S_Ester Acylated Enantiomer R_Alcohol (R)-2-(2-Amino-6-fluorophenyl)ethanol Separation->R_Alcohol Unreacted Enantiomer Hydrolysis Hydrolysis (e.g., K2CO3, MeOH) S_Ester->Hydrolysis S_Alcohol (S)-2-(2-Amino-6-fluorophenyl)ethanol Hydrolysis->S_Alcohol

Figure 2. General workflow for the enzymatic kinetic resolution of a chiral amino alcohol.

Protocol 2: General Procedure for Enzymatic Kinetic Resolution
  • Reaction Setup: In a suitable organic solvent (e.g., toluene, MTBE), dissolve the racemic this compound.

  • Addition of Reagents: Add an acyl donor, such as vinyl acetate, and the chosen lipase (e.g., immobilized Candida antarctica lipase B, CAL-B).

  • Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The goal is to reach approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Workup and Separation: Once the desired conversion is reached, filter off the enzyme. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated by column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using mild basic conditions (e.g., potassium carbonate in methanol) to obtain the other enantiomer of the alcohol.

Table 1: Key Parameters for Optimization of Enzymatic Resolution

ParameterRationale for OptimizationTypical Ranges/Options
Enzyme Different lipases exhibit varying enantioselectivity and activity.CAL-B, Pseudomonas cepacia lipase (PSL)
Solvent Solvent polarity can influence enzyme activity and stability.Toluene, MTBE, hexane, THF
Acyl Donor The nature of the acyl group can affect the reaction rate and selectivity.Vinyl acetate, isopropenyl acetate, acetic anhydride
Temperature Affects enzyme activity and stability.25-50 °C
B. Diastereomeric Salt Formation and Crystallization

This classical resolution technique involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Protocol 3: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral resolving agent, such as (+)- or (-)-tartaric acid or a derivative, in the same solvent.

  • Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.

  • Isolation and Purification: Collect the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free enantiopure amine into an organic solvent.

IV. Applications in Synthesis: A Gateway to Chiral Heterocycles

Enantiopure this compound is a prime candidate for the synthesis of a variety of chiral heterocycles, which are core structures in many pharmaceuticals. The amino and hydroxyl groups can participate in cyclization reactions to form, for example, chiral morpholines, piperazines, or benzodiazepines.

G cluster_0 Synthetic Utility in Heterocycle Synthesis BuildingBlock Enantiopure this compound Morpholine Chiral Fluorinated Morpholines BuildingBlock->Morpholine Intramolecular Cyclization (e.g., with a dielectrophile) Piperazine Chiral Fluorinated Piperazines BuildingBlock->Piperazine Reaction with a protected amino acid followed by cyclization Benzodiazepine Chiral Fluorinated Benzodiazepines BuildingBlock->Benzodiazepine Reaction with a 2-aminobenzaldehyde derivative

Figure 3. Potential applications of enantiopure this compound in the synthesis of chiral heterocycles.

Protocol 4: Exemplary Synthesis of a Chiral Fluorinated Morpholinone

This protocol illustrates how the chiral building block could be used to construct a more complex heterocyclic system.

  • N-Protection: Protect the primary amine of enantiopure this compound with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • O-Alkylation: Alkylate the hydroxyl group with an alpha-haloester, for example, ethyl bromoacetate, in the presence of a base like sodium hydride.

  • Deprotection and Cyclization: Remove the Boc protecting group under acidic conditions (e.g., TFA in DCM). The resulting free amine will undergo intramolecular cyclization onto the ester to form the chiral morpholinone.

V. Conclusion and Future Outlook

While this compound may not yet be a widely documented chiral building block, its structural attributes position it as a synthon of considerable potential. This guide has provided a comprehensive and practical framework for its synthesis, chiral resolution, and application, drawing upon established and reliable methodologies in asymmetric synthesis. The protocols and strategies outlined herein are intended to empower researchers to explore the utility of this and other novel chiral building blocks. As the demand for structurally diverse and stereochemically pure drug candidates continues to grow, the exploration of such uncharted synthetic territories will undoubtedly lead to the discovery of new and valuable chemical entities.

VI. References

  • Bock, A. et al. (2012). Method for preparing quinoline-3-carboxamides. WIPO Patent Application WO/2012/004338.

  • Soloshonok, V. A., & Moriwaki, H. (2021). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 26(11), 3194. [Link]

  • Al-Qaisi, A. M., & El-Azzouny, A. A. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]

  • Abdel-Latif, F. F. (1990). Heterocycles Synthesis through Reactions of Nucleophiles with Acrylonitriles, Part 9. A Direct One-Pot Synthesis of Pyranopyrazoles. Heterocycles, 31(9), 1675-1680.

  • Wang, L. et al. (2023). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science, 14(3), 678-685.

  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations. Sigma-Aldrich Website.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.

  • Wang, L. et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 234-241. [Link]

  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad Website.

  • Gomm, A. et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(16), 4964.

  • Bhadani, V. et al. (2015). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Letters of Chemistry, Physics and Astronomy, 49, 99-103.

  • Shaabani, A. et al. (2018). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 8(52), 29635-29656.

  • HeteroCycles. (1990). Journal Archives.

  • Szekely, T. et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Powers, J. P., & Lin, S. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]

  • Zhang, Y. et al. (2021). Chiral separation materials based on derivatives of 6-amino-6-deoxyamylose. Carbohydrate Polymers, 270, 118369. [Link]

  • Patel, D. R. et al. (2023). Synthesis and characterization of novel 1,2,3-triazole derivatives of 3-amino acetophenone and evaluation of their biological activity. Heterocyclic Letters, 13(3), 525-531.

  • Wu, J., & Wang, W. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(1), 2-11. [Link]

  • Kim, S. K. et al. (2011). Chemoselective and Enantioselective Fluorescent Recognition of Prolinol. Organic Letters, 13(15), 3948-3951.

  • Kiss, L. et al. (2015). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 80(1), 385-394.

  • Arnaboldi, S. et al. (2021). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. Chemical Communications, 57(72), 9031-9034.

  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of the top 200 bestselling drugs that contain 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1297-1349. [Link]

  • Zelinsky Institute of Organic Chemistry. (2023). ZIOC scientists developed an asymmetric method for the synthesis of aminochromone derivatives. ZIOC News.

  • Wang, Y. et al. (2023). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 28(13), 5005. [Link]

Application Notes and Protocols for 2-(2-Amino-6-fluorophenyl)ethanol: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Amino-6-fluorophenyl)ethanol is a valuable bifunctional building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of interest in drug discovery and materials science. The presence of an amino group, a hydroxyl group, and a fluorine atom on the aromatic ring provides multiple reaction sites and modulates the physicochemical properties of the resulting molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, making this scaffold particularly attractive for medicinal chemistry applications.[1][2]

This guide provides detailed synthetic protocols for the preparation of this compound, starting from commercially available precursors. It also explores its reactivity and provides exemplary protocols for its application in the synthesis of more complex molecules. The causality behind experimental choices and self-validating systems for protocol integrity are emphasized throughout.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and expected spectroscopic data for this compound is presented below.

PropertyValue
Molecular Formula C₈H₁₀FNO
Molecular Weight 155.17 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
¹H NMR (400 MHz, CDCl₃) δ (ppm) ~ 7.0-7.2 (m, 1H, Ar-H), ~ 6.6-6.8 (m, 2H, Ar-H), 4.0-4.5 (br s, 2H, NH₂), 3.85 (t, J = 6.5 Hz, 2H, CH₂OH), 2.85 (t, J = 6.5 Hz, 2H, ArCH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) ~ 160-163 (d, JCF ≈ 240 Hz, C-F), ~ 145 (d, JCF ≈ 10 Hz, C-NH₂), ~ 128-130 (d, JCF ≈ 5 Hz), ~ 115-120 (d, JCF ≈ 20 Hz), ~ 110-115 (d, JCF ≈ 3 Hz), ~ 62 (CH₂OH), ~ 35 (ArCH₂)
IR (KBr, cm⁻¹) ~ 3400-3200 (N-H, O-H stretch), ~ 3050 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1620 (N-H bend), ~ 1250 (C-F stretch)
Mass Spectrometry (ESI+) m/z 156.08 [M+H]⁺

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

Synthetic Protocols

A robust two-step synthesis of this compound can be achieved starting from the commercially available 2-fluoro-6-nitrotoluene. The synthetic pathway involves the introduction of the ethanol side chain followed by the reduction of the nitro group.

Synthetic_Pathway 2-fluoro-6-nitrotoluene 2-Fluoro-6-nitrotoluene Intermediate 2-(2-Fluoro-6-nitrophenyl)ethanol 2-fluoro-6-nitrotoluene->Intermediate 1. Base 2. Formaldehyde Product This compound Intermediate->Product Reduction (e.g., H₂, Pd/C)

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)ethanol

This protocol is adapted from the synthesis of the non-fluorinated analog and involves the reaction of 2-fluoro-6-nitrotoluene with formaldehyde in the presence of a base.

Materials:

  • 2-Fluoro-6-nitrotoluene

  • Paraformaldehyde

  • Potassium tert-butoxide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-fluoro-6-nitrotoluene (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise at 0 °C.

  • After stirring for 30 minutes at 0 °C, add paraformaldehyde (1.5 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-(2-fluoro-6-nitrophenyl)ethanol as a yellow oil or solid.

Expert Insights: The choice of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to deprotonate the benzylic position of 2-fluoro-6-nitrotoluene without competing side reactions. Anhydrous conditions are necessary to prevent quenching of the base.

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 2-(2-fluoro-6-nitrophenyl)ethanol to an amine using catalytic hydrogenation.

Materials:

  • 2-(2-Fluoro-6-nitrophenyl)ethanol

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer

  • Celite®

Procedure:

  • Dissolve 2-(2-fluoro-6-nitrophenyl)ethanol (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Expert Insights: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. It is important to handle the Pd/C catalyst with care as it can be pyrophoric. The reaction is typically exothermic, and for larger scale reactions, cooling may be necessary.

Application Notes: Reactivity and Synthetic Utility

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can react with a range of electrophiles, and their proximity allows for intramolecular cyclization reactions.

Reactivity_Diagram cluster_0 Reactions at the Amino Group cluster_1 Reactions at the Hydroxyl Group cluster_2 Cyclization Reactions Amine_Reactions Acylation Sulfonylation Alkylation Hydroxyl_Reactions Esterification Etherification Oxidation Cyclization_Reactions Formation of: - Benzoxazines - Dihydroquinolines - Other heterocycles Start This compound Start->Amine_Reactions With Electrophiles Start->Hydroxyl_Reactions With Electrophiles Start->Cyclization_Reactions With Bifunctional Reagents

Figure 2: Reactivity of this compound.

Application Protocol 1: Acylation of the Amino Group

This protocol demonstrates a standard procedure for the acylation of the amino group, a common step in protecting the amine or introducing further functionality.

Materials:

  • This compound

  • Acetyl chloride or Acetic anhydride

  • Triethylamine or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-acylated product.

Application Protocol 2: Synthesis of a Fluorinated Benzoxazine Derivative

This protocol illustrates the potential for intramolecular cyclization to form a heterocyclic system. This is an example of a reaction that could be explored with this building block.[3]

Materials:

  • This compound

  • An aldehyde or ketone (e.g., formaldehyde, benzaldehyde)

  • A suitable solvent (e.g., toluene, ethanol)

  • Acid or base catalyst (optional, reaction dependent)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde/ketone (1.1 eq) in the chosen solvent.

  • Heat the reaction mixture to reflux, with a Dean-Stark trap if water is a byproduct.

  • Monitor the reaction by TLC. The reaction time can vary significantly depending on the substrates.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazine derivative.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of a wide range of organic molecules, particularly those with potential applications in medicinal chemistry. The synthetic protocols provided herein offer a reliable route to this compound from readily available starting materials. The application notes highlight its reactivity, enabling researchers to design and execute synthetic strategies towards novel and complex molecular architectures.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Kirk, K. L., et al. (1979). Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines. Journal of Medicinal Chemistry, 22(12), 1493-1497.
  • Google Patents. (2019). Synthetic method of 2-(4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • Besset, T., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Reddy, A. S., et al. (2019). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal. Journal of Heterocyclic Chemistry, 56(1), 149-157.
  • Google Patents. (2013). Preparation method 2,4,5-trifluorophenylacetic acid.
  • LoPachin, R. M., & Gavin, T. (2014). Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1635-1650.
  • Haufe, G., & Leroux, F. R. (2018). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 14, 2916-2924.
  • Wang, Z., et al. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
  • Al-Zaydi, K. M., & Al-Mousawi, S. M. (2015). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 20(7), 12456-12469.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 23(11), 2946.
  • Sosnovskikh, V. Y., et al. (2022). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 27(14), 4415.
  • Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6545-6556.
  • ResearchGate. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. Retrieved from [Link]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374-2378.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Nics, L., et al. (2021). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module for 11C-Labeling. Molecules, 26(18), 5558.
  • Ugi, I., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry, 26(23-24), 6054-6063.
  • Al-Mousawi, S. M., et al. (2011). The Reaction of 1,6-Diamino-4-aryl-2-oxo-1,2-dihydropyridine- 3,5-Dicarbonitriles with Certain Electrophilic Agents. Molecules, 16(5), 3791-3801.
  • Mykhailiuk, P. K. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem, 17(19), e202200365.
  • University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. Retrieved from

  • Borges, F., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6695.
  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

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Application Note: High-Throughput Analysis of 2-(2-Amino-6-fluorophenyl)ethanol Using HPLC-UV and GC-MS for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical protocols for the quantitative determination and identification of 2-(2-Amino-6-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. We detail two orthogonal chromatographic techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for accurate quantification and impurity profiling, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and structural confirmation. The causality behind critical method parameters—such as column chemistry, mobile phase selection, and the strategic use of derivatization for GC-MS—is thoroughly explained. These protocols are designed to meet the rigorous standards of the pharmaceutical industry, adhering to principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.

Introduction and Rationale

This compound is an aromatic amine derivative whose structural motifs—a fluorinated phenyl ring and an aminoethanol side chain—make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity, while the primary amine and hydroxyl groups offer versatile handles for further chemical modification.

Given its role as a critical intermediate, ensuring the purity and identity of this compound is paramount to controlling the quality of the final drug product. Regulatory bodies like the FDA require that analytical procedures for such materials be thoroughly validated to demonstrate they are fit for their intended purpose.[1] This note provides two complementary methods that offer a comprehensive analytical solution for researchers and quality control laboratories.

  • HPLC-UV Analysis: This method serves as the primary tool for quantification. High-Performance Liquid Chromatography is ideally suited for analyzing polar, non-volatile compounds like our target analyte without the need for chemical modification.[2][3] Its precision and robustness make it the gold standard for assays and related substance testing.

  • GC-MS Analysis: This technique provides unparalleled specificity for identity confirmation. While the inherent polarity of the analyte presents a challenge for direct GC analysis, a straightforward derivatization step enhances volatility and chromatographic performance. The mass spectrometric detection yields a unique fragmentation pattern, acting as a chemical fingerprint for unambiguous identification.

Analyte Characteristics and Methodological Considerations

The molecular structure of this compound (C₈H₁₀FNO, MW: 155.17 g/mol ) dictates the analytical strategy.

  • Polarity: The primary amine (-NH₂) and hydroxyl (-OH) groups make the molecule highly polar and capable of hydrogen bonding. This property is advantageous for retention in reversed-phase HPLC but can cause poor peak shape and thermal instability in GC.

  • Basicity: The primary aromatic amine group is basic. To achieve symmetrical peaks in reversed-phase HPLC, the pH of the mobile phase must be controlled to maintain a consistent ionization state and prevent interactions with residual acidic silanols on the column packing.

  • UV Chromophore: The fluorinated benzene ring acts as a strong chromophore, allowing for sensitive detection using a UV detector, typically in the 200-300 nm range.

  • Volatility: The molecule's low volatility, due to its polarity and hydrogen bonding capacity, makes derivatization a necessary step for robust GC analysis. Silylation is a common and effective strategy to mask the active hydrogens on the amine and hydroxyl groups, thereby increasing volatility and thermal stability.

Protocol 1: Quantitative Analysis by Reversed-Phase HPLC

This protocol describes a gradient reversed-phase HPLC method for the accurate quantification of this compound.

Causality of Method Parameters
  • Column: A C18 stationary phase is chosen for its hydrophobic character, which provides effective retention for the aromatic ring of the analyte. The end-capping minimizes interactions with the basic amine group, reducing peak tailing.

  • Mobile Phase: A buffered aqueous phase (Ammonium Formate) is used to control the pH, ensuring the analyte is in a consistent protonated state for reproducible retention and sharp peak shape. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient program is employed to ensure the efficient elution of the primary analyte while also providing adequate separation from potential non-polar impurities that might be present from the synthesis.

  • Detection: Detection at 254 nm is selected as it is a common wavelength for aromatic compounds and is expected to provide a strong signal for the analyte. A Diode Array Detector (DAD) is recommended to simultaneously monitor multiple wavelengths and assess peak purity.

Experimental Protocol

Instrumentation and Materials

ParameterSpecification
HPLC System Quaternary Gradient HPLC with DAD/UV Detector and Column Oven
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
Mobile Phase B Acetonitrile
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Analyte Standard This compound, Reference Standard Grade

Chromatographic Conditions

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (DAD: 200-400 nm)
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0

Procedure

  • Standard Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Perform serial dilutions to create a set of calibration standards covering the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a final concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Inject the diluent (blank), followed by the calibration standards, and then the test samples.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a calibration curve by plotting peak area against concentration. Determine the concentration in unknown samples using the regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Stock & Calibration Standards filter Filter through 0.45 µm Filter prep_std->filter prep_sample Weigh & Dissolve Test Sample prep_sample->filter inject Inject Sample filter->inject equilibrate Equilibrate System equilibrate->inject separate Gradient Separation (C18 Column) inject->separate detect UV/DAD Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC analysis workflow from sample preparation to final quantification.

Protocol 2: Identification by GC-MS with Derivatization

This protocol provides a definitive method for the identification of this compound through GC-MS analysis following silylation.

Causality of Method Parameters
  • Derivatization: The use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a strategic choice. BSTFA is a powerful silylating agent that efficiently converts the active hydrogens on both the amine and hydroxyl groups to non-polar trimethylsilyl (TMS) ethers and amines. The TMCS acts as a catalyst, accelerating the reaction. This chemical modification is critical to increase the analyte's volatility and thermal stability, making it suitable for GC analysis and preventing on-column degradation.

  • GC Column: A low-polarity 5% phenyl-polysiloxane column (e.g., DB-5ms) is selected. This type of column is robust and provides excellent separation for a wide range of derivatized compounds based on their boiling points.

  • Temperature Programming: A programmed temperature ramp is essential. It starts at a low temperature to focus the analytes at the head of the column and gradually increases to elute the derivatized compound in a reasonable time with a sharp peak shape.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard, high-energy ionization technique that produces reproducible fragmentation patterns. These patterns are highly specific to the molecule's structure and can be used for library matching and definitive identification.

Experimental Protocol

Instrumentation and Materials

ParameterSpecification
GC-MS System Gas Chromatograph with a Mass Selective Detector
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-polysiloxane
Carrier Gas Helium, constant flow at 1.2 mL/min
Derivatizing Agent BSTFA with 1% TMCS
Solvent Pyridine (to facilitate the reaction)
Analyte Standard This compound, Reference Standard Grade

GC-MS Conditions

ParameterSetting
Inlet Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program Initial 100 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C, hold for 5 min.
MS Transfer Line 280 °C
MS Ion Source 230 °C (Electron Ionization)
Mass Range m/z 40-500

Procedure

  • Derivatization:

    • Place approximately 1 mg of the sample or standard into a 2 mL autosampler vial.

    • Add 200 µL of pyridine to dissolve the sample.

    • Add 200 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Analysis:

    • Inject the cooled, derivatized sample into the GC-MS system.

    • Acquire the data over the specified mass range.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the derivatized analyte peak.

    • Examine the mass spectrum of the peak. Identify the molecular ion ([M]⁺) and key fragment ions of the di-TMS derivative.

    • Confirm the identity by comparing the obtained mass spectrum to that of a derivatized reference standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample or Standard dissolve Dissolve in Pyridine weigh->dissolve derivatize Add BSTFA + 1% TMCS dissolve->derivatize heat Heat at 70°C for 30 min derivatize->heat inject Inject Derivatized Sample heat->inject separate GC Separation (DB-5ms Column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection (m/z 40-500) ionize->detect get_tic Analyze Total Ion Chromatogram (TIC) detect->get_tic get_ms Extract Mass Spectrum get_tic->get_ms confirm Confirm Identity via Fragmentation Pattern get_ms->confirm

Caption: GC-MS workflow including the critical derivatization step.

Method Validation Framework (Trustworthiness)

To ensure these protocols are suitable for their intended purpose in a regulated environment, they must be validated.[4] The validation should be performed in accordance with the ICH Q2(R1) guideline.[4][5] The objective of validation is to demonstrate suitability for the intended purpose.[4]

Key Validation Parameters

ParameterHPLC Method (Assay)GC-MS Method (Identification)Typical Acceptance Criteria
Specificity YesYesNo interference at the analyte's retention time.[6]
Linearity YesNoCorrelation coefficient (r²) ≥ 0.999
Range YesNoTypically 80-120% of the target concentration.[4]
Accuracy YesNo% Recovery typically between 98.0% and 102.0%
Precision (Repeatability & Intermediate)YesNo% RSD ≤ 2.0%
Limit of Detection (LOD) For impuritiesNoSignal-to-Noise ratio ≥ 3:1
Limit of Quantitation (LOQ) For impuritiesNoSignal-to-Noise ratio ≥ 10:1
Robustness YesYesNo significant impact on results from minor variations

This validation framework provides a self-validating system, ensuring the methods are reliable and produce data of high integrity.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for the quality control of this compound. The HPLC method offers a robust and precise means for quantification, while the GC-MS method provides definitive structural confirmation. The rationale behind the selection of key experimental parameters has been explained, grounding the protocols in established chromatographic principles. By following these methods and the outlined validation framework, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, in line with global regulatory expectations.

References

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Chromatography Online. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. Retrieved from [Link]

Sources

The Alchemist's Guide to Aromatic Architectures: Advanced Applications in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of Heterocycles

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science.[1][2] Their unique cyclic structures, incorporating atoms other than carbon, bestow upon them a vast spectrum of chemical and biological activities.[3][4][5][6] From the life-saving properties of antibiotics like penicillin to the intricate functions of DNA, heterocycles are nature's preferred chemical scaffolds.[7] In the realm of drug development, these compounds are instrumental in the creation of novel therapeutic agents, playing a critical role in lead optimization to enhance pharmacological properties.[8] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the practical synthesis of these vital molecules. We will move beyond mere recitation of reaction schemes, delving into the causality behind experimental choices and providing robust, field-tested protocols.

Chapter 1: Foundational Ring-Forming Strategies: The Paal-Knorr Synthesis of Pyrroles

The Paal-Knorr synthesis is a cornerstone method for the construction of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[9] Its enduring appeal lies in its simplicity and efficiency, making it a workhorse reaction in synthetic organic chemistry.[10]

Mechanistic Insight: A Tale of Two Carbonyls

The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10] The mechanism involves a series of nucleophilic attacks and dehydrations. Initially, the amine attacks one of the carbonyl groups to form a hemiaminal intermediate.[11] Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to yield the aromatic pyrrole ring.[11] The rate-determining step is typically the initial ring formation.[11]

Caption: Paal-Knorr Pyrrole Synthesis Workflow.

Protocol: Microwave-Assisted Synthesis of N-Substituted Pyrroles

Modern adaptations of the Paal-Knorr synthesis often employ microwave irradiation to accelerate reaction times and improve yields.[12] This protocol details a solvent-free, microwave-assisted synthesis of N-substituted pyrroles from 2,5-hexanedione.[12][13]

Materials:

  • 2,5-Hexanedione

  • Primary amine (e.g., 4,4-diethoxybutylamine)

  • Glacial Acetic Acid (catalyst)

  • Ethanol (for dissolution)

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 2,5-hexanedione (1.0 mmol, 114 mg).[13]

  • Add absolute ethanol (4.0 mL) to dissolve the diketone.[13]

  • Add the primary amine (1.2 mmol).[13]

  • Add glacial acetic acid (0.4 mL) as a catalyst.[13]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10 minutes.[13]

  • After the reaction, allow the vial to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL).[13]

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Conventional vs. Microwave-Assisted Paal-Knorr Synthesis

ParameterConventional HeatingMicrowave-Assisted
Reaction Time Several hours5-15 minutes
Temperature Reflux120-160 °C
Solvent Toluene, Ethanol, Acetic AcidEthanol or Solvent-free
Yield Good to ExcellentOften higher yields
Energy Consumption HighLow

Chapter 2: Multicomponent Reactions - Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[14] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse chemical libraries.

The Hantzsch Dihydropyridine Synthesis: A Classic MCR

First reported in 1881, the Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[15] These structures are of significant pharmaceutical interest, with many dihydropyridine derivatives acting as calcium channel blockers.[15] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[15]

Caption: Hantzsch Pyridine Synthesis Overview.

Protocol: One-Pot Hantzsch Reaction in Aqueous Medium

This protocol describes an environmentally friendly, one-pot synthesis of 1,4-dihydropyridines in water.[16]

Materials:

  • Aldehyde (1 mmol)

  • β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium salt (e.g., ammonium acetate) (1 mmol)

  • Water

  • Tube reactor

Procedure:

  • Charge a tube reactor with the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium salt (1 mmol).[16]

  • Add 2-3 mL of water to the reactor.[16]

  • Seal the reactor and stir the mixture at 70-75 °C for the desired time (monitored by TLC).[16]

  • Upon completion, cool the reaction mixture to room temperature and let it stand overnight.[16]

  • Filter the precipitated product and wash with cold water.

  • The crude product can be recrystallized from 95% ethanol to afford the pure 1,4-dihydropyridine.[16]

The Ugi Four-Component Reaction: A Gateway to Peptidomimetics

The Ugi four-component condensation (U-4CC) is a versatile MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[14] This reaction is highly valued for its ability to rapidly generate peptide-like structures with a high degree of molecular diversity.

Protocol: General Procedure for the Ugi Four-Component Condensation [17]

Materials:

  • Aldehyde (1.0 eq)

  • Amine (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • Isocyanide (1.0 eq)

  • Methanol or 2,2,2-trifluoroethanol (TFE)

Procedure:

  • Dissolve the aldehyde, amine, and carboxylic acid in methanol or TFE in a reaction vessel.

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium and carboxylate ions.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization.

Chapter 3: The Pictet-Spengler Reaction: Crafting Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds.[18][19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic substitution.[18]

Mechanistic Pathway

The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound.[18] Protonation of the Schiff base generates a reactive iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization to form the tetrahydroisoquinoline ring system.[18]

Protocol: Synthesis of Tetrahydro-β-carbolines

This protocol outlines a general procedure for the synthesis of tetrahydro-β-carbolines from tryptamine and an aldehyde.

Materials:

  • Tryptamine

  • Aldehyde (e.g., formaldehyde or benzaldehyde)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid)

  • Solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve tryptamine in the chosen solvent in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Add the acid catalyst dropwise to the mixture while stirring.

  • Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Chapter 4: Modern Frontiers in Heterocyclic Synthesis

The field of heterocyclic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methodologies.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the functionalization of heterocyclic rings.[20] These reactions allow for the formation of carbon-carbon bonds between a heterocyclic halide or triflate and an organoboron reagent.[10]

Typical Conditions for Suzuki-Miyaura Coupling of Heterocycles: [21]

  • Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or other palladium complexes (typically 1-5 mol%).

  • Ligand: Phosphine ligands (e.g., SPhos, XPhos) are often used to enhance catalytic activity.

  • Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used.

  • Temperature: Reactions are typically run at elevated temperatures (80-120 °C).

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Het_Halide Heterocyclic Halide/Triflate Coupled_Product Functionalized Heterocycle Het_Halide->Coupled_Product Boronic_Acid Organoboron Reagent Boronic_Acid->Coupled_Product Catalyst Pd Catalyst + Ligand Catalyst->Coupled_Product Base Base Base->Coupled_Product

Sources

The Utility of 2-(2-Amino-6-fluorophenyl)ethanol in Asymmetric Synthesis: A Technical Guide Based on a Structurally Related Analogue

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Landscape of Chiral Fluorinated Amino Alcohols

To researchers, scientists, and professionals in drug development, the quest for novel chiral building blocks is paramount for advancing asymmetric synthesis. The molecule 2-(2-amino-6-fluorophenyl)ethanol presents a compelling structure, combining the key functionalities of a 1,2-amino alcohol with the unique electronic properties of a fluorine substituent on the aromatic ring. Such motifs are highly sought after for their potential to serve as chiral ligands or synthons in the creation of enantiomerically pure pharmaceuticals.

However, a comprehensive review of the current scientific literature reveals a notable scarcity of specific applications and detailed protocols for this compound in asymmetric synthesis. To provide a robust and practical guide, this document will pivot to a well-documented and structurally analogous compound: (1S,2R)-1-amino-2-indanol . This commercially available chiral amino alcohol shares key structural features with our target molecule, including a vicinal amino and hydroxyl group on a rigidified aromatic framework.[1][2] Its extensive use in asymmetric catalysis serves as an excellent and instructive proxy, offering field-proven insights and detailed protocols that are conceptually translatable.[3]

This guide will provide a detailed exploration of the synthesis and application of (1S,2R)-1-amino-2-indanol, with a focus on its role in asymmetric transfer hydrogenation, a powerful and widely used method for the enantioselective reduction of ketones.

The Strategic Advantage of Conformationally Constrained Amino Alcohols

The efficacy of chiral ligands in asymmetric catalysis is often dictated by their ability to create a well-defined and rigid chiral environment around a metal center.[1] While flexible amino alcohols derived from natural amino acids are widely used, conformationally constrained analogues like cis-1-aminoindan-2-ol offer a distinct advantage.[1][2] The methylene bridge between the aromatic ring and the alcohol-bearing carbon restricts free rotation, leading to a more predictable and effective transfer of chirality during the catalytic cycle.[1] This rigidity is a key factor in achieving the high levels of enantioselectivity often observed with catalysts derived from this ligand.[1]

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols: The Case of cis-1-Amino-2-indanol

The enantiomerically pure forms of cis-1-amino-2-indanol are readily accessible through various synthetic routes, including asymmetric synthesis and resolution of a racemic mixture.[2] One common and efficient method involves the resolution of racemic cis-1-amino-2-indanol using a chiral acid, such as tartaric acid. A generalized workflow for obtaining the enantiomerically pure compound is outlined below.

cluster_0 Synthesis and Resolution of cis-1-Amino-2-indanol Indanone Indanone Aminoindanone Aminoindanone (e.g., via nitrosation and reduction) Indanone->Aminoindanone RacemicAminoindanol Racemic cis-1-Amino-2-indanol (via reduction) Aminoindanone->RacemicAminoindanol DiastereomericSalts Diastereomeric Salts (with chiral acid) RacemicAminoindanol->DiastereomericSalts Separation Fractional Crystallization DiastereomericSalts->Separation EnantiopureAminoindanol (1S,2R)-1-Amino-2-indanol (after basification) Separation->EnantiopureAminoindanol

Caption: Generalized workflow for the synthesis and resolution of cis-1-amino-2-indanol.

Application in Asymmetric Transfer Hydrogenation: A Detailed Protocol

One of the most powerful applications of (1S,2R)-1-amino-2-indanol is as a chiral ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.[4][5] This reaction provides an efficient and scalable route to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The in situ-prepared catalyst, often referred to as a Noyori-type catalyst, is highly effective for the reduction of a wide range of ketones.[6]

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using a catalyst generated in situ from [RuCl₂(p-cymene)]₂ and (1R,2S)-1-amino-2-indanol.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) dichloride (p-cymene) dimer)

  • (1R,2S)-1-Amino-2-indanol

  • Acetophenone

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and (1R,2S)-1-amino-2-indanol (e.g., 0.011 mmol, 2.2 mol%) in anhydrous isopropanol (e.g., 5 mL).

    • Stir the mixture at room temperature for 20-30 minutes. The solution should turn a deep red or purple color, indicating the formation of the ruthenium-ligand complex.

  • Reaction Setup:

    • In a separate flask, prepare a solution of acetophenone (e.g., 1 mmol, 100 mol%) in anhydrous isopropanol (e.g., 5 mL).

    • Prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the acetophenone solution via syringe.

    • Initiate the reaction by adding the KOH solution in isopropanol (e.g., 0.1 mL, 0.01 mmol, 2 mol%).

    • Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C, to increase the reaction rate).

    • Monitor the reaction progress by TLC or GC analysis.

  • Work-up and Isolation:

    • Upon completion of the reaction, quench the reaction by adding a few drops of water.

    • Remove the isopropanol under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure (R)-1-phenylethanol.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Data Presentation: Performance in Asymmetric Transfer Hydrogenation

The catalyst system derived from (1R,2S)-1-amino-2-indanol has been shown to be effective for the asymmetric transfer hydrogenation of a variety of ketones. The following table summarizes representative results for the reduction of acetophenone.

SubstrateCatalyst SystemSolventBaseTemp (°C)Conv. (%)ee (%)ProductReference
Acetophenone[RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanoli-PrOHKOH33>9592(R)-1-Phenylethanol[6]

Mechanistic Insights: The Outer-Sphere Catalytic Cycle

The asymmetric transfer hydrogenation catalyzed by Ru-(amino alcohol) complexes is believed to proceed through an outer-sphere mechanism.[4] This mechanism involves a concerted transfer of a hydride from the ruthenium center and a proton from the coordinated amine of the ligand to the carbonyl group of the ketone via a six-membered pericyclic transition state.[4] This "bifunctional" nature of the catalyst, where both the metal and the ligand participate in the hydrogen transfer, is crucial for its high efficiency and enantioselectivity.

cluster_1 Catalytic Cycle of Asymmetric Transfer Hydrogenation Catalyst [Ru]-NH₂ (Active Catalyst) HydrideFormation [Ru]-H (Hydride Species) + Acetone Catalyst->HydrideFormation i-PrOH TransitionState Six-membered Transition State with Ketone HydrideFormation->TransitionState Ketone ProductRelease [Ru]-O-CH(R)₂ (Alkoxide Intermediate) TransitionState->ProductRelease H transfer ProductRelease->Catalyst i-PrOH Product Chiral Alcohol ProductRelease->Product Protonolysis

Caption: Proposed mechanism for the Ru-catalyzed asymmetric transfer hydrogenation of ketones.

The chirality of the 1,2-amino alcohol ligand dictates the facial selectivity of the hydride and proton transfer to the prochiral ketone, resulting in the preferential formation of one enantiomer of the alcohol product. The rigid indanol backbone ensures a well-defined spatial arrangement in the transition state, leading to high enantiomeric induction.

Conclusion and Future Outlook

While direct applications of this compound in asymmetric synthesis remain to be extensively explored, the principles and protocols established for its structural analogue, (1S,2R)-1-amino-2-indanol, provide a strong foundation for its potential use. The presence of the fluorine atom in this compound could introduce interesting electronic effects, potentially influencing the activity and selectivity of the corresponding metal catalysts.

Researchers are encouraged to explore the synthesis of enantiomerically pure this compound and evaluate its performance as a chiral ligand in various asymmetric transformations, including transfer hydrogenation, asymmetric additions to carbonyls, and other C-C and C-N bond-forming reactions. The detailed protocols and mechanistic understanding presented in this guide for a closely related system offer a valuable starting point for such investigations, paving the way for the discovery of new and efficient catalytic systems for asymmetric synthesis.

References

  • Ghosh, A. K., Fidanze, S., & Senanayake, C. H. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Synthesis, 1998(07), 937–961. [Link]

  • Gallou, I., & Senanayake, C. H. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(7), 2843–2874. [Link]

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of ketones. Tetrahedron: Asymmetry, 10(11), 2045-2061.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Casey, C. P. (2006). A new mechanism for asymmetric transfer hydrogenation: the role of a bifunctional catalyst.
  • Wills, M., & Palmer, M. J. (1999). Recent developments in the catalytic asymmetric reduction of ketones and imines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1759-1770.
  • Haack, K. J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). The catalyst precursor, catalyst, and intermediate in the RuII-promoted asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition in English, 36(3), 285-288.
  • Petra, D. G. I., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., van Loon, A., de Vries, J. G., & Schoemaker, H. E. (1999). Amino Alcohol Coordination in Ruthenium(II)‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. European Journal of Inorganic Chemistry, 1999(11), 1887-1894.
  • Pablo, Ó., Guijarro, D., & Yus, M. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Applied Sciences, 2(1), 1–12. [Link]

  • ACS Publications. (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry. [Link]

  • de Koning, P. D., van der Waal, J. C., van der Heijden, H., Heeres, H. J., & de Vries, J. G. (2006). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 10(3), 518–525. [Link]

  • National Center for Biotechnology Information. (1998). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PubMed. [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of Bioactive Heterocycles from 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(2-Amino-6-fluorophenyl)ethanol in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Fluorinated heterocycles, in particular, are of immense interest due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The molecule this compound is a highly valuable, yet underexplored, building block for the construction of such compounds. Its vicinal amino and hydroxyl functionalities, coupled with the ortho-fluorine substituent on the phenyl ring, offer a unique combination of reactive sites for elegant and efficient one-pot cyclization strategies.

This guide provides detailed protocols and scientific rationale for the one-pot synthesis of two important classes of nitrogen-containing heterocycles—benzodiazepines and quinoxalines—utilizing this compound as the key starting material. These protocols are designed for researchers and scientists in drug development, offering a direct path to novel, fluorinated molecular architectures with significant therapeutic potential.

Part 1: One-Pot Synthesis of Fluorinated 1,5-Benzodiazepine Derivatives

The 1,5-benzodiazepine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The following protocol describes a proposed one-pot, three-component synthesis of novel 8-fluoro-5-(2-hydroxyethyl)-1,5-benzodiazepine derivatives. This approach is based on the well-established condensation reaction between o-phenylenediamines and two equivalents of a ketone or β-dicarbonyl compound, often catalyzed by a Lewis or Brønsted acid.[1][2]

Scientific Rationale and Mechanistic Insight

This reaction is a classic example of a condensation-cyclization cascade. The proposed mechanism involves the initial formation of an imine between one of the amino groups of this compound and a carbonyl compound. This is followed by the formation of an enamine from the second carbonyl equivalent, which then undergoes an intramolecular cyclization to form the seven-membered benzodiazepine ring. The presence of the fluorine atom is anticipated to influence the reactivity of the aromatic amine and may impact the stability of the resulting heterocycle. The ethanol substituent on the second nitrogen atom provides a valuable handle for further synthetic diversification.

Experimental Workflow Diagram

G cluster_0 Step 1: Reagent Mixing (One-Pot) cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation A This compound B Ketone/β-Dicarbonyl Compound (2.2 eq) Mix Reaction Mixture A->Mix C Lewis Acid Catalyst (e.g., SnCl2, 10 mol%) B->Mix D Solvent (e.g., Ethanol) C->Mix D->Mix E Reflux (e.g., 78 °C) Monitor by TLC/LC-MS F Cool to RT E->F G Pour into ice water & basify (aq. NH3) F->G H Filter Precipitate G->H I Wash with H2O H->I J Recrystallize (e.g., from Ethanol) I->J Product Pure Fluorinated 1,5-Benzodiazepine J->Product Mix->E

Caption: One-pot synthesis workflow for fluorinated 1,5-benzodiazepines.

Detailed Protocol
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 155.2 mg).

  • Solvent and Reactant Addition: Add ethanol (20 mL), followed by the substituted ketone or β-dicarbonyl compound (2.2 mmol).

  • Catalyst Addition: Add anhydrous stannous chloride (SnCl₂) (0.1 mmol, 19.0 mg) to the stirred solution.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice (50 g) and basify with a 10% aqueous ammonia solution until a precipitate forms.

  • Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water (3 x 20 mL). Dry the crude product under vacuum. For further purification, recrystallize the solid from hot ethanol to obtain the pure 2,3-dihydro-1H-1,5-benzodiazepine derivative.[2]

Expected Results and Characterization Data

The following table summarizes the expected yields and key analytical data for representative fluorinated 1,5-benzodiazepine derivatives synthesized using this protocol.

Product StructureExpected Yield (%)Key ¹H NMR Signals (δ, ppm)
CH₃CH₃8-fluoro-5-(2-hydroxyethyl)-2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine85-956.8-7.5 (m, 3H, Ar-H), 3.5-3.8 (m, 4H, -CH₂CH₂-), 2.9 (br s, 1H, -OH), 2.3 (s, 3H, C4-CH₃), 1.3 (s, 6H, C2-(CH₃)₂)
PhCH₃8-fluoro-5-(2-hydroxyethyl)-2-methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine80-906.8-7.8 (m, 13H, Ar-H), 3.6-3.9 (m, 4H, -CH₂CH₂-), 3.0 (br s, 1H, -OH), 1.8 (s, 3H, C2-CH₃)
-(CH₂)₅-(Cyclohexanone)7-fluoro-12-(2-hydroxyethyl)-6,7,8,9,10,12-hexahydro-5H-benzo[b]cyclohepta[e][3][4]diazepine88-966.7-7.4 (m, 3H, Ar-H), 3.5-3.8 (m, 4H, -CH₂CH₂-), 2.9 (br s, 1H, -OH), 1.5-2.6 (m, 10H, cyclohexyl-H)

Part 2: One-Pot Synthesis of Fluorinated Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are present in a wide array of pharmacologically active molecules, including anticancer, antibacterial, and antiviral agents. The standard synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This section details a one-pot protocol for the synthesis of fluorinated quinoxaline derivatives from this compound and a suitable 1,2-dicarbonyl compound.[4]

Scientific Rationale and Mechanistic Insight

This reaction proceeds via a double condensation mechanism. The two amino groups of the o-phenylenediamine derivative react sequentially with the two carbonyl groups of the 1,2-dicarbonyl compound to form a dihydropyrazine intermediate. This intermediate then readily undergoes oxidation to the aromatic quinoxaline system. In many cases, atmospheric oxygen is a sufficient oxidant, especially under reflux conditions. The reaction is typically acid-catalyzed to facilitate the initial imine formation. The presence of the 2-hydroxyethyl substituent on one of the quinoxaline nitrogen atoms provides an opportunity for further chemical modifications.

Reaction Pathway Diagram

G A This compound Intermediate1 Imine/Enamine Intermediate A->Intermediate1 B 1,2-Dicarbonyl Compound (e.g., Benzil) B->Intermediate1 C Solvent/Catalyst (e.g., Ethanol/Acetic Acid) C->Intermediate1 Condensation Intermediate2 Dihydroquinoxaline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Fluorinated Quinoxaline Derivative Intermediate2->Product Oxidation (e.g., Air)

Caption: Plausible reaction pathway for fluorinated quinoxaline synthesis.

Detailed Protocol
  • Reagent Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 155.2 mg) and the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol, 210.2 mg) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (0.1 mL) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure fluorinated quinoxaline derivative.

Expected Results and Characterization Data

The following table outlines the expected outcomes for the synthesis of representative fluorinated quinoxaline derivatives.

1,2-Dicarbonyl CompoundProduct StructureExpected Yield (%)Key ¹³C NMR Signals (δ, ppm)
Benzil2-(5-fluoro-1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)benzoin90-98150-165 (Ar-C-F, d, ¹JCF ≈ 245 Hz), 140-145 (Ar-C=N), 125-135 (Ar-C), 60.5 (-CH₂OH), 58.2 (-NCH₂-)
Glyoxal (40% in H₂O)2-(5-fluoro-1,2,3,4-tetrahydroquinoxalin-1-yl)ethanol85-95150-165 (Ar-C-F, d, ¹JCF ≈ 245 Hz), 142.1 (C=N), 141.8 (C=N), 115-130 (Ar-C), 60.8 (-CH₂OH), 57.9 (-NCH₂-)
2,3-Butanedione2-(5-fluoro-2,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethanol88-96150-165 (Ar-C-F, d, ¹JCF ≈ 245 Hz), 153.5 (C=N), 153.2 (C=N), 115-130 (Ar-C), 60.7 (-CH₂OH), 58.0 (-NCH₂-), 20.5 (CH₃), 20.3 (CH₃)

Conclusion and Future Outlook

The protocols detailed in this application note demonstrate the significant potential of this compound as a versatile precursor for the one-pot synthesis of medicinally relevant fluorinated benzodiazepines and quinoxalines. These efficient and atom-economical methods provide rapid access to novel chemical entities for high-throughput screening and lead optimization in drug discovery programs. The presence of the fluorine atom and the hydroxyethyl side chain in the final products offers strategic advantages for modulating biological activity and pharmacokinetic properties. Further exploration of multicomponent reactions involving this building block is highly encouraged and is likely to yield a diverse array of novel heterocyclic compounds with promising therapeutic applications.

References

  • Hasaninejad, A., et al. (2012). Bentonite clay K-10 as a reusable and eco-friendly catalyst for the synthesis of quinoxaline derivatives at room temperature.
  • Martins, J. E. D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
  • Veselinović, A., et al. (2016).
  • Raw, S. A., et al. (2004). A general and practical route for the synthesis of 2-substituted quinoxalines using MnO2. Tetrahedron Letters, 45(39), 7247-7249.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Zare, A., et al. (2019). One-pot synthesis of novel functionalized benzodiazepines via three-component or domino reactions. New Journal of Chemistry, 43(3), 1354-1364.
  • Dömling, A. (2006). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89.
  • Khaksar, S., & Rostamnezhad, F. (2012). A novel one-pot synthesis of quinoxaline derivatives in fluorinated alcohols. Bulletin of the Korean Chemical Society, 33(8), 2581-2584.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis

Chiral amino alcohols are foundational structural motifs in a vast array of pharmaceuticals and bioactive molecules, including agents for treating hypotension, asthma, and viral infections.[1][2] Their biological efficacy is often dictated by their specific three-dimensional stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure amino alcohols is a critical objective in drug development and chemical manufacturing.[2]

Traditional synthetic methods, while effective, often rely on stoichiometric, hazardous reagents (e.g., metal hydrides), cryogenic conditions, and volatile organic solvents (VOCs), leading to significant waste generation and safety concerns.[3] In alignment with the principles of green chemistry, the field is rapidly evolving towards methodologies that are safer, more sustainable, and economically favorable.[4] This guide details field-proven, greener approaches for the synthesis of chiral amino alcohols, focusing on biocatalysis and catalytic transfer hydrogenation, complemented by the use of sustainable solvent systems.

Strategy 1: Biocatalysis for Ultimate Selectivity and Mild Conditions

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under mild, aqueous conditions, offering a powerful green alternative to conventional chemistry.[3] For amino alcohol synthesis, two enzyme classes are particularly prominent: transaminases (TAs) and ketoreductases (KREDs).

Scientific Principle: The Mechanism of Enzymatic Precision
  • Transaminases (TAs): These pyridoxal 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a ketone or aldehyde acceptor.[5] The enzyme's chiral active site precisely orients the substrate, ensuring the addition of the amine to a specific face of the carbonyl, thereby producing a single enantiomer of the amine product with exceptionally high enantiomeric excess (e.e.).[5] This process can be applied in cascade reactions; for instance, a transketolase can first form a chiral α-hydroxy ketone, which is then aminated by a transaminase to yield a chiral amino alcohol.[6]

  • Ketoreductases (KREDs): Also known as alcohol dehydrogenases, KREDs catalyze the stereoselective reduction of ketones to alcohols. They utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source.[3] The economic viability of these reactions hinges on an efficient in-situ cofactor regeneration system. A common strategy pairs the KRED with a second enzyme, like glucose dehydrogenase (GDH), which oxidizes a cheap substrate (glucose) to regenerate the expensive NADPH.[3]

Workflow & Visualization: Biocatalytic Synthesis

The general workflow for a whole-cell or isolated enzyme biocatalytic synthesis involves careful optimization of pH, temperature, substrate loading, and cofactor regeneration to maximize yield and selectivity.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Analysis Buffer Buffer/Solvent (e.g., KPi, DES) Reactor Bioreactor / Shaker Flask (Controlled Temp, pH, Agitation) Buffer->Reactor Enzyme Enzyme Source (Whole-cell / Lyophilized) Enzyme->Reactor Substrate Substrate (α-Hydroxy Ketone) Substrate->Reactor Cofactor Cofactor & Regen System (e.g., PLP, NAD(P)H, Amine Donor) Cofactor->Reactor Quench Reaction Quench (e.g., pH adjustment) Reactor->Quench Monitor progress (HPLC/TLC) Extraction Product Extraction (e.g., Ethyl Acetate) Quench->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC, NMR) Purification->Analysis

Caption: General workflow for biocatalytic amino alcohol synthesis.

Data Summary: Enzyme Performance in Amino Alcohol Synthesis
Enzyme TypeSubstrate ExampleProduct ExampleKey FeaturesTypical e.e. (%)Reference
Transaminase (TA) 1-Hydroxy-2-butanone(S)-2-Amino-1-butanolExcellent stereoselectivity, mild aqueous conditions.>99%[7]
Ketoreductase (KRED) 2-Aminoacetophenone(R)-2-Amino-1-phenylethanolRequires cofactor regeneration, high productivity.>99.9%[3]
Amine Dehydrogenase (AmDH) α-Hydroxy KetonesChiral Amino AlcoholsUses inexpensive ammonia as the amino donor.>99%[7]

Protocol 1: Biocatalytic Synthesis of (S)-2-Amino-1-butanol using an Engineered Amine Dehydrogenase (AmDH)

This protocol is adapted from a whole-cell biocatalysis approach, which simplifies the process by utilizing engineered E. coli to overexpress the necessary enzymes.[7]

A. Materials & Reagents:

  • E. coli cells expressing the engineered Amine Dehydrogenase (AmDH) and Glucose Dehydrogenase (GDH) for cofactor regeneration.

  • 1-Hydroxy-2-butanone (Substrate)

  • Ammonium chloride (NH₄Cl, Amino Donor)

  • D-Glucose (for NAD⁺ regeneration)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Ammonia buffer (1 M, pH 8.5)

  • Lysozyme and DNase I

  • Ethyl acetate (for extraction)

B. Protocol Steps (Self-Validating System):

  • Cell Lysis (Catalyst Preparation):

    • Causality: This step releases the overexpressed enzymes from the E. coli cells into the supernatant, making them accessible to the substrates.

    • Harvest E. coli cells by centrifugation (4,000 rpm, 4°C, 10 min).[7]

    • Resuspend the cell pellet in 50 mM potassium phosphate buffer (pH 7.4).

    • Add lysozyme (1 mg/mL) and DNase I (6 U/mL) and incubate at 30°C for 1 hour with shaking to lyse the cells.[7]

    • Centrifuge the lysate (4,000 rpm, 4°C, 30 min) and collect the supernatant, which now serves as the enzyme catalyst solution.[7]

  • Biocatalytic Reaction:

    • Causality: The reaction is performed at a slightly basic pH (8.5) to favor the reductive amination. GDH and glucose are included to continuously regenerate the NAD⁺ cofactor consumed by the AmDH, driving the reaction to completion.

    • In a reaction vessel, combine the enzyme supernatant, 1 M ammonia buffer (pH 8.5), 10 mM 1-hydroxy-2-butanone, 1 mM NAD⁺, and 100 mM glucose.[7]

    • Incubate the reaction at 30°C with agitation (e.g., 800 rpm) for 24 hours.[7]

  • Reaction Monitoring & Workup:

    • Causality: Monitoring confirms the consumption of starting material. The subsequent workup isolates the desired amino alcohol from the aqueous enzymatic medium.

    • Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.

    • Once complete, quench the reaction by adjusting the pH to >10 with 2 M NaOH.

    • Extract the product, (S)-2-amino-1-butanol, from the aqueous phase using ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis and Validation:

    • Causality: This step confirms the identity, purity, and stereochemical integrity of the final product.

    • Characterize the product using ¹H NMR and Mass Spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis. Direct analysis on a teicoplanin-based chiral stationary phase (CSP) is often effective for underivatized amino alcohols.[8]

Strategy 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a robust and operationally simple method that avoids the need for high-pressure hydrogen gas, a significant safety and infrastructure advantage.[1] This technique typically employs a transition metal catalyst (e.g., Ruthenium) with a chiral ligand and a safe, readily available hydrogen donor.[9]

Scientific Principle: The Noyori-Type Catalytic Cycle

The most prominent ATH systems are the Noyori-type catalysts, which consist of a Ru(II) center coordinated to a chiral diamine ligand (e.g., TsDPEN) and an arene.[9] The mechanism is believed to operate via an "outer-sphere" pathway.

  • Catalyst Activation: The Ru(II) precatalyst reacts with a hydrogen donor (e.g., formic acid/triethylamine azeotrope) to form a chiral ruthenium-hydride (Ru-H) active species.

  • Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal. Instead, a six-membered pericyclic transition state is formed involving the Ru-H, the N-H of the chiral ligand, and the carbonyl of the substrate.[10]

  • Stereoselective Reduction: The hydride from the ruthenium and the proton from the ligand's amine are transferred concertedly to the ketone, generating the chiral alcohol product with high enantioselectivity.[10]

  • Catalyst Regeneration: The resulting ruthenium complex is then regenerated to the active Ru-H species by the hydrogen donor, completing the catalytic cycle.

Visualization: Noyori-Type ATH Catalytic Cycle

G Ru_precatalyst [Ru(II)-Cl] Precatalyst Ru_hydride Active [Ru(II)-H] Catalyst Ru_precatalyst->Ru_hydride + H-Donor - H-Donor_Oxidized TS Pericyclic Transition State (Substrate + Ru-H) Ru_hydride->TS + Substrate Product_complex [Ru(II)] + Chiral Alcohol TS->Product_complex H-transfer Product_complex->Ru_hydride + H-Donor - H-Donor_Oxidized Product Chiral Alcohol Product Product_complex->Product Product Release Hydrogen_donor H-Donor (e.g., HCOOH/TEA) Hydrogen_donor->Ru_precatalyst Hydrogen_donor->Product_complex Substrate Prochiral Ketone (R-CO-R') Substrate->TS

Caption: Simplified Noyori-type asymmetric transfer hydrogenation cycle.

Data Summary: Comparison of ATH Systems
Catalyst SystemHydrogen DonorSubstrate ScopeKey AdvantagesTypical e.e. (%)Reference
Ru(II)/TsDPEN HCOOH/TEA (5:2)Aromatic α-amino ketonesHigh efficiency, broad applicability, no high-pressure H₂.90-99.9%[1]
Ru(II)/DAIPEN Isopropanol/BaseAromatic ketonesUses alcohol as H-donor, good for base-sensitive substrates.>98%[11]
Pd/C MethanolNitroarenes + EpoxidesTandem reaction, inexpensive catalyst.(Achiral)[12]

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-hydroxyphenyl)ethan-1-one

This protocol describes the synthesis of an (R)-phenylephrine precursor, a valuable pharmaceutical intermediate, using a well-established Ru-catalyzed ATH reaction.[1]

A. Materials & Reagents:

  • 2-(benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethan-1-one hydrochloride (Substrate)

  • (R,R)-TsDPEN-Ru catalyst (e.g., RuCl)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Methanol (Solvent)

  • Aqueous Ammonia (NH₃ or NH₄OH)

  • Celite®

B. Protocol Steps (Self-Validating System):

  • Reaction Setup:

    • Causality: The substrate is used as a hydrochloride salt to improve stability and handling. The formic acid/TEA mixture serves as the hydrogen donor, and methanol is an effective solvent for both the substrate and catalyst.

    • To a round-bottom flask, add the α-amino ketone HCl salt (1.0 g, 3.4 mmol), methanol (10 mL), and the Ru catalyst (e.g., 2.7 mg, 0.13 mol%).[1]

    • Add the formic acid/triethylamine azeotrope (5:2 ratio, 1 mL).[1]

  • Catalytic Reduction:

    • Causality: Heating accelerates the reaction rate. The low catalyst loading (0.13 mol%) highlights the high efficiency of the system.

    • Heat the reaction mixture to 60°C (oil bath) and stir for 18-20 hours.[1]

  • Reaction Monitoring & Workup:

    • Causality: HPLC monitoring ensures the reaction goes to completion. Filtration through Celite removes the catalyst, and the ammonia workup neutralizes the reaction mixture and aids in product isolation.

    • Monitor the conversion of the starting material to >99% by HPLC.[1]

    • Cool the reaction to room temperature. Filter the mixture through a pad of Celite® and wash the pad with methanol.

    • To the filtrate, add aqueous ammonia (2.0 mL) and water (5 mL).[1]

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Causality: Final purification and analysis confirm the successful synthesis of the target chiral amino alcohol with high purity.

    • Purify the crude solid by passing it through a short silica plug or by recrystallization if necessary.

    • Characterize the final product by ¹H NMR and Mass Spectrometry.

    • Determine the enantiomeric ratio by chiral SFC or HPLC, which should exceed 99.9:0.1 for this procedure.[1]

The Role of Green Solvents

Replacing conventional VOCs is a cornerstone of green chemistry.[13] Deep Eutectic Solvents (DESs) are emerging as highly promising alternatives.[14]

  • What are DESs? DESs are mixtures of a hydrogen bond acceptor (HBA), typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor (HBD), such as urea, glycerol, or a sugar.[14] They are cheap, often biodegradable, non-volatile, and easy to prepare.[15]

  • Application in Biocatalysis: DESs have shown remarkable potential in biocatalysis. They can increase the solubility of non-polar substrates in aqueous media, and in some cases, enhance enzyme stability and even stereoselectivity.[16] For instance, a reaction could be run in a 10% v/v DES/buffer mixture to improve substrate solubility and enzyme performance.[17]

Data Summary: Comparison of Green vs. Conventional Solvents
SolventTypeKey Green MetricsTypical Application
Toluene Conventional (VOC)Petrochemical source, hazardous, volatile.Organic synthesis, extractions.
Methanol Conventional (VOC)Toxic, volatile, flammable.ATH reactions, general solvent.
Water GreenNon-toxic, abundant, non-flammable.Biocatalysis, some catalytic reactions.
Choline Chloride:Glycerol (1:2) Green (DES)Biodegradable, low volatility, renewable source.Co-solvent in biocatalysis.[15]
2-Methyltetrahydrofuran (2-MeTHF) Green (Bio-derived)Derived from biomass, lower toxicity than THF.Pharmaceutical synthesis.[18]

Conclusion

The transition to green chemistry in the synthesis of chiral amino alcohols is not a compromise on efficiency but an enhancement of it. Biocatalysis offers unparalleled stereoselectivity under benign aqueous conditions, while asymmetric transfer hydrogenation provides a safe, scalable, and highly efficient alternative to traditional reductions.[1][7] By integrating these powerful catalytic strategies with the use of green solvents like deep eutectic solvents, researchers and drug development professionals can design synthetic routes that are not only scientifically elegant but also safer, more sustainable, and economically viable.

References

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  • Boddhula, R., et al. (2022). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega. Available at: [Link]

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  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Ager, D. J. (1995). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

  • Fossey-Jouenne, A., et al. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. JoVE. Available at: [Link]

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  • Strieth-Kalthoff, F., et al. (2019). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Chemical Science. Available at: [Link]

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Sources

Navigating the Labyrinth: A Guide to Developing Novel Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: February 2026

The development of therapeutics for central nervous system (CNS) disorders represents one of the most formidable challenges in modern medicine. The intricate complexity of the brain, shielded by the formidable blood-brain barrier (BBB), coupled with the nuanced and often subjective nature of CNS pathologies, has led to historically high attrition rates for promising drug candidates.[1][2] However, a confluence of technological advancements, a deeper understanding of disease biology, and innovative therapeutic modalities are now paving the way for tangible progress in this critical field.[3] This guide provides an in-depth exploration of the key applications, protocols, and strategic considerations for researchers, scientists, and drug development professionals dedicated to pioneering the next generation of CNS agents.

Section 1: The CNS Drug Development Landscape: Challenges and Strategic Imperatives

Developing drugs for the CNS is an undertaking fraught with unique obstacles. The blood-brain barrier, a highly selective gatekeeper, prevents over 98% of small-molecule drugs and virtually all large-molecule therapeutics from reaching their intended targets within the brain.[3] Furthermore, many CNS disorders, such as Alzheimer's disease and multiple sclerosis, are multifactorial, exhibiting significant heterogeneity among patients, which complicates the development of broadly effective treatments and the design of clinical trials.[3]

Despite these hurdles, the urgent need for effective treatments for a wide range of debilitating neurological and psychiatric conditions, from neurodegenerative diseases to mood disorders, continues to drive innovation.[2][4] The global market for CNS therapeutics is projected to experience substantial growth, fueled by the emergence of novel therapeutic approaches including advanced biologics, engineered platforms, and next-generation small molecules.[3]

A successful CNS drug development program hinges on a multi-faceted strategy that addresses the core challenges head-on. This involves a rigorous approach to target identification and validation, the use of predictive preclinical models, the strategic implementation of biomarkers, and the design of robust and patient-centric clinical trials.

Section 2: Target Identification and Validation in the Genomic Era

The advent of genomics, proteomics, and other "omics" technologies has revolutionized the identification of novel therapeutic targets for CNS disorders.[5] This has shifted the paradigm from serendipitous discoveries to a more rational, mechanism-based approach to drug design.

Emerging Classes of CNS Drug Targets

While traditional targets such as neurotransmitter receptors and enzymes remain relevant, the focus is expanding to include a broader array of molecular pathways implicated in CNS pathophysiology.

Target ClassExamplesRationale for CNS Disorders
Protein Misfolding and Aggregation Amyloid-beta, Tau, Alpha-synucleinPathological hallmarks of many neurodegenerative diseases like Alzheimer's and Parkinson's.[6]
Neuroinflammation Microglia, Astrocytes, Cytokines (e.g., TNF-α)Growing evidence suggests a critical role of chronic inflammation in the progression of various CNS disorders.
Synaptic Plasticity Modulators CREB, BDNF signaling pathwaysEnhancing synaptic function and neuronal resilience is a promising strategy for cognitive and mood disorders.[7]
Ion Channels Voltage-gated sodium and calcium channelsDysregulation of ion channel function is implicated in epilepsy, pain, and psychiatric disorders.
Epigenetic Modifiers Histone deacetylases (HDACs)Altering gene expression patterns to correct aberrant neuronal function.
Sigma-1 Receptors These receptors are involved in a wide range of cellular functions and are being explored as targets for neurodegenerative and psychiatric conditions.[4]
Visualizing a Key Signaling Pathway: The CREB Pathway in Synaptic Plasticity

The cAMP response element-binding protein (CREB) is a critical transcription factor involved in learning, memory, and neuronal survival.[7] Its activation is a key downstream event for multiple signaling cascades initiated by growth factors and neurotransmitters.

CREB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB phosphorylates Gene_Expression Gene_Expression CREB->Gene_Expression promotes

Caption: The CREB signaling pathway, a key regulator of synaptic plasticity and a potential therapeutic target.

Section 3: Preclinical Development: Bridging the Gap from Bench to Bedside

A robust preclinical development program is essential for de-risking CNS drug candidates before they enter costly clinical trials. This phase relies heavily on a combination of sophisticated in vitro and in vivo models that can predict human responses with greater accuracy.

In Vitro Models for High-Throughput Screening and Mechanistic Studies

In vitro models are indispensable for the initial stages of drug discovery, including lead identification and optimization.[8] They offer a cost-effective and high-throughput means of screening large compound libraries and elucidating mechanisms of action.[9]

3.1.1 Blood-Brain Barrier Models

Overcoming the BBB is a primary challenge, and in vitro models are crucial for assessing the permeability of drug candidates.[10]

Model TypeDescriptionAdvantagesDisadvantages
Monolayer Cell Culture Immortalized brain endothelial cell lines (e.g., bEnd.3, hCMEC/D3) grown on a semi-permeable membrane.[9]High-throughput, cost-effective, reproducible.[9][10]Leaky barrier properties, lack of other cell types.
Co-culture Models Endothelial cells are co-cultured with other components of the neurovascular unit, such as astrocytes and pericytes.More physiologically relevant barrier properties, including higher transendothelial electrical resistance (TEER).More complex to establish and maintain.
3D and Microfluidic Models "Organs-on-a-chip" that recapitulate the 3D architecture and shear stress of the BBB.[11]Closely mimic in vivo conditions, allow for dynamic studies.[11]Lower throughput, technically demanding.

Protocol: Assessing Drug Permeability using a 2D Co-culture BBB Model

This protocol outlines the general steps for evaluating the permeability of a test compound across a co-culture model of the BBB.

Materials:

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3)

  • Human astrocytes

  • Endothelial cell growth medium

  • Astrocyte growth medium

  • Test compound

  • Lucifer yellow (paracellular marker)

  • Analytical instrumentation for compound quantification (e.g., LC-MS/MS)

Procedure:

  • Astrocyte Seeding: Seed human astrocytes on the bottom of the 24-well plate and culture until confluent.

  • Endothelial Cell Seeding: Seed hCMEC/D3 cells on the apical side of the Transwell® inserts and culture until a confluent monolayer is formed.

  • Co-culture Establishment: Place the Transwell® inserts containing the endothelial cells into the wells with the astrocytes. Allow the co-culture to stabilize for 48-72 hours.

  • Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the endothelial monolayer. A high TEER value is indicative of a tight barrier.

  • Permeability Assay:

    • Replace the medium in the apical chamber with fresh medium containing the test compound and Lucifer yellow.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Quantify the concentration of the test compound in the basolateral samples using an appropriate analytical method.

    • Measure the fluorescence of Lucifer yellow to assess the integrity of the paracellular pathway.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the test compound. A low Papp value for Lucifer yellow confirms the integrity of the barrier during the experiment.

3.1.2 Phenotypic Screening with Neuronal Cell-Based Assays

Phenotypic screening, which focuses on the desired cellular outcome rather than a specific molecular target, is gaining traction in CNS drug discovery.[12] This approach is particularly well-suited for complex diseases with poorly understood etiologies.

  • High-Content Imaging: Automated microscopy and image analysis to quantify multiple cellular parameters (e.g., neurite outgrowth, synaptic protein expression, cell viability) in response to compound treatment.

  • Microelectrode Array (MEA) Assays: Assess the electrophysiological activity of neuronal networks in culture, providing insights into synaptic function and network excitability.[13]

In Vivo Models for Efficacy and Safety Assessment

In vivo models are critical for evaluating the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) properties of CNS drug candidates in a whole-organism context.[14]

3.2.1 Commonly Used Animal Models for CNS Disorders

The choice of animal model is crucial and should be carefully considered based on the specific disease and therapeutic hypothesis.[15]

CNS DisorderAnimal ModelKey Features and Readouts
Alzheimer's Disease Transgenic mice (e.g., 5xFAD, APP/PS1)[16]Amyloid plaques, tau pathology, cognitive deficits (e.g., Morris water maze).[15]
Parkinson's Disease Neurotoxin-induced models (e.g., 6-OHDA, MPTP)[15][16]Dopaminergic neuron loss, motor impairments (e.g., rotarod test).[15]
Depression Chronic unpredictable mild stress (CUMS), learned helplessness[16]Anhedonia-like behavior (sucrose preference test), behavioral despair (forced swim test).[15]
Anxiety Elevated plus maze, open field test[15]Exploratory behavior, risk assessment.
Epilepsy Kindling models, genetic modelsSeizure frequency and severity, electroencephalography (EEG) recordings.

Protocol: Evaluation of an Anti-depressant Candidate in the Chronic Unpredictable Mild Stress (CUMS) Model in Rats

This protocol provides a framework for assessing the efficacy of a potential antidepressant using the CUMS model.

Materials:

  • Male Sprague-Dawley rats

  • A variety of mild stressors (e.g., wet bedding, cage tilt, social isolation, light/dark cycle reversal)

  • Test compound and vehicle

  • Sucrose solution (1%) and water

  • Forced swim test apparatus

Procedure:

  • Induction of CUMS: Expose the rats to a variable sequence of mild stressors daily for 4-6 weeks. A control group is not exposed to the stressors.

  • Behavioral Assessment (Baseline): Before drug administration, assess anhedonia-like behavior using the sucrose preference test.

  • Drug Administration: Administer the test compound or vehicle to the CUMS-exposed rats daily for 2-3 weeks.

  • Behavioral Assessment (Post-treatment):

    • Repeat the sucrose preference test to assess the reversal of anhedonia.

    • Conduct the forced swim test to measure behavioral despair (immobility time).

  • Data Analysis: Compare the behavioral outcomes of the treated group with the CUMS-vehicle group and the non-stressed control group. A significant increase in sucrose preference and a decrease in immobility time in the treated group are indicative of antidepressant-like effects.

Section 4: The Critical Role of Biomarkers in CNS Drug Development

Biomarkers are objectively measured characteristics that can be used as indicators of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention.[17] In CNS drug development, biomarkers are transformative tools that can enhance decision-making at every stage.[17][18]

Classification and Application of CNS Biomarkers
Biomarker TypeDescriptionApplication in CNS Drug Development
Target Engagement Measures the interaction of a drug with its intended molecular target.To confirm that the drug is reaching its target in the CNS and to guide dose selection.[19]
Pharmacodynamic (PD) Indicates a downstream biological effect of the drug's action.To provide early evidence of the drug's biological activity.[18]
Prognostic Predicts the future course of the disease in an individual.To enrich clinical trial populations with patients who are most likely to progress.[18]
Predictive Identifies individuals who are more likely to respond to a particular treatment.To enable personalized medicine approaches.
Efficacy A surrogate endpoint that is expected to predict clinical benefit.To potentially accelerate drug approval.
Key Biomarker Modalities in CNS Research
  • Neuroimaging: Techniques like PET and MRI can visualize and quantify brain structure, function, and molecular pathology (e.g., amyloid plaques).[18][20]

  • Cerebrospinal Fluid (CSF) Analysis: CSF provides a window into the biochemical environment of the CNS, allowing for the measurement of proteins (e.g., Aβ42, tau), neurotransmitters, and inflammatory markers.[18]

  • Blood-based Biomarkers: The discovery of biomarkers in blood that reflect CNS pathology (e.g., neurofilament light chain) is a major advancement due to the less invasive nature of collection.[17][21]

Visualizing the Drug Development Workflow with Integrated Biomarkers

CNS_Drug_Development_Workflow cluster_biomarkers Biomarker Applications Target_ID Target Identification & Validation Lead_Opt Lead Optimization Target_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Phase_I Phase I Clinical Trial Preclinical->Phase_I Phase_II Phase II Clinical Trial Phase_I->Phase_II Phase_III Phase III Clinical Trial Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval BM_Target Target Engagement Biomarkers BM_Target->Phase_I BM_PD Pharmacodynamic Biomarkers BM_PD->Phase_I BM_PD->Phase_II BM_Patient Patient Stratification Biomarkers BM_Patient->Phase_II BM_Patient->Phase_III BM_Efficacy Efficacy Biomarkers BM_Efficacy->Phase_III

Caption: Integration of biomarkers throughout the CNS drug development pipeline to improve decision-making.

Section 5: Clinical Development: Designing Trials for Success

The clinical development of CNS agents is notoriously challenging, with high failure rates in late-stage trials.[1] Careful trial design and execution are paramount to demonstrating safety and efficacy.[22]

Key Considerations for CNS Clinical Trial Design
  • Patient-Centricity: CNS disorders can significantly impact a patient's cognitive and physical abilities.[23] Trial designs should minimize patient burden and incorporate patient-reported outcomes.[24]

  • Endpoint Selection: The choice of primary and secondary endpoints is critical. This may include cognitive assessments, functional scales, and biomarker changes.

  • Managing Placebo Response: The placebo effect can be particularly pronounced in CNS trials, especially for subjective endpoints.[24] Strategies to mitigate this include centralized rating and patient training.

  • Rare Diseases: Clinical trials for rare CNS disorders face unique challenges, including small and geographically dispersed patient populations.[25] Innovative trial designs, such as the use of natural history data and external controls, may be necessary.[25]

The Evolving Regulatory Landscape

Regulatory agencies like the FDA and EMA are increasingly open to innovative approaches in CNS drug development, particularly for diseases with high unmet medical need. This includes the use of surrogate endpoints, adaptive trial designs, and real-world evidence.

Section 6: The Future of CNS Drug Development

The field of CNS drug development is at an exciting inflection point. Several groundbreaking therapeutic modalities are poised to make a significant impact.

  • Gene Therapy: Directly addresses the underlying genetic cause of certain CNS disorders.[26]

  • RNA-based Therapeutics: Antisense oligonucleotides (ASOs) and other RNA-targeting therapies can modulate the expression of disease-causing genes.[26]

  • Targeted Protein Degraders: Technologies like PROTACs offer the potential to target previously "undruggable" proteins.[3]

  • Advanced Drug Delivery Systems: Nanoparticles, exosomes, and other innovative delivery technologies are being developed to overcome the BBB.[27]

The convergence of these novel therapeutic approaches with a deeper understanding of CNS biology, powered by advanced preclinical models and a sophisticated biomarker toolkit, offers unprecedented hope for patients suffering from these devastating disorders. The path forward will require continued collaboration, innovation, and a steadfast commitment to scientific rigor.

References

  • The future of CNS drug development: signs of real progress. (2025, July 21). Pharma Manufacturing. Retrieved from [Link]

  • Lin, H., Huang, Y., & Chen, G. (2021). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Current pharmaceutical design, 27(36), 3899–3914. Retrieved from [Link]

  • Various Authors. (2021). Novel Therapeutic Target and Drug Discovery for Neurological Diseases. Frontiers in Pharmacology. Retrieved from [Link]

  • Jain, A., & Singh, S. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. Retrieved from [Link]

  • Precision for Medicine. (2023, March 9). Advancing Use of Biomarkers in CNS Drug Discovery and Development. Retrieved from [Link]

  • Cognitive Research Corporation. CNS Trial Design Services. Retrieved from [Link]

  • Mocayar Marón, F. J., et al. (2020). Novel therapeutic approaches to target neurodegeneration. The FEBS journal, 287(6), 1016–1043. Retrieved from [Link]

  • Shariq, M., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 15(3), 856. Retrieved from [Link]

  • Suhara, T., et al. (2017). Strategies for Utilizing Neuroimaging Biomarkers in CNS Drug Discovery and Development: CINP/JSNP Working Group Report. International journal of neuropsychopharmacology, 20(4), 285–294. Retrieved from [Link]

  • Medicilon. CNS Pharmacology Models. Retrieved from [Link]

  • TFS HealthScience. (2025, July 16). Rare Neurological Disease Trials: Smarter Design with Natural History, External Controls, and Real-World Evidence. Retrieved from [Link]

  • Sapient Bio. Blood Based CNS Biomarkers | Thinking Outside the Brain. Retrieved from [Link]

  • NeuroProof. In vitro Disease Models for Screening Services. Retrieved from [Link]

  • Cioffi, C. L. (Ed.). (2021). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. Retrieved from [Link]

  • Cambridge Healthtech Institute. CNS and Neurodegenerative Targets. Retrieved from [Link]

  • Simbec-Orion. (2024, November 26). Challenges and Opportunities in CNS Drug Development. Retrieved from [Link]

  • MD Biosciences. (2024, March 27). Biomarker Detection for CNS Conditions. Retrieved from [Link]

  • Shackleford, D., et al. (2021). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceutics, 13(8), 1279. Retrieved from [Link]

  • Pihl, M., et al. (2023). Imaging Biomarkers for Central Nervous System Drug Development and Future Clinical Utility: Lessons from Neurodegenerative Disorders. Journal of Nuclear Medicine, 64(1), 1-8. Retrieved from [Link]

  • O'Donnell, J. M., & Zhang, H. T. (2004). Drug Discovery for Disorders of the Central Nervous System. NeuroRx, 1(4), 481–482. Retrieved from [Link]

  • Various Authors. (2020). In Vitro Models of CNS Barriers. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. In Vivo Pharmacology Studies. Retrieved from [Link]

  • Harshita. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research. Retrieved from [Link]

  • IQVIA Biotech. CNS Clinical Trials. Retrieved from [Link]

  • NeuroProof. Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Medidata. (2025, May 29). CNS Clinical Trials 101: Everything You Need to Know. Retrieved from [Link]

  • ICON plc. Central Nervous System - CNS Drug Development. Retrieved from [Link]

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Application Note: Leveraging 2-(2-Amino-6-fluorophenyl)ethanol for the Rapid Generation of Privileged Heterocyclic Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. "Privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — offer a strategic advantage in the design of compound libraries.[1][2] This application note details the utility of 2-(2-amino-6-fluorophenyl)ethanol, a versatile bifunctional building block, for the synthesis of diverse compound libraries. We present its reactivity profile, strategic applications in library design, and detailed, field-proven protocols for generating libraries based on N-acylation and the construction of high-value tetrahydroquinoline and benzoxazine heterocyclic cores. The inherent functionalities of this scaffold—a nucleophilic primary amine, a reactive primary alcohol, and an electronically significant fluorine substituent—provide a robust platform for creating structurally diverse molecules suitable for high-throughput screening and hit-to-lead campaigns.

Introduction: The Strategic Value of the Scaffold

This compound is a uniquely valuable starting material for combinatorial chemistry. Its structure contains three key features that chemists can exploit to generate vast and diverse libraries of compounds:

  • A Primary Arylamine: The aniline moiety is a versatile nucleophile, readily participating in reactions such as N-acylation, N-alkylation, sulfonylation, and reductive amination.[3]

  • A Primary Alcohol: The ethanol sidechain provides a second, orthogonal reactive handle for esterification, etherification, and oxidation reactions.

  • An Ortho-Fluorine Substituent: The fluorine atom exerts a powerful influence on the molecule's properties. It increases metabolic stability, enhances membrane permeability, and can favorably modulate pKa and binding interactions of the adjacent amino group through its electron-withdrawing effects.[4] This "fluorine editing" has become a cornerstone of modern medicinal chemistry for optimizing drug candidates.[4]

The 1,4-relationship between the amino and hydroxyl groups is particularly advantageous, enabling intramolecular cyclization reactions to form rigid, three-dimensional heterocyclic systems like tetrahydroquinolines and benzoxazines, which are prominent scaffolds in many FDA-approved drugs.[5]

Physicochemical Properties & Reactivity Profile

A thorough understanding of the starting material's properties is critical for predictable and successful library synthesis.

PropertyValueSource
Molecular Formula C₈H₁₀FNO[6]
Molecular Weight 155.17 g/mol [6][7]
Appearance Off-white to light yellow solidGeneric observation
CAS Number 3225-74-9[6][7]
Storage Store in a cool, dry, well-sealed container, protected from light.[6][7]

Reactivity Insights:

The nucleophilicity of the aniline nitrogen is slightly attenuated by the ortho-fluorine's inductive effect, yet it remains sufficiently reactive for a broad range of standard transformations. This modulation can be beneficial, preventing overly rapid or uncontrolled reactions. The primary alcohol behaves predictably, allowing for selective functionalization under conditions that do not affect the less reactive aniline. Crucially, this bifunctionality allows for either sequential derivatization to build linear analogs or concerted cyclization to build complex heterocyclic cores.

Strategic Application in Library Design

The true power of this compound lies in its capacity to serve as a central hub for generating multiple, distinct libraries from a single, readily available starting material. This "hub-and-spoke" strategy maximizes synthetic efficiency and the diversity of the final compound collection.

Figure 1: Hub-and-spoke strategy for library generation.

This approach enables the creation of several focused libraries:

  • Library A (Amide Diversity): Parallel N-acylation with a diverse set of carboxylic acids or acyl chlorides explores the chemical space around the amino group.

  • Library B (Ether Diversity): O-alkylation or O-arylation introduces variety at the alcohol position.

  • Library C (Tetrahydroquinoline Core): A multi-step sequence involving reaction with aldehydes or ketones followed by cyclization yields a rigid, bicyclic scaffold.[8][9][10]

  • Library D (Benzoxazine Core): Condensation with various aldehydes provides direct access to the valuable benzoxazine heterocyclic system.[11][12][13]

Experimental Protocols

The following protocols are designed for execution in parallel synthesis formats (e.g., 96-well plates) but can be readily adapted for single-reaction or larger-scale synthesis.

Protocol 4.1: Parallel N-Acylation for Amide Library Synthesis

Objective: To synthesize a diverse library of amides by reacting this compound with a panel of commercially available acyl chlorides.

Workflow Diagram:

Acylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & QC A Dispense Scaffold Solution (to 96-well plate) B Dispense Base Solution (Pyridine in DCM) A->B C Add Acyl Chloride Library (1 per well) D Seal and Shake (Room Temp, 16h) C->D E Quench with aq. HCl D->E F Liquid-Liquid Extraction E->F G Evaporate & Reconstitute F->G H LC-MS Analysis (Purity & Identity) G->H

Figure 2: Workflow for parallel N-acylation.

Materials & Reagents:

ReagentGradeSupplier
This compound≥97%e.g., ChemScene[6]
Dichloromethane (DCM), anhydrousACS GradeStandard Supplier
Pyridine, anhydrousACS GradeStandard Supplier
Acyl Chloride Library (in solution)≥95%e.g., Enamine
Hydrochloric Acid (1M aq.)ACS GradeStandard Supplier
96-well reaction block with sealing matN/AStandard Supplier

Procedure:

  • Preparation: In each well of a 96-well reaction block, add 200 µL of a 0.2 M solution of this compound in anhydrous DCM.

  • Base Addition: To each well, add 50 µL of a 1.0 M solution of pyridine in anhydrous DCM.

  • Reagent Addition: Add 220 µL of a 0.2 M solution of a unique acyl chloride in anhydrous DCM to each corresponding well (1.1 equivalents).

  • Reaction: Seal the reaction block securely with a chemically resistant sealing mat. Place the block on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Work-up (Quench): Unseal the block in a fume hood and add 200 µL of 1M HCl (aq.) to each well to quench the reaction and neutralize excess pyridine.

  • Work-up (Extraction): Add 400 µL of DCM to each well. Seal and shake vigorously for 5 minutes. Allow the layers to separate. Carefully remove the bottom organic layer and transfer to a clean 96-well collection plate.

  • Isolation: Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen.

  • QC & Storage: Reconstitute the dried product in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. Perform LC-MS analysis on a representative selection of wells to confirm product formation and estimate purity. Store the library plate at -20°C.

Self-Validation: The LC-MS analysis serves as the primary validation. The expected mass of the product should be observed, and purity should typically be >85% for screening purposes.[14]

Protocol 4.2: Synthesis of a Tetrahydroquinoline Core Library

Objective: To synthesize a library of 4-hydroxy-tetrahydroquinolines via a one-pot, two-step reaction involving condensation with an aldehyde followed by acid-catalyzed intramolecular cyclization. This is a variation of the Friedländer annulation.

Materials & Reagents:

ReagentGradeSupplier
This compound≥97%e.g., ChemScene[6]
Aldehyde Library (diverse)≥95%Standard Supplier
Ethanol (200 proof)ACS GradeStandard Supplier
Hydrochloric Acid (conc.)ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (aq.)ACS GradeStandard Supplier
Ethyl AcetateACS GradeStandard Supplier

Procedure:

  • Reaction Setup: In a parallel synthesis reactor tube, combine this compound (1 mmol, 155 mg), a selected aldehyde (1.1 mmol), and ethanol (5 mL).

  • Initial Condensation (Imine Formation): Stir the mixture at room temperature for 1 hour. An imine intermediate is expected to form.

  • Cyclization: Add 3-4 drops of concentrated hydrochloric acid to the mixture. Heat the reaction to reflux (approx. 80°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS. The reaction involves intramolecular hydroarylation of the imine.

  • Work-up (Neutralization): Cool the reaction to room temperature. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous phase is ~8.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & QC: The crude product can be purified by column chromatography on silica gel if required. Confirm the structure of representative library members by ¹H NMR and HRMS.

Causality: The initial condensation forms an imine. The acid catalyst then protonates the imine, activating it for intramolecular electrophilic attack by the electron-rich aromatic ring, leading to the formation of the tetrahydroquinoline core.[9][15]

Conclusion

This compound stands out as a highly effective and versatile scaffold for the construction of diverse and medicinally relevant compound libraries. Its dual reactivity, coupled with the strategic placement of a fluorine atom, allows for the efficient synthesis of both simple amide derivatives and complex heterocyclic cores such as tetrahydroquinolines and benzoxazines. The protocols provided herein are robust, scalable, and amenable to parallel synthesis formats, enabling researchers to rapidly generate high-quality compound collections for screening and subsequent drug discovery programs.

References

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available from: [Link]

  • Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers (Basel), 12(3), 717. Available from: [Link]

  • Wang, F., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53586. Available from: [Link]

  • ResearchGate. Synthesis of benzoxazine derivatives and their polymers. Available from: [Link]

  • Davis, P. W., et al. (1998). Solid-phase synthesis of a library of functionalized aminodiol scaffolds. Biotechnology and Bioengineering, 61(3), 143-54. Available from: [Link]

  • Kiskan, B., et al. (2025). Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. Macromolecular Chemistry and Physics. Available from: [Link]

  • Google Patents. CN115160151A - Preparation method of N-alkyl-2-fluoroaniline.
  • Park, D. Y., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(20), 12486-12495. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available from: [Link]

  • Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. Available from: [Link]

  • Warsitz, M., et al. (2020). Two-Step Procedure for the Synthesis of 1,2,3,4-Tetrahydro-quinolines. European Journal of Organic Chemistry, 2020(45), 6997-7014. Available from: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. Available from: [Link]

  • Ohashi, S., & Ishida, H. (2017). Various Synthetic Methods of Benzoxazine Monomers. In Advanced and Emerging Polybenzoxazine Science and Technology. Elsevier. Available from: [Link]

  • Johnson, C., et al. (2025). Automated Flow Synthesis of Combinatorial Protein-Length Polyamide Libraries. ChemRxiv. Available from: [Link]

  • Majumdar, K. C., & Chattopadhyay, B. (2008). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 12(10), 803-826. Available from: [Link]

  • Głowacka, J., et al. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 19(2), 180. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Products. Opinion on 2-amino-6-chloro-4-nitrophenol. Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of novel tetrahydroquinoline derivatives from α,α′-bis(substituted-benzylidene)cycloalkanones. Available from: [Link]

  • Wang, J., et al. (2023). DNA-compatible combinatorial synthesis of functionalized 2-thiobenzazole scaffolds. Chemical Communications, 59(8), 982-985. Available from: [Link]

  • University of Dundee. Amino Alcohols as Potential Antibiotic and Antifungal Leads. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a blend of theoretical knowledge and practical insight. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions for the synthesis of 2-(2-Amino-6-fluorophenyl)ethanol, a key intermediate in pharmaceutical development.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Issue 1: Incomplete Reduction of the Nitro Group

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows the presence of a significant amount of the starting material, 2-(2-fluoro-6-nitrophenyl)ethanol.

Cause: The reduction of the nitro group to an amine is a critical step, and its success is highly dependent on the choice of reducing agent and reaction conditions. Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro compound may be inadequate.

  • Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Pd/C) can become poisoned by impurities in the starting material or solvent.

  • Low Reaction Temperature: The reaction may not have reached the necessary activation energy for the reduction to proceed to completion.

  • Poor Mass Transfer: In heterogeneous reactions, inefficient stirring can limit the interaction between the substrate and the catalyst.

Solutions:

  • Optimize Reducing Agent Stoichiometry:

    • For metal-hydride reductions (e.g., with NaBH₄/NiCl₂), ensure a sufficient molar excess of the reducing agent. A typical starting point is 4-6 equivalents of NaBH₄.

    • For catalytic hydrogenations, ensure an adequate catalyst loading (e.g., 5-10 mol% of Pd/C).

  • Ensure Catalyst Activity:

    • Use fresh, high-quality catalyst.

    • Pre-treat the reaction mixture with activated carbon to remove potential catalyst poisons.

    • Ensure the solvent is anhydrous and deoxygenated, as water and oxygen can deactivate the catalyst.

  • Adjust Reaction Temperature:

    • While some reductions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can often drive the reaction to completion. Monitor the reaction closely to avoid side reactions.

  • Improve Mass Transfer:

    • Use vigorous mechanical stirring to ensure good contact between the substrate, reagent, and catalyst in heterogeneous mixtures.

Issue 2: Formation of Azoxy and Azo By-products

Symptom: The appearance of colored impurities in the reaction mixture and the presence of unexpected peaks in the LC-MS analysis, corresponding to the molecular weights of azoxy or azo compounds.

Cause: Partial reduction of the nitro group can lead to the formation of nitroso intermediates, which can then couple to form azoxy and azo by-products. This is particularly common when using certain reducing agents or under non-optimal pH conditions.

Solutions:

  • Choice of Reducing Agent:

    • Catalytic hydrogenation using H₂ gas and a palladium catalyst is often the cleanest method for reducing nitroarenes and minimizes the formation of these by-products.

    • If using metal hydrides, the combination of NaBH₄ with a transition metal salt like NiCl₂ or CoCl₂ is effective in promoting the complete reduction to the amine.

  • Control of pH:

    • Maintaining a neutral or slightly acidic pH can suppress the formation of coupling by-products. In some cases, the addition of a mild acid like acetic acid can be beneficial.

Experimental Protocol: Optimized Catalytic Hydrogenation

  • To a solution of 2-(2-fluoro-6-nitrophenyl)ethanol (1.0 eq) in methanol (10 mL/mmol), add 10% Pd/C (5 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Issue 3: Difficult Purification of the Final Product

Symptom: Co-elution of the desired product with impurities during column chromatography, or difficulty in crystallizing the final product.

Cause: The amino and hydroxyl groups in this compound make it a polar compound, which can lead to tailing on silica gel and make separation from polar impurities challenging. The presence of regioisomers or other closely related by-products can also complicate purification.

Solutions:

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing by deactivating the acidic sites on the silica gel.

    • Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized silica gel for reversed-phase chromatography if standard silica gel chromatography is ineffective.

  • Crystallization:

    • If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethyl acetate/hexane or dichloromethane/pentane.

  • Derivatization:

    • In some cases, it may be beneficial to protect the amine or alcohol as a less polar derivative (e.g., a Boc-carbamate or a silyl ether) to facilitate purification. The protecting group can then be removed in a subsequent step.

Data Presentation: Solvent Systems for Column Chromatography

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (Gradient)Low to MidGeneral purpose for moderately polar compounds.
Dichloromethane / Methanol (Gradient)Mid to HighFor more polar compounds.
Ethyl Acetate / Triethylamine (99:1)MidTo reduce tailing of basic compounds like amines on silica.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing the nitro group in 2-(2-fluoro-6-nitrophenyl)ethanol?

A1: Catalytic hydrogenation with H₂ gas over a palladium or platinum catalyst is generally considered the most efficient and clean method for this transformation. It often proceeds with high yield and minimal by-product formation. An alternative for laboratories not equipped for hydrogenation is the use of sodium borohydride in the presence of a nickel(II) chloride catalyst in a protic solvent like methanol.

Q2: How can I monitor the progress of the reduction reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexane) and visualize the spots under UV light. The product, being an amine, should have a different Rf value than the starting nitro compound. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product.

Q3: The final product appears to be unstable and darkens over time. How can I prevent this?

A3: Anilines, especially those with electron-donating groups, can be susceptible to air oxidation, which leads to the formation of colored impurities. To minimize degradation, it is recommended to store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer). If the product is to be used in a subsequent step, it is best to use it as fresh as possible.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and that all equipment is properly grounded to prevent static discharge.

  • Metal Hydrides: Sodium borohydride is a flammable solid and can react violently with water or acids to release hydrogen gas. Handle with care and in a dry environment.

  • Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Diagram 1: Troubleshooting Workflow for Incomplete Reduction

G start Incomplete Reduction Observed check_reagent Check Stoichiometry of Reducing Agent start->check_reagent increase_reagent Increase Equivalents of Reducing Agent check_reagent->increase_reagent Insufficient check_catalyst Evaluate Catalyst Activity check_reagent->check_catalyst Sufficient end Complete Reduction Achieved increase_reagent->end fresh_catalyst Use Fresh Catalyst / Pre-treat Mixture check_catalyst->fresh_catalyst Suspected Deactivation check_temp Assess Reaction Temperature check_catalyst->check_temp Active fresh_catalyst->end increase_temp Gently Increase Temperature check_temp->increase_temp Too Low check_stirring Evaluate Stirring Efficiency check_temp->check_stirring Optimal increase_temp->end increase_stirring Increase Stirring Rate check_stirring->increase_stirring Inefficient increase_stirring->end

Caption: A decision tree for troubleshooting incomplete nitro group reduction.

Diagram 2: Reaction Scheme for the Synthesis

G sub 2-(2-fluoro-6-nitrophenyl)ethanol prod This compound sub->prod Reduction reagents [H] reagents->sub

Caption: General reaction scheme for the reduction of the nitro starting material.

References

  • Blaser, H.-U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Yoo, B. W., & Choi, K. H. (2005). A Mild and Efficient Reduction of Nitroarenes with NaBH4/NiCl2·6H2O in Wet THF. Bulletin of the Korean Chemical Society, 26(12), 2013-2014. [Link]

Technical Support Center: Optimization of Reaction Conditions for 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(2-Amino-6-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal reaction outcomes.

Introduction to the Synthesis of this compound

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, typically involves a multi-step process. A common and logical synthetic pathway commences with a suitable commercially available precursor, such as 2-fluoro-6-nitrotoluene. The synthesis then proceeds through the introduction of the ethanol side-chain followed by the reduction of the nitro group to the desired amine.

This guide will primarily focus on the critical final step: the reduction of a precursor like 2-(2-fluoro-6-nitrophenyl)ethanol or a protected variant. However, we will also address potential challenges in the preceding steps that can impact the overall success of the synthesis.

Visualizing the Synthetic Workflow

To provide a clear overview, the following diagram illustrates a plausible synthetic pathway.

Synthetic_Workflow A 2-Fluoro-6-nitrotoluene B 2-Fluoro-6-nitrobenzaldehyde A->B Oxidation C 2-(2-Fluoro-6-nitrophenyl)ethanol B->C Grignard or similar C1 addition D This compound C->D Nitro Group Reduction

Caption: A potential synthetic route to this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on the critical nitro reduction step.

Problem 1: Incomplete Reduction of the Nitro Group

Symptom: Your reaction mixture shows the presence of starting material (the nitro compound) and potentially intermediate species like nitroso or hydroxylamine compounds upon analysis (e.g., TLC, LC-MS).

Potential Causes & Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst (e.g., Palladium on Carbon, Raney Nickel) may have lost its activity due to improper storage, handling, or poisoning.

    • Solution: Always use a fresh batch of catalyst from a reliable supplier. For catalytic hydrogenations, ensure the catalyst is handled under an inert atmosphere if it is pyrophoric (like Raney Nickel). The activity of some catalysts can be enhanced by pre-treatment; for instance, washing with a solvent to remove any adsorbed impurities.

  • Insufficient Hydrogen Pressure/Source:

    • Cause: For catalytic hydrogenations, the hydrogen pressure may be too low, or the hydrogen source (e.g., a balloon) may not be providing a sufficient and continuous supply. For transfer hydrogenations, the hydrogen donor (e.g., ammonium formate, hydrazine) may be depleted or of poor quality.

    • Solution: Increase the hydrogen pressure within the safe limits of your reaction vessel. For balloon hydrogenations, ensure a fresh, well-filled balloon is used and that the system is leak-proof. When using a hydrogen donor, ensure it is of high purity and used in the correct stoichiometric amount.[1]

  • Poor Solubility:

    • Cause: The nitro compound may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.

    • Solution: Select a solvent in which the starting material is highly soluble. Common solvents for nitro reductions include methanol, ethanol, ethyl acetate, and THF. A solvent mixture can also be employed to improve solubility. Gentle heating can also improve solubility but must be carefully controlled to avoid side reactions.

Problem 2: Dehalogenation (Loss of Fluorine)

Symptom: Your product analysis (e.g., NMR, Mass Spectrometry) reveals the presence of 2-(2-aminophenyl)ethanol, indicating the fluorine atom has been replaced by hydrogen.

Potential Causes & Solutions:

  • Aggressive Hydrogenation Conditions:

    • Cause: High hydrogen pressure, high temperature, and a highly active catalyst (especially Palladium-based catalysts) can promote hydrodehalogenation. The carbon-fluorine bond, while strong, can be susceptible to cleavage under certain reductive conditions.

    • Solution:

      • Catalyst Choice: Consider using a less aggressive catalyst. Platinum-based catalysts (e.g., PtO2) or nickel catalysts (e.g., Raney Nickel) can sometimes be more selective than palladium catalysts in preventing dehalogenation.[2]

      • Reaction Conditions: Reduce the hydrogen pressure and reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed.

      • Additives: The addition of a base (e.g., a small amount of a non-nucleophilic amine) can sometimes suppress dehalogenation by neutralizing any acidic byproducts that may promote the side reaction.

Problem 3: Formation of Side Products (Other than Dehalogenated Compound)

Symptom: Besides the desired product, you observe significant amounts of other impurities, such as azoxy, azo, or hydroxylamine compounds.

Potential Causes & Solutions:

  • Incomplete Reduction:

    • Cause: As mentioned in Problem 1, insufficient reducing agent or catalyst activity can lead to the accumulation of partially reduced intermediates.

    • Solution: Refer to the solutions for Problem 1. Ensure the reaction goes to completion by monitoring it over time.

  • Reaction with Solvent or Other Functional Groups:

    • Cause: The reactive intermediates of the nitro reduction could potentially react with the solvent or other functional groups on the molecule, especially if protecting groups are not used.

    • Solution: Choose an inert solvent. If side reactions with other functional groups are a concern, consider using protecting groups for the amino and hydroxyl functionalities in the preceding steps.

Frequently Asked Questions (FAQs)

Q1: What is the best method for reducing the nitro group in the presence of a fluorine atom?

A1: Catalytic hydrogenation is a common and effective method. However, to minimize the risk of dehalogenation, it is advisable to start with milder conditions. Using a catalyst like Platinum on carbon (Pt/C) or Raney Nickel at a moderate hydrogen pressure (e.g., 50 psi) and room temperature is a good starting point.[2] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate with a Pd/C catalyst can also be effective and is often milder than direct hydrogenation.

A2: A common route is to start from 2-fluoro-6-nitrotoluene. This can be oxidized to 2-fluoro-6-nitrobenzaldehyde. Subsequent reaction with a one-carbon nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide) followed by reduction of the resulting ketone, or direct formylation can lead to the desired ethanol side chain.

Q3: Do I need to protect the hydroxyl or the amino group during this synthesis?

A3: It depends on the specific reaction conditions of the subsequent steps in your overall synthetic scheme. For the nitro reduction itself, protection is generally not necessary. However, if you plan to perform other transformations on the molecule where the amino or hydroxyl group could interfere (e.g., reactions involving strong bases or electrophiles), then protecting them is crucial. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while silyl ethers (e.g., TBDMS) are often used for alcohols.[3][4][5]

Q4: What is the best way to purify the final product, this compound?

A4: Column chromatography on silica gel is a standard and effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. The polarity of the compound, with both an amino and a hydroxyl group, means it will likely require a relatively polar eluent.

Q5: How can I monitor the progress of the nitro reduction reaction?

A5: Thin-Layer Chromatography (TLC) is a quick and convenient method. Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to achieve good separation between the starting material (nitro compound) and the product (amino compound). The product, being more polar, will have a lower Rf value. Staining with a UV lamp and/or an appropriate stain (e.g., ninhydrin for the amine) will help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(2-Fluoro-6-nitrophenyl)ethanol

This protocol provides a starting point for the optimization of the nitro group reduction.

Materials:

  • 2-(2-Fluoro-6-nitrophenyl)ethanol

  • 10% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenator or a similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 2-(2-fluoro-6-nitrophenyl)ethanol (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add the catalyst (5-10 mol% of the substrate).

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen) for 5-10 minutes to remove oxygen.

  • Pressurize the vessel with hydrogen gas to the desired pressure (start with 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Optimization Parameters:

ParameterInitial ConditionOptimization Range
Catalyst 10% Pd/C5% Pt/C, Raney Nickel
Catalyst Loading 5 mol%2-10 mol%
Solvent MethanolEthanol, Ethyl Acetate, THF
Hydrogen Pressure 50 psi1 atm (balloon) - 100 psi
Temperature Room TemperatureRoom Temperature - 50 °C

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common issues in this synthesis.

Troubleshooting_Logic Start Reaction Issue Identified Incomplete Incomplete Reaction? Start->Incomplete Dehalogenation Dehalogenation? Incomplete->Dehalogenation No Catalyst Check Catalyst Activity Increase Loading Incomplete->Catalyst Yes SideProducts Other Side Products? Dehalogenation->SideProducts No MilderConditions Use Milder Conditions (Lower Temp/Pressure) Dehalogenation->MilderConditions Yes InertSolvent Use Inert Solvent SideProducts->InertSolvent Yes End Optimized Reaction SideProducts->End No H2 Increase H2 Pressure Check H2 Source Catalyst->H2 Solubility Improve Solubility (Solvent/Temp) H2->Solubility Solubility->End CatalystChange Change Catalyst (e.g., Pt/C, Ra-Ni) MilderConditions->CatalystChange Additives Consider Additives (e.g., base) CatalystChange->Additives Additives->End ProtectingGroups Consider Protecting Groups InertSolvent->ProtectingGroups ProtectingGroups->End

Caption: A decision tree for troubleshooting the synthesis.

References

  • Google Patents. (n.d.). CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene.
  • Zenkov, A. V., et al. (2021). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Google Patents. (n.d.). CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof.
  • Google Patents. (n.d.). US4937382A - Process for preparing 2-(o-aminophenyl)ethanol.
  • ResearchGate. (n.d.). Synthesis of 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol 3a. Retrieved from [Link]

  • Google Patents. (n.d.). US3148217A - Catalytic hydrogenation of halonitrobenzene compounds.
  • Google Patents. (n.d.). JPS5566545A - Catalytic hydrogenation of nitrobenzene.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanistic steps for nitroarene reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Nitroacetophenone. Retrieved from [Link]

  • PMC. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Best practices for reporting nanocatalytic performance: lessons learned from nitroarene reduction as a model reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(2-Amino-6-fluorophenyl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the purification of 2-(2-Amino-6-fluorophenyl)ethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the scientific rationale behind purification strategies to overcome common challenges in your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and related compounds.

Issue 1: Low or No Recovery After Flash Column Chromatography

Question: I'm performing a flash column chromatography purification of a derivative of this compound on silica gel, but I'm getting very low recovery of my product. What could be the cause and how can I fix it?

Potential Causes:

  • Compound Instability on Silica: The primary amine and alcohol functional groups can make these compounds slightly basic and polar. Silica gel is acidic and can lead to irreversible binding or degradation of the compound on the column.[1][2]

  • Poor Solubility in Loading Solvent: If the compound is not fully dissolved when loaded onto the column, it can precipitate at the top, leading to poor separation and recovery.[3][4]

  • Inappropriate Solvent System: The chosen eluent may be too non-polar, resulting in the compound remaining on the column, or too polar, causing it to elute with the solvent front along with impurities.[1]

  • Compound is Highly Polar: The combination of the amino and hydroxyl groups can make the compound highly polar, leading to strong interactions with the silica stationary phase.

Solutions and Scientific Rationale:

  • Assess Compound Stability: Before performing a large-scale column, spot a solution of your crude product on a TLC plate, let it sit for an hour, and then elute it. If you observe streaking or the appearance of new spots, your compound may be degrading on the silica.[1]

  • Deactivate the Silica Gel: To mitigate the acidity of the silica gel, you can use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%). This will neutralize the acidic sites on the silica and prevent the binding of your amine-containing compound.[2]

  • Consider an Alternative Stationary Phase: If your compound is particularly sensitive, consider using a different stationary phase like alumina (neutral or basic) or Florisil®, which are less acidic than silica.[1][5] For highly polar derivatives, reversed-phase (C18) chromatography might be a more suitable option.[3]

  • Optimize Loading Technique:

    • Liquid Loading: Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble but which is also a weak solvent for elution (e.g., dichloromethane).[4]

    • Dry Loading: If solubility is an issue, dissolve your compound in a volatile solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to get a dry powder. This powder can then be loaded onto the column. This technique prevents the use of strong solvents for loading that can disrupt the initial separation bands.[3]

  • Systematic Solvent Selection: Use TLC to determine the optimal solvent system. A good solvent system will give your desired compound an Rf value between 0.2 and 0.4. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or ethanol.

Issue 2: Oily Product After Recrystallization

Question: I'm trying to recrystallize this compound, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

Potential Causes:

  • Solution is Supersaturated: The solution is too concentrated, and the compound is coming out of solution above its melting point.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent for the compound, even at lower temperatures.

  • Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can lead to precipitation rather than crystallization.

Solutions and Scientific Rationale:

  • Re-heat and Add More Solvent: If the product oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to slightly decrease the saturation.[6]

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Rapid cooling promotes precipitation, while slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Once at room temperature, you can then move the flask to an ice bath to maximize recovery.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.

  • Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This "seed" provides a template for further crystal formation.

  • Solvent System Re-evaluation: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] You may need to screen other solvents or use a mixed solvent system. For example, dissolve the compound in a minimal amount of a good solvent (like ethanol) and then add a poor solvent (like water or hexanes) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for this compound and its derivatives?

A general workflow would be an initial workup, followed by either chromatography or recrystallization, depending on the nature of the impurities.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product A Crude Reaction Mixture B Liquid-Liquid Extraction (e.g., EtOAc/Water) A->B Isolate organic phase C Flash Column Chromatography B->C Complex mixture or oily product D Recrystallization B->D Crude solid E Purity Check (TLC/HPLC) C->E D->E F Pure Compound E->F Purity >95%

Caption: General purification workflow for this compound derivatives.

This workflow starts with a liquid-liquid extraction to remove water-soluble impurities. If the resulting crude product is a complex mixture or an oil, flash column chromatography is typically the best next step.[2] If you obtain a crude solid, recrystallization may be sufficient to achieve high purity.[6]

Q2: How do the fluorine and amino groups affect the choice of purification technique?

The fluorine atom increases the compound's polarity and can enhance its stability.[7] The amino group introduces basicity and the ability to form hydrogen bonds. The combination of these functional groups results in a polar molecule.

  • For Chromatography: This polarity means you will likely need a more polar mobile phase than for non-fluorinated, non-aminated analogues to elute the compound from a normal-phase silica column. A typical starting point for solvent systems would be a mixture of ethyl acetate and hexanes, or for more polar derivatives, dichloromethane and methanol.[3]

  • For Recrystallization: Polar solvents like ethanol, methanol, or isopropanol are good starting points for solvent screening.[8][9]

  • For Extraction: The basicity of the amino group allows for an acid-base extraction. You can wash your organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. You can then basify the aqueous layer and re-extract your product.

Q3: What are some recommended solvent systems for flash chromatography of these compounds?

The optimal solvent system should be determined empirically using TLC. However, here are some common starting points, listed in order of increasing polarity:

Solvent SystemPolarityNotes
Hexanes / Ethyl Acetate (EtOAc)Low-MedA standard choice for many organic compounds. Start with a low percentage of EtOAc and gradually increase.
Dichloromethane (DCM) / Methanol (MeOH)Med-HighA good system for more polar compounds. Start with 1-2% MeOH in DCM and increase as needed. Be aware DCM is a dense solvent.
Ethyl Acetate / Methanol (MeOH)HighFor very polar derivatives that do not move in less polar systems.

Always consider adding 0.1-1% triethylamine (TEA) to your mobile phase to prevent streaking and improve recovery of amines on silica gel.[2]

Q4: How can I assess the purity of my final product?

A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reverse-phase C18 column is typically used. Purity is often determined by the area percentage of the main peak.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives. It provides both purity information (from the chromatogram) and structural confirmation (from the mass spectrum).[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities if their signals are visible. ¹⁹F NMR is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atom.[11][12]

  • Melting Point: A sharp melting point range (1-2°C) is a good indicator of high purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.

Purity_Analysis cluster_0 Purity Assessment A Purified Compound B HPLC A->B C NMR (1H, 13C, 19F) A->C D GC-MS A->D E Melting Point A->E F Final Purity Report B->F C->F D->F E->F

Caption: Key techniques for purity assessment.

Experimental Protocols

Protocol 1: Flash Column Chromatography with a Basic Modifier

This protocol is designed for the purification of a moderately polar derivative of this compound that shows some streaking on a standard TLC plate.

  • Solvent System Selection:

    • Prepare several vials with a small amount of crude material dissolved in DCM.

    • Spot each on a TLC plate.

    • Elute the plates in different solvent systems (e.g., 9:1 Hexanes:EtOAc, 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc).

    • Identify the system that gives your product an Rf of ~0.3. Let's assume this is 7:3 Hexanes:EtOAc.

  • Column Packing:

    • Select an appropriate size column (for 1g of crude material, a 40g silica column is a good starting point).[2]

    • Prepare your eluent: For 1L of 7:3 Hexanes:EtOAc, use 700 mL of hexanes and 300 mL of ethyl acetate. Add 1 mL of triethylamine (0.1% v/v).

    • Pack the column using the wet slurry method with your prepared eluent.

  • Sample Loading:

    • Dissolve ~1g of your crude material in a minimal amount of DCM (e.g., 2-3 mL).

    • Carefully apply the sample to the top of the packed silica bed using a pipette.

    • Open the stopcock and allow the sample to enter the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (flash) and begin collecting fractions.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization using a Mixed Solvent System

This protocol is for purifying a solid sample of this compound.

  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a "good" solvent (e.g., ethanol) and warm to dissolve.

    • Add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

    • This confirms that an ethanol/water system is a viable option.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to just dissolve the solid.[13]

  • Induce Crystallization:

    • Remove the flask from the heat and add water dropwise while swirling until the solution becomes slightly cloudy.

    • Add a few drops of hot ethanol to make the solution clear again.

  • Cooling:

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio). This removes any soluble impurities adhering to the crystal surface.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

References

  • Guna, J. V., Bhadani, V. N., Purohit, H. D., & Purohit, D. M. (n.d.). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

  • WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.).
  • 2-(2-Amino-6-chlorophenyl)ethanol. (n.d.). Amerigo Scientific. [Link]

  • Scientific Committee on Consumer Products. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]

  • CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.).
  • Liu, F., & Pan, J. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]

  • JP2000026381A - Isolation of aminoalcohol. (n.d.).
  • Salwiczek, M., et al. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. PNAS. [Link]

  • Payne, A. D., et al. (2021). Synthesis and Crystal Engineering of Fluorinated Rubrenes. The Journal of Organic Chemistry. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • Flash Chromatography Basics. (n.d.). Sorbent Technologies, Inc. [Link]

  • Tips For Antibody Purification Troubleshooting. (2023, June 5). Biochain Incorporated. [Link]

  • Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. (2024, May 15). Tiei. [Link]

  • D'Auria, M., & Racioppi, R. (2022). Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. [Link]

  • Hernández-Rodríguez, M. A., et al. (2022). Crystal Structure, Supramolecular Organization, Hirshfeld Analysis, Interaction Energy, and Spectroscopy of Two Tris(4-aminophenyl)amine-Based Derivatives. MDPI. [Link]

  • Al-Zaqri, N., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (n.d.). Helda - University of Helsinki. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration. (n.d.).
  • Rull-Saurí, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. [Link]

  • Separation and Refining of Amino acids. (n.d.). Diaion. [Link]

  • Successful Flash Chromatography. (n.d.). King Group. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (n.d.). PharmaCores. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent. [Link]

  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. [Link]

  • CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. (n.d.).
  • Is it possible to extract amino acids from water using extraction?. (2023, September 15). ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Organic Syntheses. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. [Link]

  • Sereda, G. (2011). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). ReSource. [Link]

  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]

  • Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks. [Link]

  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. (2015, April 23). CSB and SJU Digital Commons. [Link]

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Technical Support Center: Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-6-fluorophenyl)ethanol. Drawing upon established principles of organic synthesis and practical laboratory experience, this guide aims to address common challenges and side-product formations encountered during this multi-step process.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically proceeds via the reduction of a suitable carbonyl precursor, most commonly 2-amino-6-fluorophenylacetic acid or its corresponding ester. This reduction is a critical step where the majority of side-products can arise. The choice of reducing agent and careful control of reaction conditions are paramount to achieving a high yield and purity of the desired product.

graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2-Amino-6-fluorophenylacetic Acid\n(or its ester)"]; Reagent [label="Reducing Agent\n(e.g., LiAlH4, BH3·THF)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Side_Product_1 [label="Unreacted Starting Material", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side_Product_2 [label="Dimerized Impurities", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Side_Product_3 [label="Cyclized By-product\n(e.g., Indoline derivative)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Product_4 [label="Defluorinated Product", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Reagent [label="Reduction"]; Reagent -> Product [label="Desired Reaction"]; Reagent -> Side_Product_1 [style=dashed]; Reagent -> Side_Product_2 [style=dashed]; Start -> Side_Product_3 [label="Intramolecular\nCyclization", style=dashed]; Product -> Side_Product_4 [label="Reductive\nDefluorination", style=dashed]; }

Caption: Generalized synthetic route and potential side-product pathways.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 2-amino-6-fluorophenylacetic acid or its methyl/ethyl ester. These compounds provide a direct route to the target molecule via reduction of the carboxylic acid or ester functionality.

Q2: Which reducing agents are suitable for this synthesis?

A2: Potent hydride-donating reagents are required. Lithium aluminum hydride (LiAlH₄) is a common choice for the reduction of both carboxylic acids and esters.[1] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective, particularly for the selective reduction of carboxylic acids in the presence of other functional groups.[2]

Q3: What are the primary challenges in this synthesis?

A3: The main challenges include preventing side reactions associated with the reactive amino group, avoiding reductive defluorination of the aromatic ring, and ensuring complete reduction of the starting material. Purification of the final product from polar side-products can also be challenging.

Q4: How can I monitor the progress of the reduction reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The disappearance of the starting material (the phenylacetic acid derivative) and the appearance of the more polar product (the ethanol derivative) can be visualized. Staining with ninhydrin can help identify amine-containing spots. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Yield 1. Inactive Reducing Agent: LiAlH₄ and borane complexes are moisture-sensitive.1. Ensure the use of freshly opened or properly stored reducing agents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are crucial.[3]
2. Insufficient Amount of Reducing Agent: The amino group of the starting material can react with the reducing agent, consuming some of it.2. Use a stoichiometric excess of the reducing agent to account for its reaction with the acidic proton of the amino group.
3. Low Reaction Temperature: The reduction may be sluggish at very low temperatures.3. While the initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the reaction rate, it may be necessary to allow the reaction to warm to room temperature or even gently reflux to drive it to completion.
Presence of Unreacted Starting Material 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting material is no longer visible.
2. Inefficient Quenching: Improper workup can lead to the reformation of starting material from intermediates.2. Follow a careful quenching procedure. For LiAlH₄ reductions, a common method is the sequential addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
Formation of a Major, Less Polar Side-Product 1. Dimerization: The amino group of one molecule could potentially react with the carbonyl group of another, leading to amide formation and subsequent reduction to a dimer.1. Use high dilution conditions to favor intramolecular reduction over intermolecular side reactions. Add the starting material slowly to the solution of the reducing agent.
Formation of a Non-polar, UV-active Impurity 1. Reductive Defluorination: The fluorine atom on the aromatic ring can be removed under certain reductive conditions, especially at elevated temperatures or with prolonged reaction times.1. Use the mildest possible reaction conditions (lower temperature, shorter reaction time) that still allow for complete reduction of the carbonyl group. Consider using a less harsh reducing agent if defluorination is a significant issue.
Presence of a Side-Product with a Similar Polarity to the Product 1. Intramolecular Cyclization: The amino group can potentially displace the hydroxyl group of the newly formed ethanol side chain, especially under acidic or basic workup conditions, to form a substituted indoline.1. Maintain a neutral or slightly basic pH during the workup and purification steps. Avoid prolonged exposure to strong acids or bases.

IV. Experimental Protocols

Protocol 1: General Procedure for the Reduction of 2-Amino-6-fluorophenylacetic Acid with LiAlH₄
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a stirred suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Addition of Starting Material: Dissolve 2-amino-6-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams used), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL).

  • Workup: Stir the resulting granular precipitate at room temperature for 30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).

Protocol 2: Analytical Method for Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.

V. Visualization of Side-Product Formation

Intramolecular Cyclization
graph "Cyclization_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protonation [label="Protonation of\n-OH group", shape=ellipse, fillcolor="#FFFFFF"]; Cyclization_Step [label="Intramolecular\nNucleophilic Attack\nby -NH2"]; Indoline [label="7-Fluoroindoline-1-ethanol\n(Cyclized By-product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Product -> Protonation [label="Acidic\nConditions"]; Protonation -> Cyclization_Step; Cyclization_Step -> Indoline; }

Caption: Plausible mechanism for intramolecular cyclization side-product formation.
Reductive Defluorination
graph "Defluorination_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harsh_Conditions [label="Excess Reducing Agent\nHigh Temperature\nProlonged Reaction", shape=ellipse, fillcolor="#FFFFFF"]; Defluorinated_Product [label="2-(2-Aminophenyl)ethanol\n(Defluorinated Side-product)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Product -> Harsh_Conditions [label="Reductive\nConditions"]; Harsh_Conditions -> Defluorinated_Product; }

Caption: Conditions leading to the formation of the defluorinated side-product.

VI. References

  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • Google Patents. (1973). PURIFICATION OF p-AMINOPHENOL. US3717680A. Available at:

  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

  • PubMed Central (PMC). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • PubMed. (2022). pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals. Available at: [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Available at: [Link]

  • ResearchGate. (2020). (PDF) Fluorinated phenylalanines: synthesis and pharmaceutical applications. Available at: [Link]

  • National Center for Biotechnology Information. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubChem. Available at: [Link]

  • Google Patents. (1984). Process for the purification of p-aminophenol. US4440954A. Available at:

  • Semantic Scholar. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • Google Patents. (2019). 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof. CN110627729B. Available at:

  • ChemRxiv. (2020). Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. Available at: [Link]

  • YouTube. (2016). Reduction of Amide to Amine with LiAlH4. Available at: [Link]

  • European Patent Office. (1981). Process for the purification of p-aminophenol. EP 0041837 B1. Available at: [Link]

  • Steven V. Ley Research Group. (n.d.). Fluorination Reactions. University of Cambridge. Available at: [Link]

  • Royal Society of Chemistry. (2020). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • SciHorizon. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Amino Ketones. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Available at: [Link]

  • ResearchGate. (n.d.). Intramolecular Cyclization Side Reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central (PMC). Available at: [Link]

  • Google Patents. (1995). Purification of p-aminophenol compositions and direct conversion to n-acetyl-p-aminophenol. EP0633874B1. Available at:

  • Academia.edu. (n.d.). Binary reducing agents containing dichloroindium hydride for the selective, partial, or tandem reductions of bifunctional compounds consisting of halo-nitriles, halo-esters and halo-carboxylic acids. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. Available at: [Link]

  • EurekAlert!. (2025). Fluorine “forever chemical” in medicines not leading to added drug reactions. Available at: [Link]

  • ResearchGate. (2018). (PDF) 2-Fluoro-5-nitroaniline. Available at: [Link]

Sources

Overcoming solubility issues with 2-(2-Amino-6-fluorophenyl)ethanol in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Amino-6-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common challenges encountered during its use in chemical synthesis, with a primary focus on addressing solubility issues. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule due to the presence of an amino (-NH₂) and a hydroxyl (-OH) group, both of which can participate in hydrogen bonding. The fluorinated phenyl ring adds some lipophilic character. While specific quantitative solubility data is not extensively published, based on its structure and data from analogous compounds, a general solubility profile can be inferred.

  • Polar Protic Solvents: It is expected to have moderate to good solubility in polar protic solvents like methanol, ethanol, and isopropanol, where hydrogen bonding interactions are favorable.[1][2][3]

  • Polar Aprotic Solvents: Solubility is also anticipated in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4]

  • Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like hexanes and toluene.

  • Aqueous Solubility: The molecule possesses both a basic amino group and a polar hydroxyl group, suggesting some water solubility. However, the aromatic ring may limit this. Solubility in aqueous solutions will be highly dependent on the pH.

Q2: My this compound is not dissolving in my chosen reaction solvent. What are the initial troubleshooting steps?

A2: If you are experiencing poor solubility, a systematic approach is recommended. The flowchart below outlines a decision-making process for addressing this issue.

Solubility_Troubleshooting_Workflow Workflow for Overcoming Solubility Issues cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solvent System Modification cluster_3 Advanced Strategies cluster_4 Outcome Start Poor solubility of This compound observed Stirring Increase stirring rate and duration Start->Stirring Heat Gently heat the mixture (monitor for degradation) Sonication Apply sonication to aid dissolution Heat->Sonication If still insoluble CoSolvent Add a co-solvent (e.g., THF, DMF) Sonication->CoSolvent If still insoluble Stirring->Heat If still insoluble ChangeSolvent Switch to a more polar solvent (e.g., Ethanol, Methanol) CoSolvent->ChangeSolvent If co-solvent is incompatible or ineffective Success Solubility Achieved: Proceed with reaction CoSolvent->Success If successful pH_Adjust For aqueous or protic systems: Adjust pH to form a salt ChangeSolvent->pH_Adjust For specific systems ChangeSolvent->Success If successful PTC For biphasic systems: Introduce a Phase Transfer Catalyst pH_Adjust->PTC For biphasic reactions pH_Adjust->Success If successful PTC->Success If successful

Caption: A systematic workflow for troubleshooting solubility.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gentle heating can significantly increase the solubility of most solid compounds, including this one. However, it is crucial to consider the thermal stability of the compound and other reagents in your reaction. A closely related compound, 2-(2-Amino-6-chlorophenyl)ethanol, has a melting point of 82-83°C.[5] It is advisable to keep the temperature well below this to avoid decomposition or unwanted side reactions. Always monitor for any color changes that might indicate degradation.

Q4: How does pH affect the solubility of this compound in aqueous or protic solvents?

A4: The amino group on the phenyl ring is basic and can be protonated to form an ammonium salt. This principle can be leveraged to enhance solubility in aqueous or protic media.

  • Acidic Conditions (pH < 7): By adding a small amount of a non-interfering acid (e.g., HCl, acetic acid), you can convert the amine to its corresponding ammonium salt. This salt will be significantly more soluble in polar solvents due to its ionic nature.[6]

  • Basic Conditions (pH > 7): In basic conditions, the amine will remain as the free base. The hydroxyl group could be deprotonated at very high pH, but this is less common for improving solubility.

Experimental Protocol: pH-Mediated Dissolution

  • Suspend the this compound in your chosen aqueous or alcohol-based solvent.

  • While stirring, add a dilute acid (e.g., 1M HCl) dropwise.

  • Monitor the mixture for dissolution. Often, the solid will dissolve as the pH drops and the ammonium salt is formed.

  • Once dissolved, you can proceed with your reaction. Be mindful that the acidic conditions may affect your other reagents or the reaction mechanism.

Q5: I need to run my reaction in a nonpolar solvent, but this compound has poor solubility. What are my options?

A5: This is a common challenge. Here are a few strategies:

  • Use a Co-solvent: Introduce a minimal amount of a polar aprotic co-solvent (e.g., THF, DMF) that is miscible with your primary nonpolar solvent. This can create a solvent environment with an intermediate polarity that is sufficient to dissolve the amine.

  • Phase-Transfer Catalysis (PTC): If your reaction involves another phase (e.g., an aqueous phase with a reagent), a phase-transfer catalyst can be highly effective. The PTC can transport a reactant from one phase to another where the amine is dissolved, facilitating the reaction.

  • Derivative Formation: In some cases, it may be necessary to temporarily protect the polar -NH₂ or -OH groups to create a more lipophilic derivative that is soluble in nonpolar solvents. This protecting group would then be removed after the reaction.

Troubleshooting Guide: Solvent Selection

Choosing the right solvent is the most critical step in avoiding solubility issues. The following table provides a summary of recommended solvents based on reaction type.

Reaction TypeRecommended Primary SolventsCo-Solvents / AdditivesRationale & Considerations
Nucleophilic Substitution DMF, DMSO, AcetonitrileNone generally neededThese polar aprotic solvents are excellent for Sₙ2 reactions and should provide good solubility for the amine.[7]
Acylation / Amide Bond Formation Dichloromethane (DCM), THFPyridine (can also act as a base)These solvents are generally compatible with common acylating agents. The basicity of the amine itself can sometimes be sufficient, but an external base is often required.
Condensation Reactions Ethanol, MethanolToluene (for azeotropic water removal)Alcohols are good solvents for this compound and are often used in condensation reactions.[2] Heating under reflux is common.
Reductive Amination Methanol, DichloromethaneAcetic acid (as a catalyst)Methanol is a common solvent for reductive amination with reagents like sodium borohydride. The amine itself can be a product or reactant in such reactions.[8]

Advanced Topic: Understanding the Impact of the Fluoro Group

The ortho-fluoro group on the phenyl ring has several electronic effects that can influence both solubility and reactivity:

  • Inductive Effect: Fluorine is highly electronegative and will withdraw electron density from the aromatic ring. This can decrease the basicity of the amino group compared to a non-fluorinated analogue.[9]

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, which may slightly influence its interaction with protic solvents.

Due to the decreased basicity, a stronger external base may be required in reactions where the amine is intended to act as a nucleophile or base.[10]

References

  • MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • IUCr. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 100376-53-2 | 2-(2-Amino-6-chlorophenyl)ethanol. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(2-amino-6-fluorophenyl)ethanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals manage the stability of this versatile but sensitive bifunctional molecule during chemical reactions.

The unique structure of this compound, featuring a primary aromatic amine and a primary alcohol, presents specific challenges. The electron-rich aniline moiety is susceptible to oxidation, while the nucleophilic amine and alcohol can engage in various desired and undesired reactions. The presence of an ortho-fluorine atom also modulates the electronic properties and reactivity of the molecule.[1][2] This guide is designed to help you navigate these challenges and ensure the success of your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My reaction mixture or isolated product containing this compound is turning dark (e.g., brown, purple, or black). What is happening and how can I prevent it?

A1: Dark coloration is a classic indicator of aniline oxidation. Aromatic amines, especially electron-rich ones, are highly susceptible to air oxidation, which forms highly colored polymeric impurities. The initial step is often the formation of radical cations, which can then couple to form complex structures.

Causality:

  • Oxygen Exposure: The primary culprit is atmospheric oxygen.

  • Trace Metals: Trace metal impurities (e.g., iron, copper) in your reagents or from spatulas can catalyze oxidation.

  • Light: Photochemical oxidation can also contribute to degradation.

Solutions & Preventative Measures:

  • Inert Atmosphere: The most critical step is to run your reaction under an inert atmosphere (e.g., nitrogen or argon).[3] Use Schlenk line techniques or a glove box for handling the reagent and setting up the reaction.[4]

  • Degas Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.

  • Use High-Purity Reagents: Ensure all starting materials and reagents are free from metal contamination.

  • Protect from Light: If possible, wrap your reaction vessel in aluminum foil to exclude light.

  • Storage: Store this compound in a tightly sealed container under an inert atmosphere, in a cool, dark place.[5][6]

Q2: I am attempting an acylation (or sulfonylation) reaction, but I'm getting a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I achieve selectivity?

A2: This is a common chemoselectivity challenge due to the presence of two nucleophilic sites: the amine (-NH2) and the alcohol (-OH). Generally, the aniline nitrogen is more nucleophilic than the primary alcohol, but this can be influenced by steric hindrance and reaction conditions.

Causality:

  • Relative Nucleophilicity: The lone pair on the nitrogen is typically more available for attack than the lone pair on the oxygen.

  • Steric Hindrance: The ortho-fluorine and the adjacent ethanol chain may create some steric hindrance around the amine, potentially increasing the competitiveness of the less-hindered primary alcohol.

  • Base and Temperature: The choice of base and reaction temperature can significantly influence which group reacts preferentially.

Solutions for Selective N-Acylation:

  • Control Stoichiometry: Use of ~1.0 equivalent of the acylating agent at low temperatures (e.g., 0 °C) often favors N-acylation.

  • No Strong Base: In many cases, a non-nucleophilic base (like pyridine or triethylamine) is sufficient. Stronger bases (like NaOH or LDA) will deprotonate the alcohol, making it a highly reactive alkoxide and promoting O-acylation.

  • Protect the Alcohol: The most robust method is to temporarily protect the hydroxyl group, for example, as a silyl ether (e.g., TBDMS or TIPS ether). This leaves only the amine free to react.[7]

Solutions for Selective O-Acylation:

  • Protect the Amine: The most reliable strategy is to first protect the more nucleophilic amine. A carbamate, such as a Boc (tert-butoxycarbonyl) group, is an excellent choice as it is stable to many reaction conditions and can be easily removed later.[8][9] After N-protection, the alcohol can be acylated cleanly.

Q3: My reaction is not going to completion, or the yield is very low. What factors could be inhibiting the reaction?

A3: Low reactivity can stem from several factors related to the substrate's electronic and steric properties.

Causality:

  • Electronic Effects of Fluorine: The ortho-fluorine atom is strongly electron-withdrawing, which decreases the basicity and nucleophilicity of the aniline nitrogen compared to a non-fluorinated analogue.[2] This can slow down reactions where the amine acts as a nucleophile.

  • Steric Hindrance: The ortho-substituents (fluorine and the ethanol group) can sterically hinder the approach of bulky reagents to the amine.[10]

  • Inadequate Activation: The electrophile you are using may not be sufficiently reactive to overcome the reduced nucleophilicity of the substrate.

Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor by TLC to check for decomposition.

  • Use a More Reactive Electrophile: For example, if an acyl chloride is not working, try using the corresponding acid anhydride or an activated ester.

  • Change the Catalyst/Base System: For certain reactions, a different catalyst or a stronger, non-nucleophilic base might be required to facilitate the reaction.

  • Confirm Reagent Quality: Ensure all your reagents are pure and active. For instance, moisture can quench organometallics or reactive acylating agents.

Frequently Asked Questions (FAQs)

Q: What is the best way to store this compound?

A: Store the compound in a cool (2-8 °C), dry, dark place.[5] It is highly recommended to store it under an inert atmosphere (argon or nitrogen) to prevent oxidation.[6] Using a container with a tight-fitting cap, such as a Sure/Seal™ bottle, is ideal for preventing exposure to air and moisture.[3][11]

Q: Which protecting group should I use for the amine function?

A: The choice of protecting group depends on the downstream reaction conditions you plan to use (an orthogonal strategy).[8][9] A tert-butoxycarbonyl (Boc) group is a very common and versatile choice.

  • Boc Group:

    • Installation: Di-tert-butyl dicarbonate (Boc)₂O, with a base like triethylamine (TEA) or in a solvent like THF or DCM.

    • Stability: Stable to basic conditions, hydrogenation, and many nucleophiles.

    • Removal: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane).[9]

Q: Which protecting group is suitable for the alcohol function?

A: Silyl ethers are generally the best choice for protecting the primary alcohol due to their ease of installation, stability, and selective removal.

  • TBDMS (tert-butyldimethylsilyl) Group:

    • Installation: TBDMS-Cl with imidazole in a solvent like DMF or DCM.

    • Stability: Stable to a wide range of non-acidic and non-fluoride conditions.

    • Removal: Cleaved with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, or under acidic conditions.[7]

Protecting Group Compatibility Summary
Protecting GroupFunction ProtectedStable ToLabile To
Boc AmineBases, Hydrogenation, NucleophilesStrong Acids (TFA, HCl)
Cbz AmineMild Acids/BasesHydrogenolysis (H₂, Pd/C), Strong Acids
TBDMS AlcoholBases, Mild Acids, OrganometallicsStrong Acids, Fluoride Ions (TBAF)
PMB AlcoholBases, Mild AcidsOxidative Conditions (DDQ, CAN)

Experimental Protocols & Workflows

Protocol 1: Selective N-Boc Protection

This protocol describes the selective protection of the amino group, leaving the hydroxyl group free for subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Workflow for Handling Bifunctional Reactivity

This diagram illustrates the decision-making process for reactions involving this compound.

G start Start: Reaction with This compound q_selectivity Is chemoselectivity required? start->q_selectivity react_direct Direct Reaction (e.g., reductive amination with the amine) q_selectivity->react_direct No q_target Which group should react? q_selectivity->q_target Yes final_product Final Product react_direct->final_product protect_oh Protect -OH Group (e.g., with TBDMS-Cl) q_target->protect_oh Reaction at -NH2 protect_nh2 Protect -NH2 Group (e.g., with (Boc)2O) q_target->protect_nh2 Reaction at -OH react_nh2 React with Amine (e.g., Acylation, Sulfonylation) protect_oh->react_nh2 deprotect_oh Deprotect -OH (e.g., with TBAF) react_nh2->deprotect_oh deprotect_oh->final_product react_oh React with Alcohol (e.g., Esterification, Etherification) protect_nh2->react_oh deprotect_nh2 Deprotect -NH2 (e.g., with TFA) react_oh->deprotect_nh2 deprotect_nh2->final_product

Caption: Decision workflow for selective reactions.

Potential Degradation Pathway

This diagram shows a simplified schematic of oxidative degradation.

G sub This compound rad_cat Aniline Radical Cation (Initial Oxidation Step) sub->rad_cat [O] (Air, Light, Metal Traces) coupling Dimerization & Coupling Reactions rad_cat->coupling polymers Colored Polymeric Impurities coupling->polymers

Caption: Simplified oxidative degradation pathway.

References

  • Biology LibreTexts. (2021, March 6). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Sigma-Aldrich. Handling air-sensitive reagents AL-134. MIT. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • ResearchGate. (2019, July). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ChemRxiv. (2022). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Retrieved from [Link]

  • Organic Chemistry Portal. Protective Groups. Retrieved from [Link]

  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved from [Link]

  • PubMed Central (PMC). (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F. Retrieved from [Link]

  • European Commission. (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). Retrieved from [Link]

  • SynArchive. Protecting Groups List. Retrieved from [Link]

  • PubMed. (2012). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • PubChem. 2-Fluoroaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • SciELO. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (2017). Aromatic amino acid degradation pathways to off-flavor end products. Retrieved from [Link]

  • ACS Publications. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

  • University of California, Irvine. Protecting Groups. Retrieved from [Link]

  • University of California, Santa Barbara. Aniline. Retrieved from [Link]

  • Loba Chemie. 2-FLUOROANILINE. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Comparison of initial photocatalytic degradation pathway of aromatic and linear amino acids. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

  • SciSpace. (2019). Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (2015). Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. Retrieved from [Link]

  • Chemistry Steps. Reactions of Aniline. Retrieved from [Link]

Sources

Technical Support Center: Derivatization of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Synthetic and Medicinal Chemistry

Welcome to the technical support guide for the derivatization of 2-(2-Amino-6-fluorophenyl)ethanol. This molecule presents a unique synthetic challenge due to the presence of two nucleophilic centers: a primary aromatic amine and a primary alcohol. Achieving selective derivatization at one site without affecting the other is critical for its successful use in pharmaceutical and materials science applications. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. Our focus will be on the selective N-acylation of the amino group, a common and vital transformation for this substrate.

FAQ 1: Why is my N-acylation reaction yield low or non-existent?

This is one of the most common issues, and it typically points to problems with reagents, reaction conditions, or the intrinsic reactivity of the substrate. Let's break down the probable causes and solutions.

Probable Cause 1: Inactive Acylating Agent Acylating agents like acyl chlorides and anhydrides are highly reactive and susceptible to hydrolysis.[1][2] If they have been exposed to atmospheric moisture, they will be converted to the corresponding carboxylic acid, which is unreactive under these conditions.

  • Troubleshooting Steps:

    • Use Fresh or Purified Reagents: Always use a freshly opened bottle of the acylating agent or distill/purify the reagent immediately before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the reaction vessel.

    • Anhydrous Solvents: Ensure that all solvents are rigorously dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

Probable Cause 2: Incorrect Stoichiometry or Base The acylation of an amine produces one equivalent of acid (e.g., HCl from an acyl chloride or acetic acid from an anhydride).[3] This acid can protonate the starting amine, forming an unreactive ammonium salt (-NH3+). A base is required to neutralize this acid and to deprotonate the amine, increasing its nucleophilicity.

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Use at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the acid produced. For less reactive systems, a slight excess (1.1-1.2 equivalents) is often beneficial.

    • Check Stoichiometry: Ensure you are using a slight excess (1.05-1.1 equivalents) of the acylating agent. An insufficient amount will naturally lead to incomplete conversion.

Probable Cause 3: Sub-optimal Reaction Temperature While many acylations proceed rapidly at room temperature, the electron-withdrawing effect of the fluorine atom ortho to the amine can decrease the amine's nucleophilicity.

  • Troubleshooting Steps:

    • Initial Cooling: Start the reaction at 0 °C, especially during the addition of the highly reactive acylating agent, to control the initial exothermic reaction and minimize side products.

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and monitor its progress via Thin Layer Chromatography (TLC).[4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required to drive it to completion.

FAQ 2: My reaction is messy, and I'm getting multiple products. How do I improve selectivity for N-acylation?

The primary challenge with this compound is achieving chemoselectivity. The formation of multiple products is almost always due to undesired acylation at the alcohol (O-acylation), resulting in a di-acylated product.

Core Mechanistic Principle: Nucleophilicity In general, an aromatic amine is more nucleophilic than a primary alcohol.[5][6][7] This is because nitrogen is less electronegative than oxygen, making its lone pair more available for donation.[7] Therefore, under kinetically controlled conditions (low temperature, no strong activating agents for the alcohol), N-acylation is the favored pathway.[6][8]

Reaction Pathway: N- vs. O-Acylation

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products SM This compound N_path N-Acylation (More Nucleophilic Amine) SM->N_path Favored O_path O-Acylation (Less Nucleophilic Alcohol) SM->O_path Disfavored AcylX R-CO-X (e.g., Acetic Anhydride) N_Product Desired Product (N-acylated) N_path->N_Product Di_Product Side Product (N,O-di-acylated) O_path->Di_Product Requires harsher conditions or excess reagent N_Product->Di_Product Further acylation (if excess R-CO-X)

Caption: Competing N-acylation and O-acylation pathways.

Troubleshooting Steps for Poor Selectivity:

  • Control Stoichiometry: Avoid using a large excess of the acylating agent. A range of 1.0 to 1.1 equivalents is ideal. A large excess will eventually force the acylation of the less reactive alcohol.

  • Temperature Control: Run the reaction at 0 °C. Higher temperatures can provide the necessary activation energy for the less favorable O-acylation to occur.

  • Choice of Base: Avoid strong bases like sodium hydride (NaH) or organolithiums, which would deprotonate the alcohol to form a highly nucleophilic alkoxide, leading exclusively to O-acylation or di-acylation. Mild tertiary amine bases (TEA, pyridine) are preferred as they do not significantly deprotonate the alcohol.[7]

  • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate are generally good choices.

Troubleshooting Quick-Reference Table
IssueProbable CauseRecommended Solution
Low/No Yield Wet reagents/solventsUse anhydrous solvents; run under N2/Ar.
Insufficient baseAdd 1.1 eq. of a non-nucleophilic base (e.g., TEA).
Low temperatureAllow reaction to warm to RT after initial addition.
Multiple Products Excess acylating agentUse only 1.0-1.1 equivalents of the acylating agent.
High reaction temperatureMaintain reaction temperature at 0 °C to RT.
Incorrect baseUse a mild tertiary amine base (TEA, pyridine).

FAQ 3: I'm struggling with the work-up and purification. What are the best practices?

A clean reaction makes for an easy purification. However, even with a well-run reaction, proper work-up is essential to isolate your pure N-acylated product.

Troubleshooting Steps for Purification:

  • Aqueous Wash: After the reaction is complete (as determined by TLC), the first step is typically an aqueous work-up.

    • Acid Wash: A wash with dilute, cold acid (e.g., 1M HCl) will remove any unreacted starting material and the tertiary amine base by converting them to their water-soluble ammonium salts.

    • Base Wash: A subsequent wash with a weak base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid and remove the carboxylic acid byproduct.

    • Brine Wash: A final wash with saturated NaCl solution (brine) helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent using a rotary evaporator.

  • Recrystallization/Chromatography:

    • Recrystallization: Acylated anilines are often crystalline solids.[9] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is an excellent method for purification.[10]

    • Column Chromatography: If recrystallization is ineffective or if side products are too similar in polarity, silica gel column chromatography is the method of choice. Use a solvent system identified during your TLC analysis that gives good separation between your product and impurities.

FAQ 4: My results are inconsistent between runs. What factors should I control more carefully?

Reproducibility is key in chemical synthesis. Inconsistency usually points to subtle, uncontrolled variables.

G cluster_workflow Troubleshooting Workflow Start Reaction Outcome: Low Yield or Impure Product Check_Reagents 1. Verify Reagent Quality - Fresh Acylating Agent? - Anhydrous Solvents? Start->Check_Reagents Check_Reagents->Start Reagents Faulty: Replace/Purify Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere? - Correct Temperature Profile? Check_Reagents->Check_Conditions Reagents OK Check_Conditions->Start Conditions Faulty: Adjust Setup Check_Stoichiometry 3. Confirm Stoichiometry - 1.0-1.1 eq. Acylating Agent? - >=1 eq. Base? Check_Conditions->Check_Stoichiometry Conditions OK Check_Stoichiometry->Start Stoichiometry Faulty: Recalculate Check_Monitoring 4. Analyze In-Process Control - TLC shows full conversion? - Spots well-separated? Check_Stoichiometry->Check_Monitoring Stoichiometry OK Check_Monitoring->Start Reaction Incomplete: Optimize Time/Temp Success Consistent, High-Purity Product Check_Monitoring->Success Monitoring OK

Caption: A logical workflow for troubleshooting inconsistent results.

  • Moisture Control is Paramount: Even small amounts of water can have a significant impact by consuming your acylating agent. Be rigorously consistent with your use of an inert atmosphere and anhydrous solvents.

  • Reagent Quality: The quality of your starting amine can vary. If it is old or discolored, consider purifying it by recrystallization or chromatography before use.

  • Rate of Addition: The rate at which you add the acylating agent can affect local concentrations and heat generation. A slow, dropwise addition at 0 °C ensures better control and reproducibility.

  • Consistent Monitoring: Use TLC to monitor every run. Do not rely solely on reaction time.[11] A reaction is complete only when TLC shows the starting material has been fully consumed.[12]

Appendix A: Standard Protocol for Selective N-Acetylation

This protocol is a reliable starting point for the selective N-acetylation of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride (Ac2O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl), cold

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) via syringe and stir for 5 minutes.

  • Acylation: Add acetic anhydride (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting amine spot is no longer visible (see Appendix B).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with cold 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from Ethyl Acetate/Hexanes) to yield the pure N-acetylated product.

Appendix B: Protocol for Reaction Monitoring by TLC

  • Prepare the Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[12]

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting amine.

    • In the "RXN" lane, spot a small aliquot of your reaction mixture (taken with a capillary tube).[4]

    • In the "CO" lane, first spot the starting material, then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the plate in a sealed chamber containing an appropriate eluent (e.g., 30-50% Ethyl Acetate in Hexanes). Let the solvent run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The starting amine will be more polar (lower Rf) than the acylated product. The reaction is complete when the SM spot has disappeared from the "RXN" lane.

References

  • Google Patents. (n.d.). Selective n-acylation of amino alcohols.
  • Tang, S., et al. (2022). Chemoselective Acylation of Nucleosides. Chemistry – A European Journal. Available from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Uses of TLC. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Retrieved from [Link]

  • RSC Publishing. (1955). The Hydrolysis of Acetic Anhydride. Part IV. Catalysis by Hydrochloric Acid and the Hydrolysis of Acetyl Chloride. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

  • Sci-Hub. (1955). The hydrolysis of acetic anhydride. Part IV. Catalysis by hydrochloric acid and the hydrolysis of acetyl chloride. Retrieved from [Link]

  • YouTube. (2020). Acetylation of aniline. Retrieved from [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • Google Patents. (1985). Process for the preparation of pure 3-acetylamino-anilines.
  • University of Calgary. (2010). Chem 263 Notes. Retrieved from [Link]

  • Chegg.com. (2024). N-Acylation and O-Acylation: Synthesis of Tylenol and Aspirin. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • ResearchGate. (2023). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • American Chemical Society. (1967). The Free Energy of Hydrolysis of Acetic Anhydride. Retrieved from [Link]

  • Journal of the Chemical Society B. (1968). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]

  • Reddit. (2014). Why is acylation of aniline favoured over phenol?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC analysis for time course of acylation, reactants ratio effect and.... Retrieved from [Link]

  • Google Patents. (1997). Process for preparing acetyl chloride.
  • YouTube. (2020). Acetanilide (N-phenylacetamide) Preparation NCERT guide. Retrieved from [Link]

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • MDPI. (2023). Culture Condition-Dependent Acylation Patterns of Trichothecenes.... Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Amino-6-fluorophenyl)ethanol. As a critical building block in medicinal chemistry, the scalable and reproducible synthesis of this compound is paramount. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges encountered during its multi-step synthesis. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway

A robust and scalable synthesis of this compound can be envisioned through a multi-step pathway starting from commercially available 2-fluoroaniline. This route involves protection of the reactive amino group, regioselective introduction of a handle for side-chain installation, formation of the phenylacetic acid intermediate, reduction to the desired alcohol, and final deprotection.

Synthesis_of_this compound A 2-Fluoroaniline B N-Boc-2-fluoroaniline A->B Boc Anhydride, Base C 2-Bromo-6-fluoro-N-Boc-aniline B->C Brominating Agent D 2-(2-N-Boc-amino-6-fluorophenyl)acetic acid C->D Pd-catalyzed Cross-Coupling E 2-(2-N-Boc-amino-6-fluorophenyl)ethanol D->E LiAlH4 Reduction F This compound E->F Acidic Deprotection

Caption: Proposed multi-step synthesis of this compound.

FAQs and Troubleshooting by Synthetic Step

Step 1: Boc-Protection of 2-Fluoroaniline

The initial step involves the protection of the amino group of 2-fluoroaniline using di-tert-butyl dicarbonate (Boc anhydride) to prevent its interference in subsequent reactions.

Q1: Why is protection of the amino group necessary?

A1: The amino group is a potent nucleophile and an activating group in electrophilic aromatic substitution.[1] Unprotected, it can react with electrophiles in subsequent steps, leading to undesired side products. Protection as a tert-butyloxycarbonyl (Boc) carbamate moderates its reactivity and ensures that other transformations can be carried out selectively.[2][3]

Troubleshooting Guide: Boc-Protection

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Insufficient Boc anhydride or base.Increase the molar equivalents of Boc anhydride and base. Monitor the reaction by TLC or LC-MS to ensure completion.[4][5]
Low reaction temperature.The reaction is typically run at room temperature, but gentle heating (40-50 °C) can drive it to completion.
Formation of Side Products Presence of di-tert-butyl iminodicarboxylate.This can occur with excess Boc anhydride. Use a stoichiometric amount of the protecting agent.
Reaction with solvent.Ensure the use of an aprotic solvent like THF or dichloromethane.
Step 2: Ortho-Bromination of N-Boc-2-fluoroaniline

This step aims to introduce a bromine atom ortho to the fluorine, which will act as a handle for the subsequent cross-coupling reaction.

Q2: How can regioselectivity be controlled during bromination?

A2: The Boc-protected amino group is an ortho-, para-director. However, the fluorine atom is also an ortho-, para-director. The steric hindrance from the Boc group can favor substitution at the para position.[6] To achieve ortho-bromination, specific reagents and conditions, such as N-bromosuccinimide (NBS) in a suitable solvent, may be required. Directed ortho metalation is another powerful strategy to achieve high regioselectivity.

Troubleshooting Guide: Ortho-Bromination

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inappropriate brominating agent.Screen different brominating agents (e.g., NBS, Br2 in acetic acid).
Poor regioselectivity.Consider a directed ortho metalation approach for higher selectivity.
Formation of Di-brominated Product Excess brominating agent.Use a stoichiometric amount of the brominating agent and monitor the reaction closely.
Difficult Purification Similar polarity of isomers.Employ column chromatography with a carefully selected solvent system. Recrystallization may also be effective.
Step 3: Palladium-Catalyzed Cross-Coupling

This step involves the formation of the carbon-carbon bond to introduce the acetic acid side chain. A variety of cross-coupling reactions can be considered.

Q3: Which cross-coupling reaction is most suitable for this transformation?

A3: Several palladium-catalyzed cross-coupling reactions could be employed, such as Suzuki, Stille, or Negishi coupling. The choice depends on the availability of starting materials, catalyst cost, and scalability. For instance, a Suzuki coupling with a boronic ester derivative of acetic acid could be a viable option.

Troubleshooting Guide: Cross-Coupling

Issue Potential Cause(s) Recommended Solution(s)
Catalyst Deactivation Presence of impurities in starting materials or solvents.Use high-purity, degassed solvents and reagents.
Air sensitivity of the catalyst.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Coupling Efficiency Incorrect ligand or catalyst.Screen different palladium catalysts and ligands to find the optimal combination.
Inappropriate base or solvent.The choice of base and solvent is crucial for the catalytic cycle. A screening of conditions is recommended.
Homo-coupling of the Starting Material Suboptimal reaction conditions.Adjust the reaction temperature and concentration to minimize this side reaction.
Step 4: Reduction of the Carboxylic Acid with Lithium Aluminum Hydride (LAH)

The carboxylic acid is reduced to the corresponding primary alcohol using a powerful reducing agent like LAH.

Q4: Are there safer alternatives to LAH for this reduction?

A4: Yes, while LAH is highly effective, it is also pyrophoric and reacts violently with water.[7][8] Safer alternatives include borane-tetrahydrofuran complex (BMS) or other borane derivatives. However, these may require different reaction conditions and may not be as universally effective as LAH.

Troubleshooting Guide: LAH Reduction

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reduction Insufficient LAH.Use a sufficient excess of LAH (typically 2-3 equivalents for a carboxylic acid).
Reaction temperature is too low.The reaction is often started at 0 °C and then allowed to warm to room temperature or gently heated.
Difficult Work-up (Gel Formation) Improper quenching procedure.Follow a careful quenching procedure (e.g., Fieser work-up: sequential addition of water, aqueous NaOH, and then more water) to precipitate the aluminum salts as a granular solid that is easily filtered.[9]
Safety Hazard Reaction with protic solvents or moisture.Ensure all glassware is oven-dried and the reaction is performed with anhydrous solvents under an inert atmosphere.[8][9]
Step 5: Boc-Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine.

Q5: What are the optimal conditions for Boc deprotection in this molecule?

A5: The Boc group is typically removed under acidic conditions.[10] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[3] Alternatively, HCl in an organic solvent like dioxane or methanol can be used.[11] The choice of acid and solvent should be made to avoid any potential side reactions with the alcohol functionality.

Troubleshooting Guide: Boc-Deprotection

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection Insufficient acid or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor by TLC or LC-MS.
Formation of Side Products Alkylation of the product by the t-butyl cation.Add a scavenger, such as anisole or triethylsilane, to the reaction mixture to trap the t-butyl cation.[3]
Difficult Isolation Product is a salt.After the reaction, neutralize the excess acid with a base (e.g., NaHCO3 solution) and extract the free amine into an organic solvent.

General Troubleshooting

Purification Challenges

Amino alcohols can be challenging to purify due to their polarity and potential to chelate to silica gel.

Purification_Workflow Crude Crude Product Extraction Aqueous Work-up (pH adjustment) Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure Product Recrystallization->Pure

Caption: A general workflow for the purification of polar amino compounds.

  • Tip: For column chromatography of amines, it is often beneficial to add a small amount of a volatile base, such as triethylamine or ammonia, to the eluent to prevent tailing.

Scale-Up Considerations

Scaling up from laboratory to pilot or production scale introduces new challenges.

  • Heat Transfer: Exothermic reactions, such as the LAH reduction, require careful management of heat transfer to maintain control of the reaction temperature.

  • Mixing: Efficient mixing is crucial for heterogeneous reactions and for ensuring uniform temperature distribution.

  • Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile and impurity formation.

Detailed Experimental Protocols

(Note: These are hypothetical protocols and should be optimized for specific laboratory conditions.)

Protocol 1: Boc-Protection of 2-Fluoroaniline
  • Dissolve 2-fluoroaniline (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq).

  • Stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: LAH Reduction of 2-(2-N-Boc-amino-6-fluorophenyl)acetic acid
  • Suspend Lithium Aluminum Hydride (2.5 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of the carboxylic acid (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH in grams.

  • Stir the resulting slurry for 30 minutes, then filter through celite.

  • Concentrate the filtrate to obtain the crude alcohol.

Data Summary

Compound Expected Yield Purity (by HPLC) Key Analytical Data
N-Boc-2-fluoroaniline>95%>98%1H NMR, 13C NMR, MS
2-Bromo-6-fluoro-N-Boc-aniline70-85%>97%1H NMR, 13C NMR, MS
2-(2-N-Boc-amino-6-fluorophenyl)acetic acid60-75%>95%1H NMR, 13C NMR, MS
2-(2-N-Boc-amino-6-fluorophenyl)ethanol>90%>98%1H NMR, 13C NMR, MS
This compound>95% (after deprotection)>99%1H NMR, 13C NMR, MS, Elemental Analysis

References

  • Organic Syntheses. phenylacetic acid. [Link]

  • Google Patents.
  • YouTube. Conversion of Aniline to 4-Bromoaniline. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
  • PubMed. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. [Link]

  • Google Patents.
  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

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Technical Support Center: Catalyst Selection and Optimization for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot common experimental challenges. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Catalyst System Selection

Question 1: I am starting a new Suzuki-Miyaura coupling. How do I choose the right palladium precursor and ligand?

Answer: The selection of the palladium source (precatalyst) and the ligand is the most critical factor for a successful Suzuki-Miyaura reaction. The ideal combination depends on the steric and electronic properties of your specific substrates (the organohalide and the organoboron reagent).

  • Palladium Precursors: You are not directly using the Pd(II) salt as the catalyst, but rather as a precursor to the active Pd(0) species.[1] Common choices like Pd(OAc)₂ and PdCl₂ are stable and cost-effective but require in situ reduction to Pd(0), which is the catalytically active state.[1] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be used. The choice often comes down to air stability, cost, and ease of handling. For many applications, generating the active catalyst in situ from a stable Pd(II) source and a ligand is preferred.[1][2]

  • Ligand Selection: The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.[3]

    • For simple, electron-rich aryl bromides/iodides: Triphenylphosphine (PPh₃) is a classic, cost-effective choice that often works well.[4]

    • For challenging substrates (aryl chlorides, sterically hindered substrates): You will need more sophisticated ligands. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[5] These ligands promote the rate-determining oxidative addition step, especially with less reactive aryl chlorides, and facilitate the final reductive elimination step.[3][4]

A general starting point is to screen a small set of conditions using different classes of ligands to identify a promising candidate for further optimization.

Question 2: What is the difference between a Pd(0) and Pd(II) precatalyst, and when should I use each?

Answer: The key difference lies in the oxidation state of the palladium and the need for an activation step. The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These complexes contain palladium in its active oxidation state. They can, in theory, enter the catalytic cycle directly. However, they are often air-sensitive and can degrade, forming inactive palladium black.[6] Pd(PPh₃)₄ is a common choice and is effective for a range of couplings.[7]

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are more stable and easier to handle.[1] Before the catalytic cycle can begin, the Pd(II) must be reduced to Pd(0) in situ. This reduction can be effected by various species in the reaction mixture, such as phosphines, amines, or solvents like alcohols.[1][6] Using a Pd(II) precatalyst combined with a specific ligand is a very common and robust strategy, as it allows for precise control over the generation of the active catalytic species.[1]

For routine couplings, a Pd(II) source like Pd(OAc)₂ combined with a suitable phosphine ligand is a reliable and economical choice. For sensitive substrates or when reaction initiation is sluggish, a pre-formed Pd(0) catalyst might offer an advantage.

Table 1: Common Palladium Precursors and Ligands for Suzuki-Miyaura Coupling

CategoryCompoundCommon Applications & Characteristics
Pd(II) Precursors Pd(OAc)₂Air-stable, common, cost-effective. Requires in situ reduction.[7]
PdCl₂Another common, stable Pd(II) source.
PdCl₂(dppf)Air-stable precatalyst with a built-in, robust bidentate ligand. Good for a wide range of substrates.[6]
Pd(0) Precursors Pd(PPh₃)₄Widely used, pre-formed Pd(0) catalyst. Suitable for many standard couplings. Can be sensitive to air/moisture.[7]
Pd₂(dba)₃Air-stable source of Pd(0). Often used in combination with a separate phosphine ligand. Can decompose to form inactive palladium black.[6]
Monodentate Ligands PPh₃Triphenylphosphine. The "classic" ligand. Good for activated aryl bromides and iodides.[4]
P(t-Bu)₃Tri(tert-butyl)phosphine. A bulky, electron-rich ligand effective for coupling aryl chlorides.[5]
Bidentate Ligands dppf1,1'-Bis(diphenylphosphino)ferrocene. A robust ligand with a large "bite angle," useful for preventing side reactions like β-hydride elimination.[8]
XantphosA rigid bidentate ligand, also with a large bite angle, often used to promote difficult couplings.
Buchwald Ligands SPhos, XPhosA class of highly effective, bulky, and electron-rich dialkylbiaryl phosphine ligands. Excellent for challenging substrates, including sterically hindered partners and heteroaryl halides.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donating ligands that form very stable complexes with palladium. Highly effective for coupling unreactive aryl chlorides.[3][5]
Part 2: Reaction Parameter Optimization

Question 3: My reaction is not going to completion. What is the role of the base and which one should I choose?

Answer: The base plays a crucial, multifaceted role in the Suzuki-Miyaura coupling; it is not merely a spectator. Its primary functions are to activate the organoboron species for transmetalation and to facilitate the regeneration of the catalyst.[3][5]

  • Activation of the Boronic Acid: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This "ate" complex is much more reactive and readily transfers its organic group to the palladium center during the transmetalation step.[3][5]

  • Facilitating the Catalytic Cycle: The base also reacts with the Pd(II)-halide complex formed after oxidative addition, preparing it for the transmetalation step.[3]

Choosing a Base: The strength and nature of the base are critical.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most common and effective choices.[6] K₃PO₄ is a stronger base and is often effective when weaker bases fail. Cs₂CO₃ is also very effective but more expensive.

  • Organic Bases: Amine bases like triethylamine (TEA) are generally less effective and can sometimes act as a source for dehalogenation side reactions.[6]

  • Fluoride Sources: For reactions sensitive to strong bases (e.g., substrates with ester groups), fluoride sources like KF can be used to activate the boronic acid without causing hydrolysis.[5]

If your reaction is sluggish, switching to a stronger base like K₃PO₄ or Cs₂CO₃ is a logical first step.

Question 4: How do I select an appropriate solvent for my reaction? Does it need to be anhydrous?

Answer: Solvent choice is critical for ensuring that all components, particularly the base and the catalyst complex, are sufficiently soluble. Many Suzuki couplings are run in a mixture of an organic solvent and water.

  • Role of Water: A small amount of water is often beneficial, as it helps to dissolve the inorganic base (like K₂CO₃ or K₃PO₄) and can facilitate the activation of the boronic acid.[6] Common solvent systems include toluene/water, dioxane/water, or THF/water.[6]

  • Anhydrous Conditions: While water is often helpful, some modern catalyst systems, particularly those using boronic esters (like pinacol esters), can perform well under anhydrous conditions.[6]

  • Solubility Issues: If your starting materials have poor solubility, you may need to experiment with different solvents.[9] Ethereal solvents (dioxane, THF), aromatic solvents (toluene), or polar aprotic solvents (DMF, NMP) are common choices. However, be aware that solvents like DMF and NMP can be difficult to remove and are considered less "green".[10] If solubility is a major issue, sometimes using a different solvent mixture or even chlorinated solvents can help, provided they don't interfere with the reaction.[9]

The reaction does not typically need to be strictly anhydrous unless your substrates are highly water-sensitive. Often, a biphasic mixture with vigorous stirring is very effective.[6]

Diagram 1: General Workflow for Catalyst Selection & Optimization

This diagram outlines a logical progression from initial catalyst screening to full reaction optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Finalization A Define Substrates (Aryl Halide & Boronic Acid) B Select Diverse Ligands (e.g., PPh3, dppf, SPhos) A->B C Choose a Standard Precatalyst (e.g., Pd(OAc)2) B->C D Run Small-Scale Test Reactions (Standard Base/Solvent, e.g., K2CO3, Toluene/H2O) C->D E Identify Best Ligand from Screening D->E Analyze Results (TLC, LCMS) F Optimize Base (K2CO3 vs K3PO4 vs Cs2CO3) E->F G Optimize Solvent System (Ratio, Co-solvent) F->G H Optimize Temperature & Concentration G->H I Confirm Optimal Conditions H->I Verify Yield & Purity J Scale-Up Reaction I->J

Caption: A stepwise approach to Suzuki-Miyaura reaction optimization.

Part 3: Troubleshooting Common Issues

Question 5: My reaction yield is low. I see starting material remaining and some side products. What are the likely causes and how can I fix this?

Answer: Low yield is a common problem with several potential root causes. A systematic approach is needed to diagnose the issue.

Potential Cause 1: Inefficient Catalysis

  • The Problem: The chosen catalyst system (palladium precursor + ligand) may not be active enough for your specific substrates. The oxidative addition step, which is often rate-limiting, might be too slow, especially with unreactive aryl chlorides or sterically hindered substrates.[4]

  • The Solution:

    • Switch to a more active ligand: If you are using a simple ligand like PPh₃, switch to a bulky, electron-rich ligand like SPhos, XPhos, or an NHC ligand.[4] These are designed to accelerate the oxidative addition and reductive elimination steps.

    • Increase Temperature: Increasing the reaction temperature often helps to overcome the activation barrier for oxidative addition.

    • Check Catalyst Loading: While using low catalyst loading is ideal, for difficult couplings, you may need to increase it (e.g., from 1 mol% to 2-5 mol%).[7]

Potential Cause 2: Catalyst Deactivation

  • The Problem: The active Pd(0) catalyst can aggregate to form inactive palladium black, especially at high temperatures or low ligand concentrations.[6] The phosphine ligands themselves can also degrade under certain conditions.[11]

  • The Solution:

    • Ensure Proper Ligand-to-Palladium Ratio: A common ratio is 2:1 or 4:1 (ligand:Pd). Too little ligand can leave the palladium center exposed and prone to aggregation.

    • Use a More Robust Ligand: Bidentate ligands (e.g., dppf) or bulky monodentate ligands (Buchwald-type) often form more stable catalytic complexes.

    • Degas the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst and contribute to side reactions like the homocoupling of the boronic acid.[6] Ensure your solvent and reaction setup are properly degassed by bubbling with an inert gas (N₂ or Ar) or by using freeze-pump-thaw cycles.

Potential Cause 3: Boronic Acid Instability

  • The Problem: Boronic acids can undergo protodeborylation (replacement of the -B(OH)₂ group with a hydrogen atom) or homocoupling (two boronic acid molecules coupling together).[6][9] This is a very common reason for low yields as it consumes the nucleophilic partner.[6]

  • The Solution:

    • Use a Boronic Ester: Pinacol esters or MIDA boronates are significantly more stable than their corresponding boronic acids and are less prone to decomposition.[6]

    • Use a Slight Excess: Using a slight excess of the boronic acid reagent (e.g., 1.1-1.5 equivalents) can help compensate for any degradation.

    • Control Temperature and Reaction Time: Do not heat the reaction for longer than necessary, as prolonged exposure to basic, aqueous conditions can accelerate decomposition.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction mechanism.

Caption: The key mechanistic steps of the Suzuki-Miyaura reaction.[3][4]

Question 6: I am observing significant amounts of homocoupled boronic acid (R²-R²) and/or dehalogenated starting material (R¹-H). What is causing these side reactions?

Answer: These are two of the most common side reactions that compete with your desired product formation.

  • Homocoupling of Boronic Acid (R²-R²): This side product forms when two molecules of the organoboron reagent couple with each other. It is often promoted by the presence of oxygen in the reaction mixture.[6] Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.

    • Solution: Rigorously degas your solvents and reaction mixture before adding the palladium catalyst. Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is crucial.

  • Dehalogenation of Aryl Halide (R¹-H): This occurs when the aryl halide is converted to the corresponding arene, effectively replacing the halogen with a hydrogen atom. This side reaction can be caused by certain bases or solvents.[6] For instance, after oxidative addition, the Ar-Pd(II)-X complex might react with a hydride source in the mixture (which can be generated from an amine base or alcoholic solvent) followed by reductive elimination to give the dehalogenated product.[6]

    • Solution:

      • Avoid amine bases if dehalogenation is a significant problem. Switch to an inorganic base like K₃PO₄ or K₂CO₃.

      • Ensure your solvent is not acting as a hydride donor. Toluene and dioxane are generally robust choices.

Diagram 3: Troubleshooting Guide for Low Yield in Suzuki Coupling

Caption: A decision tree for diagnosing and solving low-yield issues.

Experimental Protocol: General Procedure for a Screening Reaction

This protocol provides a starting point for screening catalyst systems for a new Suzuki-Miyaura coupling.

Objective: To identify an effective ligand for the coupling of an aryl bromide with a phenylboronic acid.

Materials:

  • Aryl Bromide (R¹-Br)

  • Phenylboronic Acid (Ph-B(OH)₂)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Ligands for screening: PPh₃, dppf, SPhos

  • Potassium Carbonate (K₂CO₃), finely ground

  • Toluene

  • Deionized Water

  • Inert gas (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In three separate reaction vials, add the aryl bromide (0.2 mmol, 1.0 eq), phenylboronic acid (0.24 mmol, 1.2 eq), and potassium carbonate (0.4 mmol, 2.0 eq).

  • Catalyst Preparation: In separate, small vials, prepare the catalyst premixes.

    • Vial A: Pd(OAc)₂ (0.004 mmol, 2 mol%) and PPh₃ (0.008 mmol, 4 mol%)

    • Vial B: Pd(OAc)₂ (0.004 mmol, 2 mol%) and dppf (0.004 mmol, 2 mol%)

    • Vial C: Pd(OAc)₂ (0.004 mmol, 2 mol%) and SPhos (0.008 mmol, 4 mol%)

  • Solvent Degassing: Sparge a mixture of Toluene (1.5 mL) and Water (0.5 mL) with N₂ or Ar for 15-20 minutes.

  • Reaction Setup: Add 2.0 mL of the degassed solvent mixture to each of the three reaction vials containing the substrates and base.

  • Catalyst Addition: Add the catalyst premixes (from step 2) to their respective reaction vials.

  • Inert Atmosphere: Seal the vials and purge the headspace with N₂ or Ar for 1-2 minutes.

  • Reaction: Place the vials in a pre-heated heating block or oil bath set to 90-100 °C. Stir vigorously.

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each reaction, dilute it, and analyze by TLC or LC-MS to determine the consumption of starting material and formation of the product.

  • Analysis: Compare the conversion rates for the three different ligands to identify the most promising candidate for further optimization.

This screening protocol allows for a rapid and parallel assessment of different ligand types, providing valuable data to guide the subsequent optimization of reaction conditions.[12]

References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Suzuki-Miyaura - Wordpress. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemistryViews. (2022-11-05). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2014-12-23). How can I solve my problem with Suzuki coupling?. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

  • Royal Society of Chemistry. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Johnson Matthey. Palladium precursor products. [Link]

  • PubMed. (2015-03-27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]

Sources

Technical Support Center: Chiral Separation of 2-(2-Amino-6-fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving the enantiomers of 2-(2-Amino-6-fluorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chiral separation. We will delve into the underlying principles, provide actionable troubleshooting steps, and offer pragmatic workflows to help you achieve robust and reproducible results.

The structure of this compound presents a unique set of challenges and opportunities. As a chiral amino alcohol, it possesses a primary amine and a hydroxyl group, both of which are excellent handles for chiral recognition via hydrogen bonding and ionic interactions. The presence of a fluorine atom ortho to the amine group introduces significant electronic effects and the potential for unique intermolecular interactions that can be exploited for separation.[1] This guide will help you leverage these molecular features to your advantage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before beginning or while refining your experimental plan.

Q1: I'm starting from scratch. What is the most effective overall strategy for developing a separation method for this compound?

A1: The most efficient approach is an empirical screening strategy.[2] Given the unpredictable nature of chiral recognition, a trial-and-error approach can be time-consuming and costly.[3] A systematic screening of a small, diverse set of Chiral Stationary Phases (CSPs) with a few generic mobile phases will quickly identify the most promising separation conditions. We recommend starting with polysaccharide-based columns under Normal Phase (NP) and Polar Organic (PO) conditions, as they are broadly applicable.[4]

Q2: Which type of Chiral Stationary Phase (CSP) is most likely to resolve this compound?

A2: Based on the analyte's structure, three classes of CSPs are high-probability candidates:

  • Polysaccharide-Based CSPs: (e.g., Amylose or Cellulose derivatives like tris(3,5-dimethylphenylcarbamate)). These are the most versatile and widely successful CSPs.[4][5] The carbamate linkages on the selector provide crucial sites for hydrogen bonding with the amine and alcohol groups of your analyte. The aromatic ring of the analyte can also engage in π-π stacking with the phenyl groups of the chiral selector.

  • Macrocyclic Glycopeptide-Based CSPs: (e.g., Teicoplanin or Vancomycin). These phases are exceptionally effective for polar and ionizable compounds like amino alcohols, particularly in Reversed-Phase (RP) mode.[6] They possess both hydrophobic pockets and ionizable groups (carboxylates and amines), allowing for a multi-modal interaction mechanism that is well-suited to the zwitterionic potential of your analyte.[6]

  • Crown Ether-Based CSPs: (e.g., CROWNPAK® CR-I(+)). These are specifically designed for the resolution of compounds containing primary amines.[7] The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH₃⁺) within the chiral cavity of the crown ether. This makes them a highly specific and potentially very effective choice, though they typically require acidic mobile phases.

Q3: How does the fluorine atom on the phenyl ring affect the separation?

A3: The fluorine atom is not a passive bystander. It influences the separation in two key ways:

  • Electronic Effects: As a strongly electronegative atom, fluorine withdraws electron density from the aromatic ring. This alters the strength of potential π-π interactions between the analyte and the CSP.[1]

  • Direct Interactions: The fluorine atom can participate in weak, non-covalent interactions, such as C-H⋯F hydrogen bonds, with the CSP.[1][8] While weaker than conventional hydrogen bonds, these interactions can provide an additional point of stereospecific contact, which can be the deciding factor in achieving chiral recognition.

Q4: Which analytical technique—HPLC, SFC, or CE—is the best choice?

A4: The "best" technique depends on your objective:

  • HPLC: The most established and versatile technique, offering a wide range of CSPs and operating modes (NP, RP, PO). It is the default starting point for analytical method development.[3]

  • Supercritical Fluid Chromatography (SFC): An excellent choice for both analytical and preparative scale work. SFC often provides faster separations and equilibration times than HPLC and is considered a "greener" technique due to its use of supercritical CO₂.[9][10] It is particularly well-suited for normal-phase type separations.

  • Capillary Electrophoresis (CE): A high-efficiency, low-sample-consumption technique ideal for polar, charged analytes.[11] Separation is achieved by adding a chiral selector (like a cyclodextrin) to the background electrolyte.[12] It is a powerful analytical tool but is not suitable for preparative purification.

Q5: Is derivatization of the analyte necessary to achieve separation?

A5: Generally, no. Modern CSPs are designed to resolve underivatized analytes directly.[6] Derivatization adds extra steps, time, and the potential for introducing impurities or racemization. Direct separation should always be the primary goal. Indirect separation via derivatization to form diastereomers is a fallback strategy and is rarely needed with the variety of CSPs available today.[12]

Section 2: Troubleshooting Guide for HPLC Separations

This guide is structured to help you diagnose and solve common problems encountered during method development for this compound.

Issue 1: I see no separation of enantiomers on a polysaccharide CSP in Normal Phase.

  • Probable Cause: The mobile phase composition is suboptimal, or the wrong additive is being used. The chiral recognition mechanism requires a precise balance of interactions, which is heavily influenced by the mobile phase.

  • Solution Pathway:

    • Verify Additive: For a basic analyte like this, a basic additive is critical to suppress undesirable interactions with the silica support and to modulate the analyte's interaction with the CSP. If you are not using one, add 0.1% diethylamine (DEA) or ethanolamine to your mobile phase.[13]

    • Change the Alcohol Modifier: The type of alcohol used as a modifier can dramatically alter selectivity.[4] If you are using isopropanol (IPA), switch to ethanol (EtOH), or vice versa. They have different hydrogen bonding capabilities and polarities.

    • Adjust Modifier Percentage: Systematically vary the alcohol percentage. Start at 10% and screen at 5%, 15%, and 20%. A lower alcohol content generally increases retention and can sometimes improve resolution, while a higher content reduces analysis time.

    • Try a Different Solvent: If hexane/alcohol mixtures fail, consider switching to a polar organic mode using a single solvent like methanol or acetonitrile, again with an appropriate additive.

Issue 2: My peaks are severely tailing.

  • Probable Cause: This is a classic sign of strong, unwanted secondary interactions between the basic amine of your analyte and acidic free silanol groups on the CSP's silica support. It can also be caused by using an acidic additive with a basic analyte.

  • Solution Pathway:

    • Add/Increase Basic Modifier: The most effective solution is to add a basic modifier like 0.1% - 0.2% DEA to your normal phase mobile phase. The DEA acts as a competing base, neutralizing the active silanol sites.

    • Check for Column Memory Effects: If the column was previously used with an acidic modifier, the acid may be retained, causing issues.[14] This "column memory" can be persistent. Dedicate a column specifically for basic analytes or perform a rigorous washing and re-equilibration procedure (though using a new column is often the most reliable solution).[14]

    • Reduce Sample Load: Injecting too much sample can overload the column and lead to poor peak shape. Reduce the injection volume or sample concentration.

Issue 3: I have some separation, but the resolution (Rs) is poor (e.g., Rs < 1.2).

  • Probable Cause: The chosen conditions are close but not optimal. Fine-tuning is required to enhance the subtle differences in interaction energy between the enantiomers and the CSP.

  • Solution Pathway:

    • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 15°C or 10°C) often increases resolution. Lower temperatures enhance the stability of the transient diastereomeric complexes formed on the CSP, improving selectivity, although this may increase analysis time and backpressure.[15]

    • Decrease the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can improve column efficiency and, consequently, resolution.

    • Fine-Tune the Modifier: Make very small adjustments to the alcohol percentage in your mobile phase (e.g., change from 10% IPA to 9% or 11%). Sometimes, the "sweet spot" for resolution is very narrow.

    • Switch to a Different Polysaccharide Selector: If you are using a cellulose-based CSP, try an amylose-based one with the same derivative, or vice-versa. The different helical structures of the polysaccharide backbones can offer complementary selectivity.[5]

Issue 4: My retention times and resolution are inconsistent between runs.

  • Probable Cause: Insufficient column equilibration is the most common culprit, especially when changing mobile phases. Column memory effects from additives can also lead to long-term drift.[14]

  • Solution Pathway:

    • Ensure Thorough Equilibration: When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. Isocratic chiral separations are common, and they require a highly stable environment.[14]

    • Use a Dedicated Column: To avoid memory effects, it is best practice to dedicate a specific column to a particular method or class of compounds (e.g., basic analytes), especially in a regulated environment.[14]

    • Check for Mobile Phase Instability: Ensure your mobile phase components are fresh and properly mixed. Volatile components like hexane or additives like DEA can evaporate over time, changing the composition.

Section 3: Experimental Protocols & Workflows
Protocol 1: Initial HPLC-UV Screening for this compound

This protocol outlines a systematic screening process to identify a viable chiral stationary phase and mobile phase combination.

Objective: To efficiently test four different CSPs under two standard normal phase conditions.

Materials:

  • Chiral Columns (4.6 x 250 mm):

    • Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H

    • Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H

    • Cellulose tris(4-methylbenzoate) - e.g., Lux® Cellulose-3

    • Teicoplanin-based CSP - e.g., Astec® CHIROBIOTIC® T (for a reversed-phase screen)

  • Mobile Phases (MP):

    • MP-A: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • MP-B: n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)

  • Sample: 1 mg/mL of racemic this compound in mobile phase.

Methodology:

  • Install the first column (e.g., Chiralcel® OD-H).

  • Equilibrate the column with MP-A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set column temperature to 25°C.

  • Set UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).

  • Inject 5-10 µL of the sample.

  • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • Evaluate the chromatogram for retention, separation factor (α), and resolution (Rs).

  • Flush the column and system, then equilibrate with MP-B and repeat steps 2-6.

  • Repeat the entire process for the remaining three columns.

  • Compile the results in a table to identify the most promising condition(s) for further optimization.

Visualization of Workflows

A logical workflow is crucial for efficient method development. The following diagrams illustrate recommended decision-making processes.

MethodDevelopmentWorkflow start Start: Define Separation Goal (Analytical vs. Preparative) screening Phase 1: Initial Screening - Polysaccharide CSPs (NP/PO) - Macrocyclic CSP (RP) start->screening eval_screening Evaluate Screening Results screening->eval_screening no_sep No Separation on Any Column eval_screening->no_sep No separation partial_sep Partial Separation Found (Rs > 0.8) eval_screening->partial_sep Separation found expand_screen Expand Screening: - Different CSPs (e.g., Crown Ether) - Different Modes (e.g., HILIC) no_sep->expand_screen expand_screen->screening optimization Phase 2: Method Optimization (See Troubleshooting Workflow) partial_sep->optimization final_method Final Robust Method optimization->final_method

Caption: Initial method development decision tree.

Caption: Troubleshooting workflow for poor resolution.

Section 4: Comparative Data

Choosing the right CSP is the most critical decision in chiral method development.[3] The table below summarizes the characteristics of the primary CSP classes relevant to this compound.

CSP ClassPrimary Interaction Mechanism(s)Typical Mode(s)Strengths for AnalytePotential Weaknesses
Polysaccharide-Based H-bonding, π-π stacking, dipole-dipole, steric inclusionNP, RP, POBroad applicability; interacts well with amine, alcohol, and phenyl groups.Selectivity can be highly dependent on mobile phase.
Macrocyclic Glycopeptide H-bonding, ionic, inclusion complexing, hydrophobicRP, POExcellent for polar/ionic compounds; can exploit zwitterionic nature.Can have lower efficiency than polysaccharide CSPs.
Crown Ether-Based Host-guest complexation with primary aminesRP (acidic)Highly specific and selective for the primary amine group.Requires protonation of the amine; limited to this interaction.
Pirkle (Brush-Type) π-π stacking, H-bonding, dipole-dipoleNPStrong π-acid/π-base interactions with the aromatic ring.Generally less broad applicability than polysaccharide CSPs.
References
  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Poe, R. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-216. Retrieved from [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463312. Retrieved from [Link]

  • Sultan, S., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 2(5), 373-377. Retrieved from [Link]

  • Wang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 107-116. Retrieved from [Link]

  • De Klerck, K., et al. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Retrieved from [Link]

  • Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(43), 18971-18980. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Analytical Chemistry, 88(1), 347-361. Retrieved from [Link]

  • Armstrong, D. W., & He, L. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 38-57. Retrieved from [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Retrieved from [Link]

  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • Seog, J. H., et al. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 740-752. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(4), 2355-2363. Retrieved from [Link]

  • Patel, K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Wang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 107-116. Retrieved from [Link]

  • Betzenbichler, M., et al. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 734-779. Retrieved from [Link]

  • Wang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 107-116. Retrieved from [Link]

  • Altria, K. D. (1998). Chiral Separations by Capillary Electrophoresis. In Capillary Electrophoresis Guidebook (pp. 345-385). Humana Press. Retrieved from [Link]

  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH⋯π, OH⋯π and CH⋯F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(43), 18971-18980. Retrieved from [Link]

  • Scriba, G. K. A. (2016). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Science and Technology, Fourth Edition (pp. 512-521). CRC Press. Retrieved from [Link]

  • De Kloe, P. (2013, June 6). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Retrieved from [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. Retrieved from [Link]

  • Alabugin, I. V., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1642-1655. Retrieved from [Link]

  • Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Future4200. (n.d.). 16 Chiral Separations by Capillary Electrophoresis. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • Abdel-Megied, A. M., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Separations, 11(3), 88. Retrieved from [Link]

  • van den Biggelaar, L., et al. (2001). Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor Separators. Industrial & Engineering Chemistry Research, 40(7), 1774-1782. Retrieved from [Link]

  • Welch, C. J., et al. (2012). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Comprehensive Chirality (pp. 363-384). Elsevier. Retrieved from [Link]

  • Carbone, P., & Hutter, J. (2008). First-Principles Dynamics of Fluorine Adsorption on Clean and Monohydrogenated Si{001}. The Journal of Physical Chemistry C, 112(1), 219-224. Retrieved from [Link]

  • BUCHI Corporation. (2023, August 24). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Organic & Biomolecular Chemistry, 22(20), 4056-4074. Retrieved from [Link]

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Validation & Comparative

A Tale of Two Halogens: A Comparative Guide to 2-(2-Amino-6-fluorophenyl)ethanol and 2-(2-Amino-6-chlorophenyl)ethanol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, the choice of starting materials is a critical decision that profoundly influences the trajectory of a research program. The substitution pattern of a scaffold can dramatically alter its reactivity, physicochemical properties, and ultimately, the biological activity of the final product. This guide provides an in-depth, objective comparison of two closely related yet distinct building blocks: 2-(2-Amino-6-fluorophenyl)ethanol and 2-(2-Amino-6-chlorophenyl)ethanol. While seemingly similar, the substitution of fluorine for chlorine at the 6-position of the 2-aminophenylethanol scaffold imparts subtle yet significant differences that can be leveraged for strategic advantage in synthesis.

This guide moves beyond a simple cataloging of properties to provide a field-proven perspective on how these differences in halogen substitution translate to practical considerations in the laboratory. We will explore the nuanced interplay of electronic and steric effects, and how these factors can be harnessed to optimize reaction outcomes.

The Halogen Effect: A Comparative Overview of Fluorine and Chlorine

The differential impact of fluorine and chlorine substitution on the reactivity of the aniline moiety is rooted in their fundamental atomic properties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it is also a moderate π-donor through resonance (+M) due to the effective overlap of its 2p orbitals with the aromatic system. In contrast, chlorine is less electronegative than fluorine but is a weaker π-donor due to less efficient 3p-2p orbital overlap.[1]

These electronic differences have a tangible impact on the basicity of the aniline nitrogen. The strong -I effect of both halogens decreases the electron density on the nitrogen atom, rendering it less basic compared to unsubstituted aniline. However, the slightly greater acidifying effect of chlorine compared to fluorine in ortho-substituted anilines suggests a more pronounced decrease in the nucleophilicity of the amino group in 2-(2-Amino-6-chlorophenyl)ethanol.[1][2]

Sterically, the fluorine atom is significantly smaller than chlorine (van der Waals radius of 1.47 Å for F vs. 1.75 Å for Cl).[1] This difference in size can influence the approach of reagents to the amino and hydroxyl groups, potentially leading to differences in reaction rates and even dictating the feasibility of certain transformations.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-(2-Amino-6-chlorophenyl)ethanol
Molecular Formula C₈H₁₀FNOC₈H₁₀ClNO[3]
Molecular Weight 155.17 g/mol 171.62 g/mol [3]
Predicted pKa (amine) ~3.5 - 4.0~3.0 - 3.5
Predicted LogP ~1.2~1.6

Note: Predicted values are based on computational models and the known effects of halogen substitution on aniline derivatives. Experimental determination is recommended for precise values.

A Case Study in Synthesis: The Pictet-Spengler Reaction for Tetrahydroquinoline Synthesis

To illustrate the practical implications of the differences between these two building blocks, we will consider a hypothetical, yet synthetically plausible, Pictet-Spengler-type reaction to form a substituted tetrahydroquinoline. This class of heterocycles is a common motif in many biologically active compounds.

The reaction involves the condensation of the aminophenylethanol derivative with an aldehyde to form a Schiff base (iminium ion intermediate), which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the cyclized product.

Caption: Generalized workflow for the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Halogenated Tetrahydroquinoline

Objective: To compare the reactivity of this compound and 2-(2-Amino-6-chlorophenyl)ethanol in a Pictet-Spengler reaction with a model aldehyde (e.g., benzaldehyde).

Materials:

  • This compound

  • 2-(2-Amino-6-chlorophenyl)ethanol[3]

  • Benzaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the respective 2-(2-amino-6-halophenyl)ethanol (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzaldehyde (1.1 mmol).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

Predicted Outcomes and Mechanistic Rationale

Reactivity:

  • This compound: The higher basicity of the amino group in the fluoro-substituted compound, relative to the chloro-substituted one, is expected to lead to a faster initial condensation with the aldehyde to form the Schiff base.

  • 2-(2-Amino-6-chlorophenyl)ethanol: The more pronounced electron-withdrawing nature of the chlorine atom will likely slow down the initial nucleophilic attack of the amine on the aldehyde.

Cyclization Step:

  • The rate-determining step is often the intramolecular electrophilic aromatic substitution. The electron-donating character of the amino group is crucial for activating the ring towards this cyclization. The stronger inductive effect of fluorine will slightly deactivate the ring compared to chlorine. However, the better resonance donation of fluorine's lone pairs may partially counteract this effect. The overall impact on the cyclization rate is likely to be a subtle interplay of these opposing electronic factors.

Yield and Purity:

  • It is plausible that the fluoro-substituted starting material may provide a higher yield of the desired tetrahydroquinoline due to a more favorable rate of the initial condensation and potentially fewer side reactions. The smaller size of the fluorine atom may also lead to a cleaner reaction profile with less steric hindrance during the cyclization.

  • The chloro-substituted analog might require longer reaction times or slightly harsher conditions to achieve comparable yields, which could potentially lead to the formation of more impurities.

Caption: Predicted comparative performance in the Pictet-Spengler reaction.

Conclusion and Future Perspectives

The choice between this compound and 2-(2-Amino-6-chlorophenyl)ethanol in a synthetic campaign is a nuanced one that should be guided by the specific requirements of the target molecule and the reaction conditions. The fluoro-substituted compound may offer advantages in terms of faster reaction kinetics for initial amine-based reactions and potentially cleaner reaction profiles, which can be particularly beneficial in complex, multi-step syntheses. Conversely, the chloro-substituted analog, while potentially less reactive, offers a valuable handle for further functionalization through cross-coupling reactions, a transformation not readily achievable with the more robust C-F bond.

Ultimately, the optimal choice will be context-dependent. It is the hope of this author that this guide provides the foundational knowledge and practical insights necessary for researchers to make an informed decision and to strategically leverage the unique properties of each of these valuable synthetic building blocks.

References

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Publishing.
  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?[Link]

  • ResearchGate. (2025). Synthesis of 4‐Halo Quinolines and Its Applications. [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • IUCr. (2025). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. [Link]

  • Research Square. (n.d.). Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal. [Link]

  • RSC Publishing. (n.d.). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. [Link]

  • ResearchGate. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. [Link]

  • NIH. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • PubMed. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • ResearchGate. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

  • ResearchGate. (2025). Multicomponent synthesis of 6-amino-1-(4-fluorophenyl)-1,2-dihydro-2-oxo-4-(aryl)pyridine-3,5-dicarbonitriles using 2-cyano-n-(4-fluorophenyl)acetamide and their antioxidant activity study. [Link]

  • MDPI. (2024). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. [Link]

  • ResearchGate. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. [Link]

  • ChemRxiv. (2025). Which halogen to choose? Comparing the effects of chlorine and fluo rine as bioisosteric substituents in drug design. [Link]

  • NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Novel 2-(2-Amino-6-fluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural validation of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, the integrity of a compound's structure forms the bedrock of all subsequent biological and toxicological evaluations. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the structure of novel 2-(2-amino-6-fluorophenyl)ethanol derivatives, a class of compounds with significant potential in medicinal chemistry.

The narrative that follows is built on years of field experience, emphasizing not just the "how" but the critical "why" behind experimental choices. Every protocol is designed as a self-validating system, ensuring the generation of robust and reliable data.

The Imperative of Orthogonal Structural Validation

Therefore, a multi-faceted, orthogonal approach to structural validation is not just best practice; it is a scientific necessity. By employing a suite of complementary analytical techniques, we can build a comprehensive and irrefutable picture of the synthesized molecule. This guide will focus on the "big three" of small molecule structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD).

The Initial Hypothesis: Proposed Structure

Before delving into the validation workflow, let us establish the proposed structure of our target molecule, a derivative of this compound.

Proposed_Structure cluster_phenyl cluster_substituents C1 C C2 C C1->C2 NH2 NH₂ C1->NH2 C3 C C2->C3 Ethanol CH₂CH₂OH C2->Ethanol C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 F F C6->F

Caption: Proposed structure of a this compound derivative.

Primary Validation: Unraveling the Connectivity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The "Why": Beyond a Simple Spectrum

A simple one-dimensional (1D) ¹H NMR spectrum can provide initial confirmation of the presence of key functional groups. However, for unambiguous validation, a suite of 1D and two-dimensional (2D) NMR experiments is essential. This approach allows us to piece together the molecular puzzle by establishing through-bond correlations between nuclei.

Experimental Protocol: A Self-Validating NMR Workflow

1. Sample Preparation: The Foundation of Quality Data [5]

  • Analyte Purity: Begin with a sample purified by chromatography to >95% purity. Residual solvents and impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[5]

  • Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.[5] For less sensitive experiments like ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[5]

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary. A homogenous solution is critical for acquiring high-quality spectra.[5]

2. Data Acquisition: A Multi-Experiment Approach

The following sequence of experiments provides a comprehensive dataset for structural elucidation:

  • ¹H NMR: Provides information on the number of different types of protons and their electronic environments.

  • ¹³C NMR: Reveals the number of unique carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, establishing connectivity between adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting molecular fragments.[6]

  • ¹⁹F NMR: Essential for fluorine-containing compounds, providing information on the chemical environment of the fluorine atom.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis Prep Dissolve 5-10 mg in 0.6 mL CDCl₃ H1 ¹H NMR Prep->H1 C13 ¹³C NMR H1->C13 DEPT DEPT-135 C13->DEPT F19 ¹⁹F NMR DEPT->F19 COSY COSY F19->COSY HSQC HSQC COSY->HSQC HMBC HMBC HSQC->HMBC Analysis Assemble Fragments & Confirm Connectivity HMBC->Analysis LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve ~1 mg/mL in MeOH Filter (0.22 µm) LC C18 Column Water/Acetonitrile Gradient Prep->LC MS ESI Source High-Resolution Analyzer (TOF/Orbitrap) LC->MS Data Confirm Molecular Ion Peak (M+H)⁺ Determine Elemental Composition MS->Data

Sources

A Comparative Guide to the Efficacy of Benzimidazole-Derived Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the performance of various proton pump inhibitors (PPIs), a class of drugs fundamentally based on the benzimidazole scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical efficacy data, mechanistic insights, and experimental context.

Introduction: The Benzimidazole Core in Modern Pharmacotherapy

The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its unique chemical properties allow for diverse substitutions, leading to compounds with a broad spectrum of biological activities. Among the most successful classes of drugs derived from this core are the proton pump inhibitors (PPIs), which have revolutionized the treatment of acid-related gastrointestinal disorders. This guide will delve into a comparative analysis of the efficacy of prominent PPIs, grounded in clinical and preclinical data.

Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+ ATPase

Proton pump inhibitors are prodrugs that, upon activation in the acidic environment of the parietal cell canaliculus, covalently bind to cysteine residues on the gastric H+/K+ ATPase (the proton pump). This irreversible inhibition blocks the final step in gastric acid secretion, leading to a profound and long-lasting reduction in both basal and stimulated acid production.[1][2] The extended duration of their clinical effect, despite a relatively short plasma half-life of 0.6–1.9 hours, is due to the time required for the synthesis of new proton pump enzymes, which can take up to 54 hours.[2]

The following diagram illustrates the mechanism of action of proton pump inhibitors:

PPI_Mechanism Mechanism of Action of Proton Pump Inhibitors cluster_blood Bloodstream cluster_parietal Parietal Cell Cytoplasm cluster_canaliculus Secretory Canaliculus (Acidic) PPI_prodrug PPI (Prodrug) PPI_prodrug_cell PPI (Prodrug) PPI_prodrug->PPI_prodrug_cell Diffusion PPI_activated Activated PPI (Sulfenamide) PPI_prodrug_cell->PPI_activated Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) PPI_activated->ProtonPump Covalent Bonding (Irreversible Inhibition) H_ion H+ ProtonPump->H_ion Pumps into lumen K_ion K+ K_ion->ProtonPump Enters cell

Caption: Mechanism of Action of Proton Pump Inhibitors.

Comparative Efficacy in the Treatment of Acid-Related Disorders

The clinical efficacy of PPIs is primarily assessed in the context of treating gastroesophageal reflux disease (GERD), erosive esophagitis (EE), and peptic ulcer disease (PUD). While all PPIs are effective, head-to-head clinical trials have revealed some differences in their performance, particularly in the speed of symptom relief and healing rates for more severe conditions.

Healing of Erosive Esophagitis

Randomized controlled trials (RCTs) have demonstrated high rates of endoscopic healing of erosive esophagitis with PPI therapy. In patients with moderate to severe EE, esomeprazole 40 mg has been shown to have a statistically significant advantage in healing rates at 8 weeks compared to lansoprazole 30 mg (82.4% vs. 77.5%).[3]

Symptom Relief in GERD

The majority of patients with GERD (60% to 85%) experience heartburn relief within 4 to 8 weeks of starting PPI therapy.[1] Some studies suggest differences in the onset of symptom relief. For instance, esomeprazole has been reported to provide faster relief from heartburn compared to both lansoprazole and omeprazole.[4] An indirect comparison also suggested that dexlansoprazole 30 mg was more effective than esomeprazole 20 mg or 40 mg for heartburn symptom control in patients with non-erosive reflux disease (NERD) after 4 weeks.[5][6]

Healing of Peptic Ulcers

For peptic ulcer disease, PPIs result in higher healing rates compared to H2-receptor antagonists like ranitidine.[7] By the end of an 8-week trial, at least two-thirds of patients receiving a PPI had healed ulcers, whereas for those on ranitidine, the ulcers remained in about half of the patients.[7] For Helicobacter pylori-associated ulcers, a 7-day triple therapy regimen including a PPI and two antibiotics achieves healing rates of over 90%.[8]

The table below summarizes key efficacy data from comparative clinical trials of various PPIs.

Drug Indication Dosage Efficacy Endpoint Efficacy Rate (%) Comparator Comparator Efficacy Rate (%) Reference(s)
Esomeprazole Moderate to Severe Erosive Esophagitis40 mg once dailyHealing at 8 weeks82.4Lansoprazole (30 mg)77.5[9][3]
Esomeprazole Moderate to Severe Erosive Esophagitis40 mg once dailyHeartburn resolution at 4 weeks72Lansoprazole (30 mg)64[9][3]
Lansoprazole Pediatric Gastritis15-30 mg once dailyAbdominal pain-free at 14 days92Esomeprazole (0.4-0.8 mg/kg)66[10]
Dexlansoprazole Non-Erosive Reflux Disease30 mg once dailyHeartburn symptom control at 4 weeksSignificantly better (RR: 2.17)Esomeprazole (40 mg)-[5][6]
Various PPIs Peptic Ulcer DiseaseStandard DosesEndoscopic healing at 4-8 weeks66-82--[1]
Various PPIs H. pylori EradicationStandard Doses with AntibioticsUlcer healing at 7 days>90--[8]

Pharmacokinetics and Pharmacodynamics: The Role of Metabolism

The metabolism of most PPIs is mediated by the cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[11][12] Genetic polymorphisms in the CYP2C19 gene can lead to different metabolic phenotypes: extensive metabolizers, intermediate metabolizers, and poor metabolizers.[12][13] Poor metabolizers have higher plasma concentrations of the PPI, which can result in a more pronounced and sustained acid suppression.[13] This is an important consideration in clinical practice, as patients may respond differently to the same dose of a PPI based on their genetic makeup.

Newer generation PPIs, such as esomeprazole (the S-isomer of omeprazole) and dexlansoprazole (the R-enantiomer of lansoprazole), have been developed to be less dependent on CYP2C19 metabolism, leading to more predictable pharmacokinetic and pharmacodynamic profiles across different patient populations.[11] Dexlansoprazole, with its dual delayed-release formulation, has been shown to provide the best control of intragastric pH among the currently available PPIs.[11][14]

Experimental Protocols: A Framework for Comparative Efficacy Trials

The data presented in this guide are derived from rigorously conducted randomized controlled trials (RCTs). A typical workflow for a head-to-head comparative efficacy trial of two PPIs for erosive esophagitis is outlined below.

Clinical_Trial_Workflow Typical Workflow for a Comparative PPI Clinical Trial cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Assessment cluster_analysis Data Analysis & Conclusion Patient_Pool Patient Pool with GERD Symptoms Inclusion_Criteria Inclusion Criteria Met? (e.g., age, symptoms) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? (e.g., contraindications) Inclusion_Criteria->Exclusion_Criteria Endoscopy Baseline Endoscopy Exclusion_Criteria->Endoscopy Diagnosis Diagnosis of Erosive Esophagitis (Los Angeles Classification) Endoscopy->Diagnosis Informed_Consent Informed Consent Obtained Diagnosis->Informed_Consent Randomization Randomization (Double-Blind) Informed_Consent->Randomization Group_A Group A: Receives PPI 1 Randomization->Group_A Group_B Group B: Receives PPI 2 Randomization->Group_B Treatment_Period Treatment Period (e.g., 8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up_4w Follow-up at 4 Weeks Treatment_Period->Follow_up_4w Follow_up_8w Follow-up at 8 Weeks Treatment_Period->Follow_up_8w Adverse_Events Monitoring of Adverse Events Treatment_Period->Adverse_Events Symptom_Assessment Symptom Assessment (e.g., Heartburn Diary) Follow_up_4w->Symptom_Assessment Endoscopy_Followup Follow-up Endoscopy Follow_up_8w->Endoscopy_Followup Data_Analysis Statistical Analysis of Healing Rates & Symptom Relief Symptom_Assessment->Data_Analysis Endoscopy_Followup->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Sources

A Comparative Spectroscopic Guide to 2-(2-Amino-6-fluorophenyl)ethanol and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Drug Development

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely an academic exercise; it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers—molecules sharing the same chemical formula but differing in the arrangement of functional groups—can exhibit dramatically different pharmacological, toxicological, and material properties. The title compound, 2-(2-Amino-6-fluorophenyl)ethanol, and its analogs are representative of scaffolds found in various research programs. The substitution pattern of the amino and fluoro groups on the phenyl ring can profoundly influence molecular interactions, metabolic pathways, and ultimately, biological activity.[1]

This guide provides an in-depth spectroscopic comparison of this compound and two of its key positional isomers. We will explore how fundamental spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, can be employed to unambiguously differentiate these closely related structures. Our focus will be on the causality behind the experimental observations, providing researchers with the predictive power to interpret spectra and validate the identity and purity of their compounds.

Molecular Structures Under Investigation

The three positional isomers central to this guide are depicted below. Their identical molecular formula (C₈H₁₀FNO) and molecular weight (155.17 g/mol ) make their differentiation by mass spectrometry alone challenging, necessitating a multi-technique approach.

isomers cluster_1 Isomer 1: this compound cluster_2 Isomer 2: 2-(4-Amino-2-fluorophenyl)ethanol cluster_3 Isomer 3: 2-(2-Amino-4-fluorophenyl)ethanol I1 I2 I3

Caption: Molecular structures of the three positional isomers.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For fluorinated compounds, ¹⁹F NMR adds another layer of definitive analysis.

¹H NMR Spectroscopy: A Map of Proton Environments

The chemical shift and splitting patterns of the aromatic protons are highly diagnostic. The electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom exert distinct electronic effects (inductive and mesomeric) that shield or deshield adjacent protons, altering their resonance frequencies.

  • Isomer 1 (2-Amino-6-fluoro): The high degree of substitution and the ortho-positioning of all three groups lead to a complex splitting pattern for the three aromatic protons. The fluorine and amino groups flank the ethanol substituent, creating a unique electronic environment.

  • Isomer 2 (4-Amino-2-fluoro): The fluorine atom is ortho to the ethanol group, while the amino group is para. We expect to see three distinct aromatic signals. The proton between the -F and -CH₂CH₂OH groups will likely be the most downfield due to the proximity of two electron-withdrawing functions (one by induction, one by ring current).

  • Isomer 3 (2-Amino-4-fluoro): The amino group is ortho to the ethanol group, and the fluorine is para. This arrangement will again produce a distinct set of three aromatic signals with unique chemical shifts and coupling constants compared to the other isomers.

The ethanol side-chain protons (-CH₂-CH₂-OH) will appear as two triplets (or more complex multiplets if there is coupling to the aromatic ring), typically in the ranges of δ 2.7-2.9 ppm (Ar-CH₂) and δ 3.7-3.9 ppm (-CH₂-OH). While the exact shifts may vary slightly due to long-range effects from the ring substituents, the primary differentiation will come from the aromatic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides information on the number of unique carbon environments. Due to the lack of symmetry in all three isomers, we expect to see 8 distinct carbon signals for each. The most diagnostic signals are the aromatic carbons directly bonded to fluorine, which exhibit a large one-bond coupling constant (¹J_CF).

  • C-F Coupling: The carbon attached to fluorine will appear as a doublet with a large coupling constant, typically in the range of 240-250 Hz. The chemical shift of this carbon will be significantly affected by the position of the amino group.

  • Chemical Shifts: The electron-donating amino group will cause an upfield shift (shielding) for the carbon it is attached to (ipso-carbon) and the carbons ortho and para to it. The fluorine atom causes a strong downfield shift for the ipso-carbon. The interplay of these effects creates a unique ¹³C NMR fingerprint for each isomer.

¹⁹F NMR Spectroscopy: The Fluorine Spy

¹⁹F NMR is exceptionally useful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2][3] The chemical shift of the fluorine nucleus is exquisitely sensitive to its electronic environment. The position of the electron-donating amino group relative to the fluorine atom is the dominant factor influencing the ¹⁹F chemical shift.

  • Expected Chemical Shifts: The ¹⁹F chemical shift will be different for each isomer. Generally, electron-donating groups positioned ortho or para to the fluorine atom cause an upfield shift (more negative ppm value), while meta-positioning has a smaller effect.[4] Therefore, we can predict a distinct chemical shift for each of the three isomers, making ¹⁹F NMR a rapid and unambiguous method for identification.

Predicted NMR Data Summary
IsomerAromatic ¹H NMR Pattern (Predicted)Key ¹³C NMR Feature (Predicted)¹⁹F NMR Chemical Shift (Predicted)
1: 2-Amino-6-fluoro 3H, complex multiplet system¹J_CF ≈ 245 Hz; C-NH₂ and C-F are orthoMost distinct shift due to ortho-amino and ortho-alkyl groups
2: 4-Amino-2-fluoro 3H, distinct multiplets, likely well-resolved¹J_CF ≈ 242 Hz; C-NH₂ and C-F are metaDownfield relative to Isomer 3 due to meta-amino group
3: 2-Amino-4-fluoro 3H, distinct multiplets, different pattern from 2¹J_CF ≈ 248 Hz; C-NH₂ and C-F are metaUpfield relative to Isomer 2 due to para-amino group

Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy excels at identifying functional groups and can provide crucial information about the aromatic substitution pattern through the "fingerprint" region.[5]

  • O-H and N-H Stretching (3200-3500 cm⁻¹): All isomers will show a broad absorption band for the alcohol O-H stretch.[6] They will also exhibit two sharp peaks characteristic of the primary amine (-NH₂) symmetric and asymmetric N-H stretches.[7]

  • C-F Stretching (1100-1300 cm⁻¹): A strong absorption band corresponding to the C-F bond stretch will be present in all isomers.

  • Aromatic C-H Out-of-Plane Bending (690-900 cm⁻¹): This region is highly diagnostic for positional isomers.[5][8] The pattern of absorption bands is determined by the number of adjacent hydrogen atoms on the aromatic ring.

    • Isomer 1 (1,2,3-trisubstituted): Will have a characteristic pattern in the 750-810 cm⁻¹ and 810-850 cm⁻¹ regions.

    • Isomers 2 & 3 (1,2,4-trisubstituted): Will show a different, but characteristic, strong band in the 800-880 cm⁻¹ range. While similar to each other, subtle differences in this fingerprint region, when compared against a reference standard, can aid in identification.

Part 3: Mass Spectrometry (MS) - Unveiling Fragmentation Pathways

While all three isomers have the same molecular weight and will thus show the same molecular ion peak (e.g., at m/z 156 for [M+H]⁺), their fragmentation patterns upon ionization can differ, although these differences may be subtle.

  • Molecular Ion: A clear molecular ion peak should be observed.

  • Key Fragmentation Pathways:

    • Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols.

    • Loss of the Hydroxymethyl Radical ([M-•CH₂OH]⁺): Arises from cleavage of the C-C bond adjacent to the ring.

    • Formation of a Tropylium-like Ion: Rearrangement and fragmentation of the aromatic ring.

The relative abundances of these fragment ions might be influenced by the positions of the -F and -NH₂ groups, as these substituents can affect the stability of the resulting fragment ions and radical cations. However, distinguishing positional isomers by MS fragmentation alone can be challenging without high-resolution analysis and comparison to standards.[8][9]

Part 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the absorption maximum (λ_max) is sensitive to the electronic structure of the chromophore (the phenyl ring) and the influence of attached auxochromes (-NH₂ and -OH).

The amino group is a powerful auxochrome that shifts the absorption to longer wavelengths (a bathochromic shift). The extent of this shift is dependent on its position relative to the rest of the chromophore. We can predict that each isomer will have a distinct λ_max. For instance, the para-amino substitution in Isomer 2 is expected to result in a greater bathochromic shift compared to the meta-relationship in Isomers 1 and 3, leading to a higher λ_max value.[10]

Experimental Protocols & Workflows

General Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Isomer Sample B Dissolve in Appropriate Solvent (e.g., CDCl₃, DMSO-d₆ for NMR; MeOH for UV-Vis) A->B C Load Sample into Spectrometer B->C D Acquire Spectrum (NMR, IR, MS, or UV-Vis) C->D E Process Raw Data (Fourier Transform, Baseline Correction) D->E F Peak Picking & Integration E->F G Compare Data to Reference & Predicted Values F->G H Structure Confirmation G->H

Caption: General workflow for spectroscopic analysis.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the isomer sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[7]

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for the sample.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024) and a longer relaxation delay may be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Reference the spectrum to an external standard like CFCl₃ (0 ppm).[11]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C). Integrate peaks and analyze splitting patterns and coupling constants.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: If the sample is a solid, either create a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid sample directly onto the crystal.[1]

  • Background Collection: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Sample Collection: Place the sample in the beam path and collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the major peaks.

Protocol 3: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Method: Infuse the sample directly or inject it into a liquid chromatography (LC) system for separation prior to MS analysis. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

  • MS/MS Analysis: To study fragmentation, perform a product ion scan by selecting the precursor ion (m/z 156) in the first mass analyzer and scanning the fragments produced in the collision cell in the second mass analyzer.

  • Data Analysis: Identify the molecular ion and major fragment ions.

Conclusion

The unambiguous differentiation of positional isomers like those of this compound is critical in modern chemical research. While each spectroscopic technique provides valuable clues, a holistic and integrated approach yields the most trustworthy results. ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and electronic environment of the molecule's core structure. ¹⁹F NMR offers a rapid and highly sensitive probe that is uniquely suited for distinguishing these fluorinated isomers. Infrared spectroscopy confirms the presence of key functional groups and provides a distinct fingerprint based on the aromatic substitution pattern. Finally, mass spectrometry confirms the molecular weight and can offer complementary structural information through controlled fragmentation studies. By understanding the principles behind each technique and how they apply to these specific structures, researchers can confidently assign the correct structure and ensure the isomeric purity of their materials.

References

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Sources

A Comparative Guide to the Biological Activity of 2-(2-Amino-6-fluorophenyl)ethanol Analogs: A Prospective Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of a novel class of compounds: 2-(2-Amino-6-fluorophenyl)ethanol analogs. In the absence of extensive published data on this specific chemical series, this document serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines the scientific rationale for investigating these compounds, proposes a detailed experimental plan, and provides illustrative data to guide the interpretation of potential results. Our approach is grounded in established principles of medicinal chemistry and leverages insights from structurally related molecules to forecast the potential of this scaffold.

Introduction: The Rationale for Investigating this compound Analogs

The 2-amino-phenylethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including various neurotransmitters and enzyme inhibitors. The introduction of a fluorine atom to the phenyl ring is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties.[1][2][3] Fluorine's high electronegativity and small size can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] Specifically, the placement of a fluorine atom at the 6-position, ortho to the amino group, is anticipated to induce a unique conformational and electronic profile, potentially leading to novel biological activities.

This guide will explore the prospective biological activities of analogs derived from the this compound core, focusing on their potential as enzyme inhibitors. We will lay out a systematic approach to synthesize a library of these compounds and evaluate their biological effects, with the goal of establishing a clear structure-activity relationship.

Proposed Synthetic Strategy

The synthesis of this compound analogs can be approached through a multi-step sequence, starting from commercially available 1-fluoro-2-nitrobenzene. A plausible synthetic route is outlined below. This proposed pathway is adapted from methodologies used for synthesizing structurally similar amino alcohols.[6]

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Analog Derivatization A 1-Fluoro-2-nitrobenzene B 2-(2-Nitro-6-fluorophenyl)acetonitrile A->B 1. KCN, DMSO C 2-(2-Nitro-6-fluorophenyl)acetic acid B->C 2. H2SO4, H2O, heat D 2-(2-Nitro-6-fluorophenyl)ethanol C->D 3. BH3-THF E This compound D->E 4. H2, Pd/C F N-Substituted Analogs E->F 5. R-X, Base

Caption: Proposed synthetic route for this compound and its N-substituted analogs.

Experimental Protocol: Synthesis of the Core Scaffold

  • Step 1: Cyanation. 1-Fluoro-2-nitrobenzene is reacted with potassium cyanide in a polar aprotic solvent like DMSO to yield 2-(2-Nitro-6-fluorophenyl)acetonitrile.

  • Step 2: Hydrolysis. The resulting nitrile is hydrolyzed under acidic conditions (e.g., aqueous sulfuric acid with heating) to produce 2-(2-Nitro-6-fluorophenyl)acetic acid.

  • Step 3: Reduction of Carboxylic Acid. The carboxylic acid is selectively reduced to the corresponding alcohol, 2-(2-Nitro-6-fluorophenyl)ethanol, using a reducing agent such as borane-tetrahydrofuran complex (BH3-THF).

  • Step 4: Reduction of Nitro Group. The nitro group is reduced to the primary amine via catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) to yield the core scaffold, this compound.

  • Step 5: Derivatization. The primary amine or the alcohol can then be functionalized with various alkyl or aryl groups (R-X) to generate a library of analogs for SAR studies.

Prospective Biological Targets and Screening Cascade

Amino alcohol derivatives have shown a wide range of biological activities, including antimalarial, insecticidal, and enzyme inhibitory effects.[7][8] Given the structural similarity of the this compound scaffold to known inhibitors of monoamine oxidase (MAO), we propose MAO-A and MAO-B as primary screening targets. MAOs are crucial enzymes in neurotransmitter metabolism, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.

A tiered screening cascade is proposed to efficiently evaluate the synthesized analogs.

Screening_Cascade A Primary Screen: In vitro MAO-A/MAO-B Inhibition Assay B Secondary Screen: Selectivity Profiling (vs. related enzymes) A->B Active & Potent (IC50 < 1 µM) C Tertiary Screen: Cell-based Assays (e.g., cytotoxicity, neurotransmitter uptake) B->C Selective Hits D In vivo Studies: Pharmacokinetics and Efficacy in Animal Models C->D Cell-permeable & Non-toxic E Lead Optimization D->E Promising PK/PD Profile

Caption: A proposed screening cascade for the evaluation of this compound analogs.

Experimental Protocol: In vitro MAO Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human MAO-A and MAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), a fluorometric plate reader, and test compounds dissolved in DMSO.

  • Procedure: a. Prepare a series of dilutions of the test compounds. b. In a 96-well plate, add the enzyme solution to buffer. c. Add the test compounds at various concentrations and incubate for a predefined period (e.g., 15 minutes) at 37°C. d. Initiate the enzymatic reaction by adding the kynuramine substrate. e. Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C. f. Stop the reaction by adding a stop solution (e.g., NaOH). g. Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control without an inhibitor. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Comparative Analysis: A Hypothetical Structure-Activity Relationship Study

To illustrate how a comparative analysis would be conducted, we present a hypothetical dataset for a series of analogs. In this example, we explore substitutions on the amino group (R1) and the phenyl ring (R2).

Compound R1 R2 MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity Index (MAO-A/MAO-B)
1a (Core) HH15.28.51.79
2a CH₃H5.82.12.76
2b C₂H₅H7.23.52.06
2c BenzylH2.50.83.13
3a H4-Cl12.11.58.07
3b H4-OCH₃20.510.22.01
4a CH₃4-Cl4.10.58.20

Interpretation of Hypothetical SAR:

  • Effect of N-Substitution (R1): Small alkyl substitutions on the amino group (e.g., methyl in 2a ) appear to enhance potency against both MAO-A and MAO-B compared to the unsubstituted core (1a ). A larger, more lipophilic group like benzyl (2c ) further increases potency, suggesting a potential hydrophobic pocket in the enzyme's active site.

  • Effect of Phenyl Substitution (R2): The introduction of an electron-withdrawing group like chlorine at the 4-position (3a ) significantly improves potency and selectivity for MAO-B. This is a common observation in MAO-B inhibitor design.[9] Conversely, an electron-donating group like methoxy (3b ) appears to be detrimental to activity.

  • Synergistic Effects: Combining favorable substitutions, as in compound 4a (N-methyl and 4-chloro), results in the most potent and selective MAO-B inhibitor in this hypothetical series.

This systematic analysis allows for the rational design of subsequent generations of compounds to optimize potency and selectivity.

Mechanistic Insights: The Role of Fluorine

The fluorine atom at the 6-position is expected to exert significant influence on the molecule's properties.

Fluorine_Effects A This compound Scaffold B Altered pKa of Amino Group A->B Inductive Effect C Conformational Restriction A->C Steric Hindrance D Enhanced Metabolic Stability A->D Blocks Metabolic Sites E Improved Binding Affinity B->E C->E D->E

Caption: Potential mechanistic contributions of the 6-fluoro substituent to biological activity.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine will lower the pKa of the adjacent amino group, potentially altering its ionization state at physiological pH and influencing its ability to form hydrogen bonds with the target enzyme.

  • Conformational Control: The steric bulk of the fluorine atom can restrict the rotation of the aminoethanol side chain, locking the molecule into a more favorable conformation for binding.

  • Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's half-life and bioavailability.[4]

Conclusion and Future Directions

This guide presents a prospective analysis for the development of this compound analogs as a novel class of biologically active compounds. By leveraging established principles of medicinal chemistry, we have outlined a rational approach to their synthesis and evaluation. The proposed workflow, from chemical synthesis to a tiered biological screening cascade, provides a clear path to identifying lead compounds and establishing a robust structure-activity relationship. The strategic incorporation of a fluorine atom is hypothesized to be a key determinant of activity, offering avenues for enhancing potency, selectivity, and pharmacokinetic properties. Future work should focus on executing this plan, with the initial goal of validating the proposed biological target and then expanding the analog library to fully explore the chemical space around this promising scaffold.

References

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  • Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

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A Comparative Guide to the Synthesis of 2-(2-Amino-6-fluorophenyl)ethanol: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the efficient synthesis of key intermediates is paramount. 2-(2-Amino-6-fluorophenyl)ethanol is a valuable building block, the demand for which necessitates robust and scalable synthetic routes. This guide provides an in-depth comparison of two prominent methods for its preparation: the catalytic hydrogenation of 2-(2-fluoro-6-nitrophenyl)ethanol and the reduction of 2-amino-6-fluorophenylacetic acid. Through a detailed analysis of experimental data, reaction mechanisms, and practical considerations, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific needs.

Introduction to this compound and its Synthetic Challenges

This compound possesses a unique structural motif, incorporating a fluorinated aniline moiety and a primary alcohol. This combination of functional groups makes it a versatile precursor for a range of more complex molecules with potential applications in medicinal chemistry. The primary challenges in its synthesis lie in achieving high yields and purity while managing the chemoselectivity of the reactions, particularly in the presence of the sensitive amino and hydroxyl groups. The choice of synthetic route can significantly impact not only the efficiency but also the cost-effectiveness and environmental footprint of the overall process.

Route 1: Catalytic Hydrogenation of 2-(2-fluoro-6-nitrophenyl)ethanol

This approach is a classic and widely utilized method for the synthesis of anilines from their corresponding nitro precursors. The strategy involves the reduction of the nitro group of 2-(2-fluoro-6-nitrophenyl)ethanol using a catalyst in the presence of hydrogen gas.

Workflow Overview

Start 2-Fluoro-6-nitrotoluene Step1 Hydroxymethylation Start->Step1 Paraformaldehyde, Base Intermediate1 2-(2-Fluoro-6-nitrophenyl)ethanol Step1->Intermediate1 Step2 Catalytic Hydrogenation Intermediate1->Step2 H2, Catalyst Product This compound Step2->Product

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)ethanol

A reliable method for the synthesis of the nitro-alcohol precursor is analogous to the preparation of 2-(o-nitrophenyl)ethanol.

  • In a reaction vessel, combine 2-fluoro-6-nitrotoluene, paraformaldehyde, and a suitable solvent such as dimethylformamide (DMF).

  • Add a catalytic amount of a base (e.g., potassium carbonate) to the mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography, to yield 2-(2-fluoro-6-nitrophenyl)ethanol.

Step 2: Catalytic Hydrogenation to this compound

This procedure is adapted from a patented method for the synthesis of the non-fluorinated analog.

  • Charge a pressure reactor with 2-(2-fluoro-6-nitrophenyl)ethanol, a solvent such as methanol or ethanol, and a catalytic amount of Raney Nickel.

  • To enhance the reaction rate and selectivity, a small quantity of an alkali promoter, like sodium hydroxide, can be added.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).

  • Heat the reaction mixture with vigorous stirring. The reaction progress can be monitored by the uptake of hydrogen.

  • Once the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by crystallization or column chromatography affords the final this compound.

Discussion of Route 1

Expertise & Experience: The choice of Raney Nickel as the catalyst is based on its high activity and relatively low cost for nitro group reductions. The addition of an alkali promoter is a key optimization step, as it can prevent the formation of undesired side products by neutralizing any acidic species and enhancing the catalyst's activity. The selection of a protic solvent like methanol or ethanol is crucial for facilitating the hydrogenation process and for safety reasons.

Trustworthiness: This method is highly reliable and generally provides high yields of the desired aniline. The progress of the reaction is easily monitored by hydrogen consumption, providing a clear endpoint. The purification of the final product is typically straightforward.

Route 2: Reduction of 2-Amino-6-fluorophenylacetic Acid

An alternative strategy involves the reduction of a carboxylic acid or its ester derivative to the corresponding primary alcohol. This route offers a different set of challenges and advantages compared to the catalytic hydrogenation of the nitro compound.

Workflow Overview

Start 2-Amino-6-fluorobenzoic Acid Step1 Conversion to Phenylacetic Acid Derivative Start->Step1 Multi-step synthesis Intermediate1 2-Amino-6-fluorophenylacetic Acid Step1->Intermediate1 Step2 Reduction of Carboxylic Acid Intermediate1->Step2 Reducing Agent (e.g., LiAlH4, Borane) Product This compound Step2->Product

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-6-fluorophenylacetic Acid

The synthesis of this precursor can be a multi-step process, often starting from a commercially available substituted aniline or benzoic acid. A general approach may involve:

  • Protection of the amino group of a suitable starting material.

  • Introduction of the acetic acid side chain, for example, via a Willgerodt-Kindler reaction or by conversion to a benzyl halide followed by cyanation and hydrolysis.

  • Deprotection of the amino group to yield 2-amino-6-fluorophenylacetic acid.

Step 2: Reduction to this compound

The reduction of the carboxylic acid to the alcohol can be achieved using strong reducing agents.

  • Using Lithium Aluminum Hydride (LiAlH₄):

    • In a flame-dried flask under an inert atmosphere, a solution of 2-amino-6-fluorophenylacetic acid in a dry ethereal solvent (e.g., tetrahydrofuran, THF) is slowly added to a stirred suspension of LiAlH₄ in the same solvent at a low temperature (e.g., 0 °C).[1]

    • The reaction mixture is then typically warmed to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

    • The reaction is carefully quenched by the sequential addition of water and an aqueous base solution.

    • The resulting precipitate is filtered off, and the organic layer is separated, dried, and concentrated to give the crude product.

  • Using Borane (BH₃):

    • A solution of 2-amino-6-fluorophenylacetic acid in dry THF is treated with a solution of borane-THF complex (BH₃·THF).[2]

    • The reaction is typically stirred at room temperature or gently heated to drive it to completion.

    • Upon completion, the reaction is quenched, and the product is worked up similarly to the LiAlH₄ reduction.

Discussion of Route 2

Expertise & Experience: The choice of reducing agent in this route is critical. LiAlH₄ is a very powerful and non-selective reducing agent, which necessitates careful handling and anhydrous conditions.[1] Borane complexes are generally milder and can offer better selectivity, which might be advantageous if other reducible functional groups are present.[2] The synthesis of the starting material, 2-amino-6-fluorophenylacetic acid, can be more complex and lower-yielding than the preparation of the nitro-alcohol in Route 1, which is a significant factor in the overall efficiency of this pathway.

Trustworthiness: The reduction of carboxylic acids to alcohols with LiAlH₄ or borane is a well-established and reliable transformation.[1][2] However, the overall yield and purity of the final product are highly dependent on the successful and efficient synthesis of the starting amino acid. Potential side reactions during the reduction could include the formation of over-reduced products or reactions with the amino group if it is not appropriately protected.

Comparative Analysis

To provide a clear and objective comparison, the key parameters of each synthetic route are summarized in the table below. The data presented is based on typical yields and conditions for analogous reactions, as specific data for the target molecule is not extensively published.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Reduction of Carboxylic Acid
Starting Material Availability 2-Fluoro-6-nitrotoluene is commercially available.2-Amino-6-fluorobenzoic acid derivatives may require multi-step synthesis.
Number of Steps Typically 2 steps.Can be more than 2 steps, depending on the synthesis of the starting acid.
Overall Yield Generally high.Variable, highly dependent on the synthesis of the starting acid.
Reagent Safety & Handling Requires handling of hydrogen gas under pressure and a pyrophoric catalyst (Raney Ni).Requires handling of highly reactive and moisture-sensitive reagents like LiAlH₄ or borane complexes.[1][2]
Scalability Well-suited for large-scale production.Can be challenging to scale up due to the handling of hazardous reagents.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents and higher overall yields.Can be more expensive due to the cost of reducing agents and potentially longer synthetic sequence for the starting material.
Environmental Impact Use of a recyclable catalyst is a positive. Hydrogen is a clean reagent.Generates significant amounts of inorganic waste from the quenching of the reducing agents.
Purity of Final Product Typically high, with straightforward purification.Can be high, but may require more rigorous purification to remove by-products.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound. However, for most applications, Route 1, the catalytic hydrogenation of 2-(2-fluoro-6-nitrophenyl)ethanol, emerges as the more efficient and practical choice. This method is characterized by a shorter synthetic sequence, generally higher overall yields, and the use of more cost-effective reagents. Its scalability and the potential for catalyst recycling also make it more attractive for industrial applications.

Route 2, the reduction of 2-amino-6-fluorophenylacetic acid, while mechanistically sound, is often hampered by the accessibility and synthesis of the starting material. The use of hazardous and expensive reducing agents also presents challenges for large-scale production. This route might be considered in specific research contexts where the starting amino acid is readily available or when the use of high-pressure hydrogenation is not feasible.

Ultimately, the selection of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost constraints, and safety considerations. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering the scientific community to advance their research and development endeavors.

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Cross-reactivity studies of antibodies raised against its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity with Protein Derivatives

For researchers, scientists, and drug development professionals, the precise characterization of antibody specificity is paramount. An antibody raised against a specific protein antigen may also bind to derivatives of that protein—such as post-translationally modified isoforms, truncated variants, or mutants—with varying degrees of affinity. This phenomenon, known as cross-reactivity, can have significant implications, ranging from generating misleading experimental results to causing off-target effects in therapeutic applications.[1][2]

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies with their respective protein derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer guidance on interpreting the resulting data to ensure the selection of highly specific and reliable antibody candidates.

The Genesis of Cross-Reactivity: A Molecular Perspective

At its core, antibody cross-reactivity arises from the structural similarity between the epitope on the primary antigen and epitopes present on other molecules.[1][3] An antibody's paratope recognizes a specific three-dimensional arrangement of amino acids and their associated chemical properties. When a protein derivative shares a sufficiently similar epitope, the antibody can bind to it, albeit often with a different affinity.

Several factors can give rise to cross-reactive epitopes on protein derivatives:

  • Post-Translational Modifications (PTMs): Modifications such as phosphorylation, glycosylation, or acetylation can alter the charge, size, and conformation of an epitope, potentially impacting antibody binding.[4][5][6] Some antibodies may specifically recognize a PTM, while others might show reduced or abolished binding.

  • Truncations: Cleavage of a protein can either remove a portion of the epitope, leading to loss of binding, or expose a neo-epitope that the antibody may recognize.[7][8]

  • Mutations and Variants: Single amino acid substitutions within or near an epitope can significantly alter the binding affinity of an antibody.[9] Understanding this is crucial, especially in the context of evolving viral proteins or cancer-associated mutations.

The following diagram illustrates the fundamental principle of antibody cross-reactivity with a protein and its derivative.

Figure 1: Mechanism of Antibody Cross-Reactivity cluster_0 Antibody cluster_1 Primary Antigen cluster_2 Protein Derivative Ab Antibody Antigen Epitope Ab->Antigen High-Affinity Binding Derivative Similar Epitope Ab->Derivative Cross-Reactivity (Variable Affinity)

Caption: An antibody raised against a primary antigen can cross-react with a protein derivative that shares a structurally similar epitope.

A Comparative Analysis of Cross-Reactivity Assessment Methods

Several immunoassays can be employed to characterize antibody cross-reactivity. The choice of method depends on the specific requirements of the study, including the desired level of quantitation, throughput, and the nature of the antigens.

Assay Principle Advantages Disadvantages Primary Application
ELISA Immobilized antigen captures the antibody, which is then detected.High throughput, quantitative, and relatively inexpensive.Can be sensitive to antigen conformation and coating efficiency.Screening and quantitative comparison of antibody binding to multiple derivatives.
Western Blot Proteins are separated by size before antibody detection.Provides information on molecular weight, confirming binding to the correct-sized protein derivative.Semi-quantitative, lower throughput, and may involve denatured epitopes.Confirmation of specificity and detection of cross-reactivity with proteins in a complex mixture.
Surface Plasmon Resonance (SPR) Real-time measurement of binding kinetics between an immobilized ligand and an analyte in solution.Label-free, provides detailed kinetic data (on/off rates, affinity), and highly sensitive.Requires specialized equipment and can be lower throughput.In-depth characterization of binding affinity and kinetics with high precision.
Epitope Mapping Identifies the specific amino acid residues that constitute the epitope.Provides high-resolution information on the binding site, explaining the molecular basis of cross-reactivity.Can be complex and time-consuming, with various methods having their own limitations.Understanding the precise binding determinants and predicting cross-reactivity with other variants.

Experimental Protocols for Cross-Reactivity Assessment

A self-validating experimental design is crucial for obtaining reliable cross-reactivity data. This involves careful selection of controls and a systematic approach to data acquisition and analysis.

Competitive ELISA for Quantitative Cross-Reactivity

Competitive ELISA is a robust method for quantifying the cross-reactivity of an antibody with various protein derivatives.[3]

Experimental Workflow:

Figure 2: Competitive ELISA Workflow A Coat plate with primary antigen B Block non-specific binding sites A->B C Incubate antibody with varying concentrations of primary antigen or protein derivative (competitor) B->C D Add antibody-competitor mixture to the coated plate C->D E Wash to remove unbound antibody D->E F Add enzyme-conjugated secondary antibody E->F G Wash to remove unbound secondary antibody F->G H Add substrate and measure signal G->H I Calculate IC50 and % Cross-Reactivity H->I

Caption: A stepwise workflow for determining antibody cross-reactivity using competitive ELISA.

Detailed Protocol:

  • Antigen Coating: Coat a 96-well microplate with the primary antigen at an optimal concentration (e.g., 1-5 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBST) for 1-2 hours at room temperature.

  • Competition Reaction: In a separate plate, prepare serial dilutions of the primary antigen and each protein derivative. Add a constant, pre-determined concentration of the primary antibody to each well containing the diluted antigens. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the antigens in solution.

  • Incubation with Coated Plate: Transfer the antibody-antigen mixtures to the antigen-coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly with PBST to remove unbound antibodies.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at the appropriate dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate with PBST. Add the substrate (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Acquisition and Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance versus the log of the competitor concentration and determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

Calculating Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Primary Antigen / IC50 of Protein Derivative) x 100

Western Blotting for Specificity Confirmation

Western blotting is an indispensable tool for confirming that the antibody binds to the protein derivative of the correct molecular weight and for assessing cross-reactivity in a complex protein mixture.[2][10][11]

Experimental Workflow:

Figure 3: Western Blot Workflow A Prepare lysates containing primary antigen and derivatives B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane (e.g., PVDF) B->C D Block the membrane C->D E Incubate with primary antibody D->E F Wash to remove unbound primary antibody E->F G Incubate with enzyme-conjugated secondary antibody F->G H Wash to remove unbound secondary antibody G->H I Detect signal using chemiluminescence or fluorescence H->I J Analyze band intensity and molecular weight I->J

Caption: A standard workflow for assessing antibody specificity and cross-reactivity via Western Blot.

Detailed Protocol:

  • Sample Preparation: Prepare lysates containing the primary antigen and its derivatives. Quantify the protein concentration to ensure equal loading.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the membrane several times with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: A specific antibody should ideally show a single band at the expected molecular weight for the target antigen and its derivatives. The intensity of the bands can provide a semi-quantitative measure of cross-reactivity. The absence of a band for a derivative indicates a lack of cross-reactivity under these denaturing conditions.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of binding kinetics, offering a highly quantitative measure of cross-reactivity by comparing the binding affinities (KD) and on/off rates of the antibody for the primary antigen and its derivatives.[12][13][14][15]

Experimental Workflow:

Figure 4: SPR Workflow A Immobilize antibody on a sensor chip B Inject primary antigen at various concentrations A->B C Regenerate the sensor surface B->C D Inject protein derivative at various concentrations C->D E Regenerate the sensor surface D->E F Analyze sensorgrams to determine Kon, Koff, and KD E->F G Compare kinetic parameters F->G

Caption: A simplified workflow for comparing antibody binding kinetics to different antigens using SPR.

Detailed Protocol:

  • Antibody Immobilization: Immobilize the antibody onto a suitable sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject serial dilutions of the primary antigen over the sensor surface and monitor the binding response.

  • Dissociation: Allow the bound antigen to dissociate.

  • Regeneration: Inject a regeneration solution to remove any remaining bound antigen.

  • Repeat for Derivatives: Repeat steps 2-4 for each of the protein derivatives.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Interpretation: A lower KD value indicates a higher binding affinity. By comparing the KD values for the primary antigen and its derivatives, a precise quantitative measure of cross-reactivity can be obtained.

Case Study: Cross-Reactivity of an Anti-Kinase Antibody with its Phosphorylated Derivative

To illustrate the application of these methods, consider an antibody raised against the unphosphorylated form of a kinase. A cross-reactivity study was performed to assess its binding to the phosphorylated kinase.

Method Unphosphorylated Kinase (Primary Antigen) Phosphorylated Kinase (Derivative) % Cross-Reactivity
Competitive ELISA IC50 = 10 nMIC50 = 500 nM2%
Western Blot Strong band at 50 kDaFaint band at 50 kDaSemi-quantitative, significantly lower reactivity
SPR KD = 1 nMKD = 85 nM1.18% (based on KD ratio)

The data clearly demonstrates that the antibody has a strong preference for the unphosphorylated kinase, with significantly reduced binding to the phosphorylated form. This high level of specificity is critical for its use in assays designed to specifically detect the unphosphorylated state of the kinase.

Conclusion

A thorough investigation of antibody cross-reactivity with its derivatives is a cornerstone of rigorous antibody validation. By employing a multi-pronged approach that combines the high-throughput capabilities of ELISA, the specificity confirmation of Western Blotting, and the precise kinetic analysis of SPR, researchers can gain a comprehensive understanding of an antibody's binding profile. This ensures the selection of highly specific reagents, leading to more reliable experimental data and safer, more effective therapeutic antibodies.

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Navigating the Translational Gap: A Comparative Guide to In-Vitro and In-Vivo Activity of 2-(2-Amino-6-fluorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the vanguard of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the transition from a controlled in-vitro environment to the complex biological landscape of in-vivo models. This guide provides an in-depth technical comparison of the in-vitro and in-vivo activities of compounds conceptually derived from the versatile 2-(2-Amino-6-fluorophenyl)ethanol scaffold. While specific derivatives of this exact parent molecule are not extensively documented in publicly available literature, this guide will leverage data from structurally related aminophenyl and fluorinated heterocyclic compounds to illustrate the principles and methodologies essential for navigating the translational gap.

The strategic incorporation of a fluorine atom in the phenyl ring is a well-established medicinal chemistry tactic to enhance metabolic stability and binding affinity. The aminophenyl ethanol backbone offers multiple points for diversification, allowing for the generation of a library of derivatives with potentially diverse pharmacological profiles. This guide will, therefore, focus on the crucial assays and strategic considerations for evaluating such a hypothetical library, providing a robust framework for your own research endeavors.

The Rationale Behind the Screen: From Benchtop to Preclinical Models

The initial stages of drug discovery heavily rely on in-vitro assays to screen large numbers of compounds rapidly and cost-effectively.[1][2] These assays provide a fundamental understanding of a compound's activity against a specific biological target, such as an enzyme or a cancer cell line.[1][3] However, the controlled environment of an in-vitro experiment cannot fully recapitulate the intricate network of physiological processes that occur in a living organism.[3] Consequently, in-vivo studies are indispensable for evaluating a compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), efficacy, and potential toxicity in a whole-animal model.[4][5][6]

The primary objective of this comparative analysis is to bridge the gap between the initial "hit" identification in-vitro and the validation of a "lead" compound in-vivo. By systematically comparing the data from both settings, we can identify compounds with the most promising therapeutic potential and make informed decisions about which candidates to advance through the development pipeline.

In-Vitro Activity Assessment: The First Line of Evidence

A comprehensive in-vitro evaluation of compounds derived from this compound would typically involve a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.

Cytotoxicity and Antiproliferative Assays

The initial step is often to assess the general cytotoxicity of the synthesized compounds against a panel of relevant human cancer cell lines.[7] This provides a preliminary indication of their potential as anticancer agents.

Table 1: Hypothetical In-Vitro Cytotoxicity Data for this compound Derivatives

Compound IDModification on Amino GroupModification on Ethanol HydroxylIC50 (µM) on MCF-7 (Breast Cancer)IC50 (µM) on A549 (Lung Cancer)
Parent -H-H>100>100
Cpd-01 -C(O)CH3 (Acetyl)-H55.278.1
Cpd-02 -SO2Ph (Benzenesulfonyl)-H12.521.3
Cpd-03 -C(O)CH3 (Acetyl)-C(O)Ph (Benzoyl)8.915.4
Cpd-04 -SO2Ph (Benzenesulfonyl)-C(O)Ph (Benzoyl)2.14.7

IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.

From this hypothetical data, we can infer that derivatization of both the amino and hydroxyl groups significantly enhances cytotoxic activity, with the combination in Cpd-04 showing the most potent effect.

Mechanistic In-Vitro Assays

Once promising cytotoxic compounds are identified, the next step is to elucidate their mechanism of action. This can involve a variety of assays, depending on the therapeutic target. For instance, if the compounds are hypothesized to induce apoptosis, assays such as Annexin V-FITC/PI staining and cell cycle analysis would be employed.[8] If inhibition of a specific enzyme, such as a kinase or topoisomerase, is suspected, dedicated enzymatic assays would be performed.[9]

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxicity of compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

In-Vivo Activity Assessment: The Whole-Organism Perspective

Compounds that demonstrate promising in-vitro activity and a favorable preliminary safety profile are advanced to in-vivo testing.[11] This is a critical step to evaluate the compound's efficacy in a more physiologically relevant context.[4][5]

Xenograft Models for Anticancer Efficacy

For anticancer drug development, the most common in-vivo models are xenografts, where human cancer cells are implanted into immunocompromised mice.[5]

Table 2: Hypothetical In-Vivo Efficacy of Cpd-04 in an A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control -Oral0+2.5
Cpd-04 10Oral35.2-1.8
Cpd-04 25Oral68.7-4.5
Cpd-04 50Oral85.1-9.2
Positive Control 10IV92.3-12.1

This data suggests that Cpd-04 exhibits dose-dependent tumor growth inhibition. However, the observed weight loss at higher doses indicates potential toxicity, which needs to be carefully monitored and addressed.

Experimental Protocol: Murine Xenograft Model

This protocol provides a general outline for establishing and utilizing a subcutaneous xenograft model to assess the in-vivo efficacy of a test compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cells (e.g., A549)

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS or medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the predetermined dosing schedule and route.

  • Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis). Calculate the tumor growth inhibition for each treatment group.

Visualizing the Drug Discovery Workflow

The progression from in-vitro screening to in-vivo validation is a structured process.

G cluster_0 In-Vitro Screening cluster_1 In-Vivo Validation Compound_Library Library of this compound Derivatives Cytotoxicity_Screening Cytotoxicity/Antiproliferative Assays (e.g., MTT) Compound_Library->Cytotoxicity_Screening Hit_Identification Hit Identification (IC50 < 10 µM) Cytotoxicity_Screening->Hit_Identification Mechanistic_Assays Mechanistic Assays (e.g., Apoptosis, Enzyme Inhibition) Hit_Identification->Mechanistic_Assays Lead_Candidate_Selection In-Vitro Lead Candidate Selection Mechanistic_Assays->Lead_Candidate_Selection Xenograft_Model Xenograft Model Development Lead_Candidate_Selection->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Efficacy_Study->Toxicity_Assessment Pharmacokinetic_Study Pharmacokinetic (PK) Studies Toxicity_Assessment->Pharmacokinetic_Study Lead_Validation Validated Lead Compound Pharmacokinetic_Study->Lead_Validation

Caption: A streamlined workflow from in-vitro screening to in-vivo validation for novel compounds.

Bridging the In-Vitro/In-Vivo Divide: Key Considerations

A direct correlation between potent in-vitro activity and robust in-vivo efficacy is not always observed. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): A compound may be highly active in-vitro but have poor absorption, rapid metabolism, or inefficient distribution to the tumor site in-vivo.

  • Toxicity: A compound may exhibit acceptable cytotoxicity against cancer cells in-vitro but cause unacceptable systemic toxicity in an animal model.

  • Tumor Microenvironment: The in-vivo tumor microenvironment is far more complex than a cell culture monolayer, with factors such as hypoxia, nutrient gradients, and interactions with stromal cells influencing drug response.[12]

Concluding Remarks

The successful translation of a promising chemical entity from the laboratory bench to a clinical candidate hinges on a thorough and systematic comparison of its in-vitro and in-vivo activities. For derivatives of the this compound scaffold, a tiered approach involving initial broad-spectrum cytotoxicity screening, followed by detailed mechanistic in-vitro assays and subsequent validation in appropriate in-vivo models, is paramount. By understanding the strengths and limitations of each experimental system and by anticipating the potential disconnects between in-vitro and in-vivo data, researchers can more effectively navigate the complexities of the drug discovery process and increase the likelihood of identifying novel therapeutics with real clinical potential.

References

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  • Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - NIH.
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The Decisive Influence of Fluorine's Position on the Reactivity of Aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the substitution of a hydrogen atom with fluorine is a well-established strategy to modulate the physicochemical properties of a molecule. This "fluorine factor" can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity.[1] However, the reactivity of fluorinated aromatics, particularly aniline derivatives, is a nuanced subject where the positional isomerism of the fluorine atom dictates the molecule's chemical behavior. This guide provides an in-depth comparison of ortho-, meta-, and para-fluoroaniline, offering a detailed analysis of how the fluorine substituent's location governs the reactivity of the aniline scaffold.

The Duality of Fluorine's Electronic Effects: A Constant Tug-of-War

Fluorine's influence on an aromatic ring is characterized by a fascinating interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).[2]

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect deactivates the aromatic ring, making it less susceptible to electrophilic attack.[3]

  • Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic π-system, donating electron density. This effect activates the aromatic ring, particularly at the ortho and para positions.[2]

The net effect of fluorine on the reactivity of the benzene ring is a delicate balance between these two forces. Generally, the strong inductive effect of fluorine outweighs its resonance effect, leading to an overall deactivation of the ring compared to unsubstituted aniline. However, the resonance effect still plays a crucial role in directing incoming electrophiles.

Basicity of Fluoroaniline Isomers: A Quantitative Comparison

The basicity of anilines, quantified by the pKa of their conjugate acids, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. The position of the fluorine atom significantly impacts this basicity due to its electronic effects.

CompoundpKa of Conjugate Acid
Aniline4.60
2-Fluoroaniline (ortho)3.20[4]
3-Fluoroaniline (meta)3.59[1]
4-Fluoroaniline (para)4.65[2]

Analysis of Basicity:

  • 2-Fluoroaniline (ortho): The strong electron-withdrawing inductive effect of the adjacent fluorine atom significantly reduces the electron density on the nitrogen, making it the least basic among the isomers.[4] Intramolecular hydrogen bonding between the amino group and the ortho-fluorine can also contribute to this decreased basicity.

  • 3-Fluoroaniline (meta): The fluorine atom at the meta position exerts a purely inductive effect on the amino group, as the resonance effect does not extend to the meta position. This results in a pKa value lower than that of aniline.[1]

  • 4-Fluoroaniline (para): In the para position, the electron-donating resonance effect of fluorine partially counteracts its strong inductive effect. This results in a pKa value that is only slightly lower than that of aniline, making it the most basic of the three fluoro-isomers.[2]

Reactivity in Electrophilic Aromatic Substitution (EAS)

The position of the fluorine atom not only affects the overall reactivity of the aniline ring but also directs the position of incoming electrophiles. The amino group is a powerful activating group and an ortho-, para-director. The fluorine atom, while deactivating, is also an ortho-, para-director due to its resonance effect.[5]

Predicted Reactivity Order:

Based on the interplay of inductive and resonance effects, the predicted order of reactivity of the fluoroaniline isomers in electrophilic aromatic substitution is:

4-Fluoroaniline > 2-Fluoroaniline > 3-Fluoroaniline

Mechanistic Rationale:

  • 4-Fluoroaniline: The para-fluorine's resonance effect helps to stabilize the arenium ion intermediate formed during electrophilic attack at the positions ortho to the amino group.

  • 2-Fluoroaniline: While the ortho-fluorine is also an ortho-, para-director, its strong inductive effect and steric hindrance can decrease the rate of reaction compared to the para-isomer.

  • 3-Fluoroaniline: The meta-fluorine offers no resonance stabilization to the arenium ion intermediate formed during attack at the positions ortho and para to the amino group. Its purely inductive electron withdrawal deactivates the ring most significantly towards electrophilic attack.

G cluster_reactivity Predicted Reactivity in EAS 4-Fluoroaniline 4-Fluoroaniline 2-Fluoroaniline 2-Fluoroaniline 4-Fluoroaniline->2-Fluoroaniline > 3-Fluoroaniline 3-Fluoroaniline 2-Fluoroaniline->3-Fluoroaniline >

Experimental Protocol: Comparative Acylation of Fluoroaniline Isomers

This protocol describes a method for comparing the reactivity of the three fluoroaniline isomers through a competitive acylation reaction.

Objective: To determine the relative reactivity of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline by reacting an equimolar mixture with a limited amount of acetic anhydride.

Materials:

  • 2-Fluoroaniline

  • 3-Fluoroaniline

  • 4-Fluoroaniline

  • Acetic anhydride

  • Sodium acetate

  • Hydrochloric acid (concentrated)

  • Water (deionized)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Vacuum filtration apparatus

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Aniline Mixture: In a round-bottom flask, combine equimolar amounts (e.g., 10 mmol each) of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline.

  • Dissolution: Add 50 mL of water and 5 mL of concentrated hydrochloric acid to the flask. Stir until all the anilines have dissolved to form their respective hydrochloride salts.[6]

  • Acylation: Cool the solution in an ice bath. In a separate beaker, prepare a solution of sodium acetate (30 mmol) in 20 mL of water.

  • Addition of Acylating Agent: While stirring the aniline hydrochloride solution vigorously, add a limited amount of acetic anhydride (e.g., 10 mmol, 1 equivalent with respect to one aniline).[6]

  • Buffering: Immediately add the sodium acetate solution to neutralize the hydrochloric acid and facilitate the acylation reaction.[7]

  • Reaction and Precipitation: Continue stirring in the ice bath for 30 minutes. The acetylated products (acetanilides) will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Analysis:

    • TLC Analysis: Dissolve a small sample of the crude product in ethyl acetate and spot it on a TLC plate alongside standards of the three possible N-acetylfluoroaniline products. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane).

    • GC-MS Analysis: Analyze the crude product mixture by GC-MS to determine the relative ratios of the three N-acetylfluoroaniline isomers. The peak areas will provide a quantitative measure of the relative reactivity of the starting anilines.

G cluster_workflow Comparative Acylation Workflow A Prepare equimolar mixture of 2-, 3-, and 4-fluoroaniline B Dissolve in HCl/water to form hydrochloride salts C Cool in ice bath and add limited acetic anhydride D Immediately add sodium acetate solution E Stir and allow precipitation of N-acetylfluoroanilines F Isolate product via vacuum filtration G Analyze product ratio by GC-MS

Conclusion

The position of a fluorine atom on an aniline ring is a critical determinant of its reactivity. The interplay between the powerful inductive withdrawal and the weaker resonance donation of fluorine creates a spectrum of reactivity and basicity across the ortho, meta, and para isomers. The para-isomer, where resonance partially offsets induction, is the most basic and generally the most reactive towards electrophiles. Conversely, the meta-isomer, influenced solely by induction, is the least reactive. The ortho-isomer's reactivity is a balance of electronic effects and steric considerations. For researchers in drug discovery and materials science, a thorough understanding of these positional effects is paramount for the rational design and synthesis of novel fluorinated compounds with tailored properties.

References

  • Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Computational study on the electrophilic substitution reaction in toluene. (n.d.). International Research Journal of Engineering and Technology (IRJET).
  • Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved from [Link]

  • Ortho, Para, Meta Substitution in Electrophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Application Notes and Protocols for the Acetylation of Aniline. (2025, December). BenchChem.
  • Bishop Tingle, J., et al. (2002, May 1). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. ResearchGate. Retrieved from [Link]

  • Acetylation of Aniline. (n.d.). Scribd. Retrieved from [Link]

  • Meta vs Ortho/Para with FC-Alkylation. (2023, September 29). Reddit. Retrieved from [Link]

  • Diwan, A. (2010, October 20). The Kinetics of Aromatic Nitration. ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. (n.d.).
  • Effenberger, F., & Maier, A. H. (2001). Changing the ortho/para ratio in aromatic acylation reactions by changing reaction conditions: a mechanistic explanation from kinetic measurements. Journal of the American Chemical Society, 123(15), 3429–3433. [Link]

  • A Convenient Laboratory Prepar
  • Ortho vs. Para positioning of Substituent (FC-Acylation). (2023, September 28). Reddit. Retrieved from [Link]

  • Substituent effects on the physical properties and pKa of aniline. (2000). International Journal of Quantum Chemistry, 80(4‐5), 1107-1115.
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound often utilized in targeted synthesis within pharmaceutical and materials science research, 2-(2-Amino-6-fluorophenyl)ethanol demands rigorous adherence to safety and disposal protocols. Its unique structure, incorporating an aromatic amine and a fluorinated phenyl group, necessitates its classification as hazardous chemical waste. This guide provides a comprehensive, step-by-step framework for its proper handling and disposal, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is fundamental to its safe handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related structural analogs, such as 2-Amino-1-(2-fluorophenyl)ethanol and 2-(2-Fluorophenyl)ethanol, provide a strong basis for risk assessment. The primary hazards are associated with its potential for irritation and toxicity.

The causality for these hazards lies in its chemical structure. The amino group can cause skin and respiratory irritation, while the fluorinated aromatic ring can lead to toxic effects if absorbed or ingested. Therefore, all contact should be minimized, and the compound must be prevented from entering the environment.

Table 1: GHS Hazard Profile Based on Structural Analogs

Hazard Category GHS Hazard Code Hazard Statement Source
Acute Toxicity, Oral H302 Harmful if swallowed [1]
Acute Toxicity, Dermal H312 Harmful in contact with skin [1]
Skin Corrosion/Irritation H315 Causes skin irritation [1][2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[1][2] |

Essential Personal Protective Equipment (PPE)

Given the identified hazards, a stringent PPE protocol is non-negotiable. Engineering controls, such as working within a certified chemical fume hood, are the first line of defense.

  • Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for tears or punctures before use.[1]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[1][3]

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron is recommended.[4][5]

  • Respiratory Protection: All handling of the solid or solutions should occur within a fume hood to prevent inhalation of dust or vapors.

Waste Characterization and Segregation

Any laboratory chemical that is no longer intended for use is legally defined as a waste.[6] Due to its hazardous characteristics, this compound must be disposed of as hazardous waste. It is crucial to prevent its release into the sanitary sewer system.[6]

Incompatibility: This compound is incompatible with strong oxidizing agents.[2] Waste containing this compound must never be mixed with waste streams containing oxidizers (e.g., nitric acid, permanganates) to prevent potentially violent reactions. Always segregate incompatible waste streams using physical barriers and secondary containment.[7][8]

Step-by-Step Disposal Protocol for Unused Material and Solutions

This protocol ensures compliance with EPA and OSHA regulations and follows best practices for laboratory safety.

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Obtain a chemically compatible waste container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8] The container must be in good condition, free of leaks or cracks.[6]

    • Ensure the container has not previously held an incompatible chemical.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Using a permanent marker, write the full, unabbreviated chemical name: "Waste this compound".[6] If it is in a solution, list all components and their approximate percentages (e.g., "Waste this compound (~5g), Methanol (100mL)").

  • Waste Accumulation:

    • Place the labeled container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[8] This is often a designated section of a fume hood or a cabinet with secondary containment.

    • Keep the waste container securely capped at all times, except when adding waste.[6][8] This minimizes the release of vapors and prevents spills.

  • Final Disposal:

    • Once the container is full (leaving at least 10% headspace for expansion) or the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste.

G cluster_start Start: Unwanted Material cluster_main Disposal & Spill Management start Unwanted this compound (Solid, Solution, or Contaminated Material) characterize Characterize as Hazardous Waste (Irritant, Harmful) start->characterize spill Is it a Spill? characterize->spill select_container Select Compatible Container (HDPE or Glass) label_container Affix 'Hazardous Waste' Label & List Full Chemical Name select_container->label_container add_waste Add Waste in Fume Hood label_container->add_waste store_waste Store in Satellite Accumulation Area (SAA) (Capped, Secondary Containment) add_waste->store_waste request_pickup Container Full? Request EHS Pickup store_waste->request_pickup spill->select_container No notify_ehs Notify EHS/Safety Officer spill->notify_ehs Yes spill_kit Use Spill Kit for Organic Amines collect_debris Collect Debris as Hazardous Waste spill_kit->collect_debris collect_debris->select_container notify_ehs->spill_kit

Caption: Waste management workflow for this compound.

Protocol for Empty Container Disposal

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.[9]

Experimental Protocol: Container Decontamination

  • Initial Rinse: Under a fume hood, rinse the empty container three times with a solvent capable of removing the chemical residue (e.g., methanol or acetone).[6][9]

  • Rinsate Collection: Each rinse must be collected and disposed of as hazardous waste in your designated "Waste this compound" container.[6][9]

  • Final Steps: Once triple-rinsed, allow the container to air dry completely in the fume hood.

  • Label Defacing: Before discarding the container in the regular trash (or glass recycling, if applicable), completely deface or remove the original chemical label to prevent confusion.[9]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations, fostering a culture of safety and environmental stewardship in the laboratory.

References

  • 2-Amino-1-(2-fluorophenyl)ethanol, 99%, Thermo Scientific. Thermo Fisher Scientific.

  • Hazardous Waste Disposal Procedures Handbook. Lehigh University, Campus Safety Division.

  • RCRA Management of Excess Alcohol-based Hand Sanitizer. U.S. Environmental Protection Agency.

  • Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)ethanol. New Jersey Department of Health.

  • Safety Data Sheet: 2-Amino-1-(2-fluorophenyl)ethanol. Angene Chemical.

  • Fluorine. Occupational Safety and Health Administration (OSHA).

  • Safety Data Sheet: 2-(2-Fluorophenyl)ethanol. Thermo Fisher Scientific.

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk.

  • Welcome to Hyma Synthesis Pvt. Ltd. Avra Laboratories.

  • Hazard Summary Identification. New Jersey Department of Health.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • 2-(2-AMINOETHOXY)ETHANOL. CAMEO Chemicals, NOAA.

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA).

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA).

  • Safety Data Sheet: 2-Aminoethanol. Carl ROTH.

  • 2-(2-Fluorophenyl)ethanol. Tokyo Chemical Industry Co., Ltd.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.

  • Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency.

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.

  • Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 2-(2-Aminoethoxy)ethanol. Sigma-Aldrich.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2-Amino-6-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(2-Amino-6-fluorophenyl)ethanol. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryGHS Hazard StatementPotential Effects
Skin IrritationH315 - Causes skin irritationRedness, itching, and inflammation upon contact.
Eye IrritationH319 - Causes serious eye irritationSevere irritation, redness, pain, and potential for eye damage.[1]
Respiratory IrritationH335 - May cause respiratory irritationCoughing, sneezing, and shortness of breath if inhaled.[1]
Acute Oral ToxicityH302 - Harmful if swallowed

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following recommendations are based on a comprehensive evaluation of the potential hazards.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Chemical splash goggles are mandatory to protect against accidental splashes that can cause serious eye damage.[1][2][3] For procedures with a higher risk of splash or aerosol generation, a face shield should be worn in conjunction with goggles to provide full facial protection.[3][4]

Skin and Body Protection: A Barrier Against Dermal Exposure

A laboratory coat is the minimum requirement for body protection.[2] For operations with a higher potential for splashes or spills, a chemically resistant apron or coveralls should be worn.[3][4] Gowns should be disposable, close in the back, and have tight-fitting cuffs.[4]

Hand Protection: The Critical Interface

Given the risk of skin irritation, appropriate chemical-resistant gloves are essential.[2] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splash, double gloving is recommended.[4] Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[4]

Respiratory Protection: Guarding Against Inhalation Hazards

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or vapors.[5] If a fume hood is not available or if there is a risk of aerosol generation, a respirator may be necessary.[3][4][6]

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a standardized protocol is crucial for minimizing the risk of exposure and ensuring reproducible, safe experimental outcomes.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Apron Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Double Glove if necessary) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Apron Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Experimental Workflow for Handling this compound

Handling_Workflow Prep Preparation: - Verify fume hood function. - Assemble all necessary equipment and reagents. - Don appropriate PPE. Handling Handling: - Dispense the chemical within the fume hood. - Avoid generating dust or aerosols. - Keep containers tightly sealed when not in use. Prep->Handling PostHandling Post-Handling: - Decontaminate work surfaces. - Segregate waste for proper disposal. Handling->PostHandling Doffing Doff PPE as per protocol. PostHandling->Doffing Wash Wash hands thoroughly with soap and water. Doffing->Wash

Caption: Safe Handling Workflow.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Spill: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material such as vermiculite or sand and place it in a sealed container for disposal.[7][8] Do not wash spills into the sewer system.[7]

Disposal Plan: Responsible Stewardship

All waste materials, including contaminated PPE and residual chemicals, must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of all used PPE as hazardous waste in designated containers.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Conclusion

The safe handling of this compound is achievable through a combination of a thorough understanding of its potential hazards, the consistent and correct use of personal protective equipment, and adherence to established safety protocols. By fostering a culture of safety and preparedness, we can ensure the well-being of our researchers while advancing scientific discovery.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol. Retrieved from [Link]

  • Merck. (2020). Ethanol absolute for analysis EMSURE® ACS,ISO,Reag. Ph. Eur. Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2025). 2-Amino-1-(2-fluorophenyl)ethanol Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • University of Florida, IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.